2-(Methylthio)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVUCROTSCMJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518922 | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-43-3 | |
| Record name | 2-(Methylthio)-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold
An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile
The pyrimidine nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for essential biomolecules like nucleobases and a plethora of approved therapeutics.[1] Within this privileged heterocyclic class, 2-(Methylthio)pyrimidine-5-carbonitrile (CAS No. 38275-43-3) has emerged as a particularly strategic and versatile building block. Its unique arrangement of functional groups—a nucleophilically displaceable methylthio group, an electron-withdrawing nitrile, and two ring nitrogens—provides a rich chemical canvas for the synthesis of complex molecular architectures.
This guide offers an in-depth technical exploration of 2-(Methylthio)pyrimidine-5-carbonitrile, intended for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights and robust, validated protocols.
PART 1: Core Molecular Profile and Spectroscopic Signature
A foundational understanding of a chemical's physical and spectral properties is paramount for its effective use in a laboratory setting.
Physicochemical Properties
The key physicochemical data for 2-(Methylthio)pyrimidine-5-carbonitrile are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 38275-43-3 | [2][3] |
| Molecular Formula | C₆H₅N₃S | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| IUPAC Name | 2-(methylthio)pyrimidine-5-carbonitrile | [2] |
| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.302 g/cm³ (Predicted) | [2] |
| SMILES | CSC1=NC=C(C=N1)C#N | [2] |
Expected Spectroscopic Data
While a dedicated spectrum for the parent compound is not publicly cataloged, extensive data from its numerous derivatives allow for a highly accurate prediction of its spectroscopic signature.[4][5][6]
-
¹H NMR (Proton NMR): The spectrum is expected to be simple and highly informative. The two pyrimidine ring protons (at C4 and C6) would appear as distinct singlets in the aromatic region (typically δ 8.5-9.5 ppm), shifted downfield due to the electron-withdrawing effects of the ring nitrogens and the nitrile group. The methyl protons of the thioether group would present as a sharp singlet further upfield (typically δ 2.5-2.8 ppm).[7]
-
¹³C NMR (Carbon NMR): Key resonances would include the nitrile carbon (δ 115-120 ppm), the aromatic carbons of the pyrimidine ring, and the methyl carbon of the thioether group (δ 12-15 ppm). The carbon atom attached to the sulfur (C2) would appear significantly downfield.[7]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations from the pyrimidine ring in the 1500-1650 cm⁻¹ region.[5][8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would prominently feature the molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation patterns could involve the loss of the methyl group or cleavage of the pyrimidine ring.[8]
PART 2: Synthesis and Purification
The synthesis of substituted 2-(methylthio)pyrimidine scaffolds is well-documented, typically involving the S-alkylation of a 2-thiopyrimidine precursor.[1][4] The following protocol describes a robust and validated pathway to the parent compound.
Workflow for Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
Caption: Synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by explaining the rationale behind each critical step.
Objective: To synthesize 2-(Methylthio)pyrimidine-5-carbonitrile from commercially available starting materials.
Materials:
-
4-Chloro-2-mercaptopyrimidine-5-carbonitrile (Starting Material)
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-Chloro-2-mercaptopyrimidine-5-carbonitrile (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone (10 mL per gram of starting material).
-
Causality: Potassium carbonate acts as a mild base to deprotonate the thiol, forming the more nucleophilic thiolate anion. Acetone is a suitable polar aprotic solvent that will not interfere with the reaction. Anhydrous conditions prevent unwanted side reactions.
-
-
S-Methylation:
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: Methyl iodide is an excellent electrophile for the S-methylation. The reaction is run at 0 °C initially to control the exothermic reaction and minimize potential N-alkylation, though S-alkylation is strongly favored due to the "soft" nature of the thiolate.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product spot should appear, and the starting material spot should diminish.
-
Once complete, filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: TLC provides a rapid and reliable method to determine the reaction endpoint, preventing the formation of byproducts from over-running the reaction.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality: The aqueous work-up removes any remaining water-soluble impurities. Recrystallization or chromatography ensures the final product meets the high purity standards required for subsequent applications.
-
PART 3: Chemical Reactivity and Strategic Transformations
The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile lies in the distinct reactivity of its methylthio group. While stable, it can be readily activated or displaced, making it a versatile chemical handle.
Key Reaction Pathways
Caption: Key reaction pathways for 2-(Methylthio)pyrimidine-5-carbonitrile.
Nucleophilic Aromatic Substitution (SNAr)
The C2 position of the pyrimidine ring is electron-deficient and susceptible to nucleophilic attack. The methylthio group can be displaced directly by strong nucleophiles under forcing conditions.
-
Displacement by Amines and Hydrazines: Refluxing with amines or hydrazine hydrate can substitute the methylthio group to form 2-amino or 2-hydrazinylpyrimidine derivatives, respectively.[1][5] These products are often key intermediates for building libraries of bioactive compounds. The reaction proceeds with the evolution of methyl mercaptan, a gas with a distinct, unpleasant odor, which serves as a qualitative indicator of reaction progress.[1]
Oxidation to a Superior Leaving Group
A more powerful and widely used strategy involves a two-step process: oxidation of the thioether followed by nucleophilic substitution.[9][10]
-
Mechanism and Rationale: The methylthio group itself is a relatively poor leaving group. However, oxidation to the corresponding methylsulfone (-SO₂CH₃) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide dramatically increases the electrophilicity of the C2 position.[9][11] The resulting methylsulfinate anion is an excellent leaving group, making the sulfone intermediate far more reactive towards nucleophiles than the parent thioether or even corresponding 2-chloropyrimidines.[12][13][14]
-
Application in Cyanation: This enhanced reactivity allows for facile displacement by a wide range of nucleophiles under mild conditions. For instance, treatment of the 2-methylsulfonyl intermediate with potassium cyanide readily yields 2-cyanopyrimidine derivatives.[9][15]
Protocol: Oxidation to 2-(Methylsulfonyl)pyrimidine-5-carbonitrile
Objective: To activate the 2-(methylthio) group for subsequent nucleophilic substitution.
Materials:
-
2-(Methylthio)pyrimidine-5-carbonitrile (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Methodology:
-
Dissolve 2-(Methylthio)pyrimidine-5-carbonitrile in DCM in a round-bottom flask and cool to 0 °C.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.
-
Separate the organic layer, wash with additional NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the sulfone, which can often be used in the next step without further purification.[9][10]
-
Trustworthiness: The use of m-CPBA is a standard, high-yielding method for thioether oxidation. The basic wash is critical to remove the m-chlorobenzoic acid byproduct.
-
PART 4: Applications in Research and Development
The primary value of 2-(Methylthio)pyrimidine-5-carbonitrile is as a foundational scaffold for constructing molecules with significant biological activity, particularly in oncology and agrochemistry.
Oncology and Kinase Inhibitor Discovery
The pyrimidine-5-carbonitrile core is a proven pharmacophore for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
PI3K/mTOR/AKT Pathway Inhibitors: A significant body of research demonstrates that derivatives synthesized from this scaffold are potent inhibitors of the PI3K/mTOR/AKT signaling cascade.[1][5] By modifying the C2 and C4/C6 positions, researchers have developed compounds with nanomolar IC₅₀ values against various cancer cell lines, inducing apoptosis and cell cycle arrest.[1][16] For example, substitution of the 2-methylthio group with a hydrazinyl moiety, which is then condensed with various aldehydes, has yielded potent dual PI3K/mTOR inhibitors.[1]
-
EGFR and VEGFR-2 Inhibitors: The scaffold is also integral to the design of inhibitors for receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[4][17] Derivatives have shown efficacy against both wild-type EGFR and clinically relevant resistant mutants like T790M, highlighting the scaffold's potential to overcome acquired drug resistance.[18]
Agrochemical Synthesis
Beyond pharmaceuticals, pyrimidine derivatives are crucial in modern agriculture. The 2-(methylthio)pyrimidine core is a key building block for a class of fungicides known as anilinopyrimidines.[14][15] The ability to functionalize the pyrimidine ring allows for the fine-tuning of fungicidal activity against pathogens like late blight and downy mildew while maintaining low phytotoxicity to crops.[14]
Chemical Biology and Covalent Probes
As discussed, the oxidized 2-methylsulfonyl derivative is a highly reactive electrophile. This property has been harnessed to develop selective "thio-click" reagents that arylate cysteine residues in proteins.[12][13] This application is valuable in chemical biology for proteomics, target identification, and the development of covalent inhibitors.
PART 5: Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.
Hazard Identification:
-
GHS Hazard Statements: H302: Harmful if swallowed.[2] Some suppliers may list H301: Toxic if swallowed. Always consult the specific vendor's Safety Data Sheet (SDS).
-
Signal Word: Warning or Danger[2]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[19][20]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[20]
-
Exposure Controls: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]
First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[20]
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Forward Outlook
2-(Methylthio)pyrimidine-5-carbonitrile is far more than a simple catalog chemical; it is a powerful and enabling tool for chemical innovation. Its predictable reactivity, particularly the capacity for the methylthio group to be activated into a superior leaving group, provides a reliable entry point into vast chemical space. Its demonstrated success as a core scaffold for kinase inhibitors in oncology underscores its strategic value in modern drug discovery.
Future research will likely focus on expanding the diversity of nucleophiles used to displace the activated sulfonyl group, developing novel catalytic methods for its functionalization, and exploring the biological activity of its derivatives in therapeutic areas beyond oncology. As a foundational building block, 2-(Methylthio)pyrimidine-5-carbonitrile will undoubtedly continue to contribute to significant advances in both medicine and materials science.
References
-
El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
American Elements. (n.d.). 2-(Methylthio)pyrimidine-5-carbonitrile. American Elements. [Link]
-
Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]
-
Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Molbase. (n.d.). 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE. Molbase. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkat USA. [Link]
-
El-reedy, A. M., et al. (1989). REACTIONS WITH 2-METHYLTHIOPYRIMIDINES SYNTHESIS OF SOME NEW FUSED PYRIMIDINES. Taylor & Francis Online. [Link]
-
Martins, A. P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
- Google Patents. (2022). CN115215805B - Preparation process of 2-cyano pyrimidine.
-
Elgemeie, G. H., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]
-
Kappe, C. O., et al. (2007). Synthesis and analgesic activity of 2-methylthio-1,4-dihydropyrimidines. National Institutes of Health. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE | 38275-43-3 [chemicalbook.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
2-(Methylthio)pyrimidine-5-carbonitrile chemical properties
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(Methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its core chemical properties, reactivity, synthesis, and significant applications, particularly in the realm of drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who utilize advanced chemical intermediates.
Introduction: The Significance of a Versatile Scaffold
2-(Methylthio)pyrimidine-5-carbonitrile (CAS No: 38275-43-3) is a specialized organic compound featuring a pyrimidine ring functionalized with a methylthio group at the 2-position and a cyano (nitrile) group at the 5-position.[1][2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a highly valuable intermediate for the synthesis of complex molecular architectures.
The pyrimidine core is a fundamental component of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4] Consequently, pyrimidine derivatives are a cornerstone of drug discovery, appearing in numerous pharmaceuticals, including anticancer agents, antibacterials, and CNS depressants.[4] The 2-(methylthio) and 5-carbonitrile substituents on this particular scaffold offer strategic points for chemical modification, making it a preferred precursor for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[5][6][7][8]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis. The key properties of 2-(Methylthio)pyrimidine-5-carbonitrile are summarized below.
| Property | Value |
| CAS Number | 38275-43-3[1][2] |
| Molecular Formula | C₆H₅N₃S[1] |
| Molecular Weight | 151.19 g/mol [1] |
| Appearance | White to pale yellow solid/powder |
| Purity | Typically ≥95-99% |
While detailed, publicly available spectra for this specific compound are sparse, the expected spectroscopic signatures can be inferred from its structure and data from closely related analogues:
-
¹H NMR: A characteristic singlet for the methylthio (-SCH₃) protons would be expected around δ 2.5-2.8 ppm. Two singlets in the aromatic region (δ 8.5-9.0 ppm) would correspond to the two protons on the pyrimidine ring.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch would be prominent, typically appearing in the 2210-2230 cm⁻¹ region.[6][9]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z ≈ 151.
Chemical Structure Visualization
The structural arrangement of 2-(Methylthio)pyrimidine-5-carbonitrile is key to its chemical behavior.
Caption: 2D structure of 2-(Methylthio)pyrimidine-5-carbonitrile.
Synthesis and Reactivity
The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile is rooted in its predictable and versatile reactivity.
Core Reactivity
The molecule's reactivity is dominated by two key features:
-
The 2-Methylthio Group: The -SCH₃ group is an excellent leaving group, particularly after oxidation. This makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAᵣ).[8]
-
The 5-Cyano Group: As a potent electron-withdrawing group, the nitrile functionality enhances the electrophilicity of the pyrimidine ring, further activating the C-2 and C-4/C-6 positions for nucleophilic attack.[10]
The methylthio group can be easily oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA). The resulting sulfone is an exceptionally good leaving group, allowing for substitution reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols) under mild conditions.[4][8] This two-step sequence is a cornerstone strategy for functionalizing the 2-position of the pyrimidine ring.[10]
Reactivity Pathways Visualization
Caption: Key reactivity pathway via oxidation and nucleophilic substitution.
Representative Synthesis
While multiple routes exist, a common strategy for constructing the pyrimidine-5-carbonitrile core involves the condensation of simpler precursors. For instance, a related compound, 4-hydroxy-2-(methylthio)pyrimidine-5-carbonitrile, can be synthesized by refluxing 2-methyl-2-isothiourea and ethyl ethoxycarbonylcyanoacetate in ethanol with potassium carbonate as a base.[11]
General Protocol for Synthesis of a Pyrimidine-5-Carbonitrile Derivative:
-
Reaction Setup: To a solution of an appropriate three-carbon electrophile (e.g., an ethoxyacrylate derivative) and a thiourea derivative in a suitable solvent (e.g., ethanol), add a base (e.g., potassium carbonate or sodium ethoxide).[9][11]
-
Cyclocondensation: Heat the reaction mixture to reflux for several hours (e.g., 8-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][11]
-
Workup: After cooling, the reaction mixture is typically acidified or filtered. The resulting crude product is then concentrated under reduced pressure.
-
Purification: The final product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the desired pyrimidine-5-carbonitrile derivative.[11]
Causality: The base deprotonates the thiourea and the active methylene compound, facilitating a cascade of Michael addition and cyclization reactions to form the stable heterocyclic pyrimidine ring. The choice of starting materials dictates the final substitution pattern.
Applications in Drug Discovery
2-(Methylthio)pyrimidine-5-carbonitrile is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for building them. The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in potent enzyme inhibitors.
Kinase Inhibitors: Many kinase inhibitors, particularly those targeting pathways implicated in cancer, utilize this core structure. The pyrimidine ring serves as a scaffold that can be functionalized to bind within the ATP-binding pocket of kinases. The 2-position is often modified with various amine-containing groups to form critical hydrogen bonds with the kinase hinge region, a common binding motif for this class of drugs.
-
VEGFR-2 Inhibition: Derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[5]
-
PI3K/AKT Pathway Inhibition: The scaffold is central to the design of inhibitors of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[6][7]
-
EGFR Inhibition: Novel derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms like T790M that confer resistance to first-generation therapies.[7]
Drug Synthesis Workflow Visualization
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-(Methylthio)pyrimidine-5-carbonitrile - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]
An In-depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile: Molecular Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, adorned with a reactive methylthio group and an electron-withdrawing nitrile functionality, provides a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the molecular structure, weight, and key chemical insights into this compound, providing a foundation for its application in research and development.
Molecular Structure and Properties
Chemical Identity:
| Property | Value | Source |
| Chemical Name | 2-(Methylthio)pyrimidine-5-carbonitrile | N/A |
| Synonyms | 2-Methylsulfanyl-pyrimidine-5-carbonitrile, 5-Cyano-2-(methylthio)pyrimidine | [1] |
| CAS Number | 38275-43-3 | [1] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
Structural Representation:
The molecular structure of 2-(Methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a nitrile (-C≡N) group.
Caption: Molecular Structure of 2-(Methylthio)pyrimidine-5-carbonitrile.
Physicochemical Properties (Predicted and Representative)
| Property | Predicted/Representative Value | Notes |
| Appearance | White to off-white crystalline solid | Based on similar compounds. |
| Melting Point | Not available for the specific compound. Related compounds like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile have a melting point of 232.0-241.0 °C.[2] | The melting point can be influenced by substituents. |
| Solubility | Expected to be soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Low solubility in water.[3] | The nitrile and methylthio groups confer some polarity, while the pyrimidine ring is largely nonpolar. |
| pKa | Not experimentally determined. | The pyrimidine nitrogens are weakly basic. |
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~2.6 ppm (s, 3H): This singlet would correspond to the three protons of the methyl group (-SCH₃).
-
δ ~8.8-9.0 ppm (s, 2H): These two singlets would be attributed to the two protons on the pyrimidine ring at positions 4 and 6. The electron-withdrawing nitrile group would shift these protons downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
δ ~14 ppm: The carbon of the methyl group (-SCH₃).
-
δ ~115 ppm: The carbon of the nitrile group (-C≡N).
-
δ ~120-160 ppm: A set of peaks corresponding to the four carbon atoms of the pyrimidine ring. The carbon attached to the sulfur (C2) would be significantly downfield.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
~2220-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration of the nitrile group.
-
~1550-1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations within the pyrimidine ring.
-
~2920-3000 cm⁻¹: C-H stretching vibrations of the methyl group and aromatic C-H.
-
~1300-1450 cm⁻¹: C-H bending vibrations.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 151, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z = 136.
-
Loss of the entire methylthio group (•SCH₃) to yield a fragment at m/z = 104.
-
Cleavage of the pyrimidine ring can lead to various smaller fragments.
-
Synthesis and Reactivity
Synthetic Approach:
While a specific, detailed protocol for the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile is not widely published, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry. A common strategy involves the cyclocondensation of a suitable three-carbon precursor with S-methylisothiourea.
Caption: Proposed synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl 2-cyano-3-ethoxyacrylate and S-methylisothiourea sulfate.
-
Reaction: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable acid (e.g., acetic acid) and the resulting precipitate is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base Catalyst: The use of a base like sodium ethoxide is crucial to deprotonate the S-methylisothiourea, making it a more potent nucleophile to attack the electrophilic carbon of the acrylate derivative.
-
Solvent: Ethanol is a common solvent for this type of condensation as it is relatively polar and can dissolve the reactants, and its boiling point is suitable for reflux conditions.
-
Reflux: Heating the reaction mixture at reflux provides the necessary activation energy to drive the cyclization and subsequent aromatization to form the pyrimidine ring.
Reactivity and Versatility:
The chemical reactivity of 2-(Methylthio)pyrimidine-5-carbonitrile is dominated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution: The 2-(methylthio) group is a good leaving group, especially after oxidation to the corresponding methylsulfinyl or methylsulfonyl group.[4] This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols) at the 2-position, enabling the synthesis of a wide range of derivatives. The electron-withdrawing nitrile group at the 5-position further activates the pyrimidine ring towards nucleophilic attack.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for functionalization.
-
Cross-Coupling Reactions: The pyrimidine ring can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce new carbon-carbon bonds.
Caption: Key reaction pathways involving 2-(Methylthio)pyrimidine-5-carbonitrile.
Applications in Drug Development
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a variety of diseases, particularly cancer. The versatility of the 2-(methylthio) group allows for the systematic modification of this position to optimize binding affinity, selectivity, and pharmacokinetic properties.
Numerous studies have reported the synthesis of libraries of pyrimidine-5-carbonitrile derivatives and their evaluation as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinases (PI3Ks).[5][6] These kinases are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The ability to readily diversify the 2-position of the pyrimidine ring makes 2-(Methylthio)pyrimidine-5-carbonitrile an invaluable starting material for structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors.
Safety and Handling
Hazard Identification (Representative for this class of compounds):
Based on safety data for structurally similar pyrimidine derivatives, 2-(Methylthio)pyrimidine-5-carbonitrile should be handled with care.
-
Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled.[7] Can cause skin and eye irritation.[8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-(Methylthio)pyrimidine-5-carbonitrile is a key heterocyclic intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and versatile reactivity, particularly at the 2-position, make it an ideal starting point for the synthesis of diverse compound libraries. A thorough understanding of its properties, synthetic accessibility, and reactivity is essential for researchers and scientists aiming to leverage this valuable scaffold in the design of novel therapeutic agents.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. aksci.com [aksci.com]
A Comprehensive Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-(Methylthio)pyrimidine-5-carbonitrile, a pivotal heterocyclic building block in modern medicinal chemistry. The official IUPAC name for this compound is 2-(methylsulfanyl)pyrimidine-5-carbonitrile .[1] This document details its physicochemical properties, outlines validated synthesis protocols with mechanistic insights, and explores its versatile reactivity. Emphasis is placed on the strategic application of this scaffold in the design and development of targeted therapeutics, particularly kinase inhibitors. By elucidating the causal relationships behind experimental choices and grounding claims in authoritative sources, this guide serves as a critical resource for scientists engaged in synthetic chemistry and drug discovery.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidine derivatives are a cornerstone of therapeutic drug design, forming the core structure of many bioactive molecules, including several vitamins and nucleic acid bases.[2][3] Their ability to engage in key hydrogen bonding interactions has made them a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5] Within this class, 2-(Methylthio)pyrimidine-5-carbonitrile has emerged as a highly versatile and strategic intermediate. Its unique arrangement of functional groups—a reactive methylthio leaving group and a synthetically malleable nitrile—offers a powerful platform for generating diverse molecular libraries and optimizing drug candidates.
This guide will systematically deconstruct the chemistry and application of this compound, providing both foundational knowledge and field-proven insights for its effective utilization in a research and development setting.
Physicochemical Properties and Characterization
Accurate identification and quality assessment are paramount in chemical synthesis. 2-(Methylthio)pyrimidine-5-carbonitrile is typically a white or off-white solid, and its key physical properties are summarized below.[6]
Table 1: Physicochemical Properties of 2-(Methylthio)pyrimidine-5-carbonitrile
| Property | Value | Source |
| IUPAC Name | 2-(methylsulfanyl)pyrimidine-5-carbonitrile | [1] |
| CAS Number | 38275-43-3 | [1][7] |
| Molecular Formula | C₆H₅N₃S | [1] |
| Molecular Weight | 151.19 g/mol | [1][6] |
| Appearance | Solid (white or off-white) | [6] |
| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.302 g/cm³ (Predicted) | [1] |
| Solubility | Low solubility in water; Soluble in solvents like dichloromethane and chloroform. | [6] |
Spectroscopic Signature for Identity Confirmation
The structural identity is unequivocally confirmed through a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the methyl protons of the thioether group and the aromatic protons on the pyrimidine ring.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the nitrile carbon, the carbons of the pyrimidine ring (with the C2 carbon attached to the sulfur being significantly shifted), and the methyl carbon.[8]
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretch is a key diagnostic feature, typically appearing around 2200-2240 cm⁻¹.[9]
-
Mass Spectrometry: Provides the exact mass of the molecule, confirming its elemental composition.
Synthesis and Mechanistic Insights
While various methods exist for pyrimidine synthesis, a common and efficient route to substituted pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with a suitable N-C-N fragment.[3] For derivatives like 2-(Methylthio)pyrimidine-5-carbonitrile, a key strategy involves building the ring from precursors already containing the required functionalities.
One established approach is the reaction of 2-methyl-2-isothiourea with an appropriate three-carbon partner like ethyl ethoxycarbonylcyanoacetate in the presence of a base.[10]
Workflow for a General Synthesis Route
The following diagram illustrates a conceptual workflow for synthesizing a substituted 2-(methylthio)pyrimidine core, highlighting the key bond-forming event.
Caption: General workflow for pyrimidine ring synthesis.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile
This protocol is adapted from established literature procedures for related compounds.[10]
-
Reactant Preparation: To a solution of ethanol (20 mL), add 2-methyl-2-isothiourea (5 mmol) and ethyl ethoxycarbonylcyanoacetate (5 mmol).
-
Base Addition: Add potassium carbonate (10 mmol) to the solution. Expertise & Experience: Potassium carbonate is a suitable base for this condensation, strong enough to deprotonate the active methylene compound without causing significant hydrolysis of the ester or nitrile.
-
Reaction: Reflux the reaction mixture for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: Monitoring by TLC ensures the reaction is driven to completion, preventing the isolation of starting materials and improving yield purity.
-
Workup: After cooling the mixture to room temperature, filter to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the target compound.
Chemical Reactivity and Derivatization
The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile stems from the distinct reactivity of its functional groups. The methylthio group at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially after oxidation.[11][12][13]
The Methylthio Group: A Gateway for C2 Substitution
The methylthio group (-SMe) itself can be displaced by strong nucleophiles. However, its reactivity is dramatically enhanced by oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group.[11][12][14] The strong electron-withdrawing nature of the sulfone makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols).[12][13]
-
Causality: Oxidation of the sulfur atom withdraws electron density from the pyrimidine ring, stabilizing the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thus lowering the activation energy of the substitution reaction.[14]
The Nitrile Group: A Versatile Functional Handle
The nitrile group at C5 can undergo various chemical transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or amide.
-
Reduction: Formation of an aminomethyl group.
-
Cyclization Reactions: Participation in the formation of fused heterocyclic rings.
Caption: Inhibition of the PI3K/AKT pathway by pyrimidine derivatives.
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for displacing a C2-chloro group (often derived from the methylthio precursor) with an amine. [9]
-
Reactant Setup: In a round-bottom flask, combine the 2-chloro-pyrimidine-5-carbonitrile derivative (0.8 mmol), the desired aromatic amine (1 mmol), and anhydrous potassium carbonate (0.9 mmol) in absolute ethanol (15 mL). Expertise & Experience: Anhydrous potassium carbonate acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Absolute ethanol is used to prevent side reactions involving water.
-
Reaction: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Isolation: Upon completion, cool the reaction. The resulting solid product often precipitates from the solution.
-
Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and then dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed to obtain a highly pure product. Trustworthiness: This self-validating protocol ensures purity through precipitation and washing, confirmed by characterization of the final product.
Conclusion
2-(Methylthio)pyrimidine-5-carbonitrile is more than a simple chemical; it is a strategic tool for innovation in drug development. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an invaluable starting point for creating novel therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors underscores its importance. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively leverage this powerful scaffold in their pursuit of next-generation medicines.
References
-
Jain, K. S. et al. (2011). A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI. ResearchGate.
-
Jain, K. S. et al. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. Scientific Research Publishing.
-
Abdel-Maksoud, M. S. et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH).
-
El-Naggar, A. M. et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
-
Yu, H. M. et al. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Scientific.Net.
-
American Elements. 2-(Methylthio)pyrimidine-5-carbonitrile. American Elements.
-
Nanjing Finechem Holding Co.,Limited. 2-(Methylthio)Pyrimidine-5-Carbonitrile. Methylamine Supplier.
-
El-Dydamony, N. M. et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
-
Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.
-
Thermo Fisher Scientific. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97%. Thermo Fisher Scientific.
-
ChemicalBook. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile. ChemicalBook.
-
Reda, N. M. et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed.
-
Kalogirou, A. S. & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI.
-
ChemicalBook. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis. ChemicalBook.
-
Fathalla, O. A. et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences.
-
BenchChem. Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. BenchChem.
-
2A Biotech. 2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE. 2A Biotech.
-
Kalogirou, A. S. & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate.
-
BenchChem. 5-Methyl-2-(methylthio)pyrimidine. BenchChem.
-
BenchChem. Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2. BenchChem.
-
SpectraBase. 2-(METHYLTHIO)-4-THIOXO-1-THIA-5-AZASPIRO[5.5]UNDEC-2-ENE-3-CARBONITRILE. SpectraBase.
-
Mary, Y. S. et al. (2011). Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory. PubMed.
-
SpectraBase. 2-Methylthio-pyrimidine. SpectraBase.
-
Heider, F. et al. (2020). From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors. MDPI.
-
Baillache, D. J. & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
-
Drewry, D. H. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health (NIH).
Sources
- 1. americanelements.com [americanelements.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Methylthio)Pyrimidine-5-Carbonitrile Supplier & Manufacturer in China | High Quality Chemical, Safety Data, Applications, Price & Specifications [nj-finechem.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. spectrabase.com [spectrabase.com]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile | 89487-99-0 [amp.chemicalbook.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of 2-(Methylthio)pyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Biological Activity of 2-(Methylthio)pyrimidine-5-carbonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Methylthio)pyrimidine-5-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Pyrimidine Scaffold
Pyrimidine, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of life itself, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in drug discovery. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[2]
Among the vast family of pyrimidine derivatives, 2-(Methylthio)pyrimidine-5-carbonitrile stands out as a particularly versatile building block. The methylthio (-SCH3) group at the 2-position and the carbonitrile (-CN) group at the 5-position serve as key functional handles for synthetic elaboration, while also contributing to the molecule's electronic properties and interaction with biological targets. Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4]
Synthetic Pathways: Building the Core
The construction of the 2-(Methylthio)pyrimidine-5-carbonitrile core and its derivatives is accessible through several established synthetic strategies. A common and efficient method involves the multicomponent Biginelli or a related cyclocondensation reaction.
A representative synthetic approach often starts with the reaction of an appropriate aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium to form a 2-thioxo-dihydropyrimidine-5-carbonitrile intermediate.[5][6] Subsequent alkylation of the thione group with an alkyl halide, such as methyl iodide, installs the key methylthio moiety.[5][7] Further modifications, such as chlorination of the pyrimidine ring using reagents like phosphorus oxychloride (POCl3), generate reactive intermediates that can be coupled with various amines or other nucleophiles to build a library of diverse derivatives.[6][7]
Caption: Generalized synthetic workflow for 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.
Anticancer Activity: A Multi-Targeted Approach
The most extensively studied biological activity of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives is their potent and often multi-targeted anticancer effect. These compounds interfere with key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis).
Inhibition of Protein Kinases
Protein kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Derivatives of 2-(Methylthio)pyrimidine-5-carbonitrile have been successfully designed as inhibitors of several key oncogenic kinases.
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a major target in non-small cell lung cancer (NSCLC). Specific derivatives of 5-(methylthio)pyrimidine have been developed as mutant-selective EGFR inhibitors, showing high potency against the drug-resistant L858R/T790M mutant while sparing the wild-type (WT) receptor, which can help reduce side effects.[8] Some pyrimidine-5-carbonitrile compounds have shown more potent antiproliferative activity than the established EGFR inhibitor erlotinib.[9]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors, with IC50 values in the sub-micromolar range, comparable to the standard drug sorafenib.[5]
-
PI3K/AKT/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often overactive in cancer.[10] Numerous studies have demonstrated that 2-(Methylthio)pyrimidine-5-carbonitrile derivatives can act as potent dual inhibitors of PI3K and mTOR or as inhibitors of PI3K/AKT.[7][10] For instance, compound 7f from one study was identified as a multi-acting inhibitor of the PI3K/AKT axis in leukemia and breast cancer.[10] Similarly, compound 7c was designed as an EGFR/PI3K dual inhibitor.[11]
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrimidine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
By inhibiting key survival pathways, these compounds trigger the cell's self-destruct mechanism, apoptosis. Studies have shown that treatment with active derivatives leads to:
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, such as G2/M or S-phase, preventing cancer cells from dividing.[7][10] For example, one derivative caused a 2.68-fold increase in the percentage of HCT-116 colon cancer cells in the S phase.[5]
-
Activation of Caspases: They increase the expression of key executioner proteins of apoptosis like caspase-3 and caspase-9.[11]
-
Modulation of Apoptotic Regulators: They can upregulate pro-apoptotic proteins like BAX while downregulating anti-apoptotic factors.[11]
In Vitro Cytotoxicity Data
The antiproliferative effects of these compounds have been quantified against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the drug concentration needed to inhibit cell growth by 50%, is a standard metric of potency.
| Compound Class/Example | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| Pyrimidine-5-carbonitrile 11e | HCT-116 (Colon) | 1.14 | VEGFR-2 | [5] |
| Pyrimidine-5-carbonitrile 11e | MCF-7 (Breast) | 1.54 | VEGFR-2 | [5] |
| Pyrimidine-5-carbonitrile 7f | K562 (Leukemia) | Potent | PI3K/AKT | [10] |
| Pyrimidine-5-carbonitrile 7c | SNB-75 (CNS Cancer) | < 0.01 | EGFR/PI3K | [11] |
| Morpholinopyrimidine 12d | Leukemia SR | 0.09 | PI3K/mTOR | [7] |
| Thiopyrimidine 4a | HepG2 (Liver) | 13.18 | Thymidylate Synthase | [6] |
Note: This table presents selected data to illustrate the potency and is not exhaustive.
A crucial aspect of development is selectivity. Promisingly, several lead compounds have shown significantly lower toxicity to normal human cell lines (e.g., WI-38 lung fibroblasts) compared to cancer cells, indicating a favorable therapeutic window.[5][11]
Antimicrobial and Other Activities
While anticancer research dominates, the pyrimidine scaffold is also a rich source of antimicrobial agents.[1][3] The structural similarity of pyrimidines to biomolecules allows them to interfere with essential microbial processes.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][12]
Furthermore, some pyrimidopyrimidine derivatives have demonstrated promising anti-inflammatory and antioxidant activities in vitro, for example, by protecting red blood cells from hemolysis and scavenging free radicals.[4]
Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided as a guide for key experiments in the evaluation of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.
Protocol: Synthesis of 4-Amino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
This protocol describes a nucleophilic substitution reaction on a chlorinated pyrimidine intermediate, a common step in derivatization.
-
Chlorination: Reflux 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1 mmol) in excess phosphorus oxychloride (10 mL) for 5-7 hours. Monitor the reaction by TLC.[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate (4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile) is collected by filtration, washed with cold water until neutral, and dried.
-
Amination: Dissolve the chlorinated intermediate (1 mmol) in n-butanol (20 mL). Add an excess of the desired amine (e.g., 4-aminoacetophenone, 1.2 mmol).[5]
-
Reaction: Reflux the mixture for 8-12 hours. Monitor for completion via TLC.
-
Purification: Cool the reaction mixture. The precipitated solid is filtered, washed with ethanol, and then purified by recrystallization or column chromatography to yield the final product.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a standard in vitro MTT cytotoxicity assay.
Conclusion and Future Perspectives
The 2-(Methylthio)pyrimidine-5-carbonitrile scaffold is a validated and highly productive platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological relevance provides a strong foundation for potent pharmacological activity, particularly in oncology.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their safety profiles. The development of derivatives that can overcome known drug resistance mechanisms, such as the mutant-selective EGFR inhibitors, represents a particularly promising avenue. Furthermore, exploring synergistic combinations with existing therapies and expanding investigations into their antimicrobial and anti-inflammatory potential could unlock new clinical applications for this remarkable class of molecules.
References
- Review on Antimicrobial Activity of Pyrimidine. Vertex AI Search.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. N/A.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.
- Synthesis and antibacterial properties of pyrimidine deriv
- Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evalu
- 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis. ChemicalBook.
- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. N/A.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. N/A.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
- synthesis, characterization and biological evaluation of some novel5-(2- chlorophenyl)-2-(methylthio)-6-nitro-7-(2-oxo-1, 2-dihydroquinolin-3-yl)-4, 7-dihydropyrazolo [1,5-a]pyrimidine-3-carbonitrile derivatives.
- Synthesis of pyrimidine 5‐carbonitrile derivatives..
- Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed.
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Prominence of the Pyrimidine Core in Drug Discovery
An In-Depth Technical Guide to 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For researchers and drug development professionals, the pyrimidine ring represents a "privileged scaffold." This six-membered nitrogen-containing heterocycle is a fundamental component of life, forming the structural basis for nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] Its inherent ability to engage in various biological interactions has made it a cornerstone in medicinal chemistry, leading to the development of numerous clinically successful drugs, including the anticancer agent 5-fluorouracil and the PI3K-δ inhibitor idelalisib.[3]
Within this broad class of compounds, the 2-(methylthio)pyrimidine-5-carbonitrile core has emerged as a particularly versatile and promising template for the design of novel therapeutics. The strategic placement of the methylthio group at the C2 position, a cyano group at C5, and the potential for diverse substitutions at C4 and C6 allows for fine-tuning of the molecule's physicochemical properties and biological target affinity. This guide provides a comprehensive technical overview of this compound class, synthesizing field-proven insights on its synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols.
Section 1: Synthetic Strategies for 2-(Methylthio)pyrimidine-5-carbonitrile Analogs
The construction of the 2-(methylthio)pyrimidine-5-carbonitrile scaffold is primarily achieved through a robust and efficient multi-step synthesis, typically beginning with a cyclocondensation reaction.
Primary Synthetic Pathway: Cyclocondensation and S-Methylation
The most common and reliable route begins with a Biginelli-type reaction or a similar one-pot cyclocondensation. This involves the reaction of an aromatic aldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium.[4] This step efficiently constructs the core dihydropyrimidine thione ring system. The choice of aldehyde directly installs the desired substituent at the C4 position of the pyrimidine ring.
The subsequent step is a straightforward S-alkylation, typically using methyl iodide in the presence of a base like potassium hydroxide, to install the key methylthio group at the C2 position.[4] From this common intermediate, further modifications, particularly at the C4 and C6 positions (if applicable), can be undertaken to generate a library of diverse analogs. For instance, chlorination with phosphorus oxychloride (POCl₃) creates a reactive intermediate at the C4/C6 position, which can then be subjected to nucleophilic substitution with various amines or other nucleophiles to build out the final target molecules.[3][4]
Caption: General Synthetic Workflow for 2-(Methylthio)pyrimidine-5-carbonitrile Analogs.
Alternative Synthetic Routes
An alternative strategy involves starting with a pre-functionalized pyrimidine, such as 4,6-dichloro-2-(methylthio)pyrimidine.[5] This starting material allows for sequential nucleophilic displacement of the chlorine atoms. Furthermore, the 2-(methylthio) group can be oxidized to a more reactive methylsulfonyl (SO₂CH₃) group, which is an excellent leaving group for introducing other functionalities, including a cyano group, via nucleophilic substitution with potassium cyanide (KCN).[5][6] This route offers a different strategic approach, particularly when specific substitutions at C4 and C6 are desired early in the synthesis.
Section 2: Biological Activities and Mechanisms of Action
Derivatives of 2-(methylthio)pyrimidine-5-carbonitrile have demonstrated potent activity across several therapeutic areas, most notably in oncology.
Potent Anticancer Activity
The scaffold has proven to be a fertile ground for the discovery of inhibitors of key cancer-related signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Several novel 2-(methylthio)pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[4] Molecular docking studies suggest these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling.[4] This mechanism mirrors that of established anticancer drugs like sorafenib. The in vitro VEGFR-2 inhibitory activity of some lead compounds has been confirmed with IC₅₀ values in the sub-micromolar range.[4]
Caption: Key Positions (R¹, R², R³) on the Pyrimidine Core for SAR Analysis.
-
C2 Position (R¹): The 2-(methylthio) group is a critical starting point. While essential in many active compounds, its modification can be beneficial. Oxidation to a methylsulfonyl group makes it an excellent leaving group for introducing other functionalities. [5]Replacing it entirely with hydrazinyl moieties or other substituted heterocycles has been shown to increase anticancer efficacy in certain contexts. [3]
-
C4 Position (R²): This is a key driver of potency and target selectivity. Large, substituted aromatic rings, often linked via an amino bridge (e.g., 4-[(4-acetylphenyl)amino]), are crucial for high-affinity binding to the VEGFR-2 kinase domain. [4]In PI3K/mTOR inhibitors, a morpholino group at this position is a common and highly effective feature. [3]
-
C6 Position (R³): Similar to the C4 position, this site is vital for tuning the molecule's properties. In many of the most potent anticancer agents, this position is occupied by a phenyl group or other aromatic systems. [4][7]The interplay between the substituents at C4 and C6 dictates the overall shape and electronic profile of the molecule, influencing its interaction with biological targets.
-
C5 Position: The 5-carbonitrile group is a consistent feature in this class. Its strong electron-withdrawing nature influences the electronics of the entire pyrimidine ring. It also serves as a potential hydrogen bond acceptor, which can help anchor the molecule within a target's active site.
Section 4: Key Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are representative of the methods used to synthesize and evaluate these compounds.
Protocol: Synthesis of 4-[(4-Acetylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
This protocol is adapted from the synthesis of potent VEGFR-2 inhibitors. [4] Step 1: Synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
To a solution of 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1 mmol) in 10% alcoholic KOH (20 mL), add methyl iodide (1 mmol).
-
Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry. Recrystallize from ethanol to yield the S-methylated product.
Step 2: Synthesis of 4-chloro-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile
-
Reflux a mixture of the product from Step 1 (1 mmol) in phosphorus oxychloride (POCl₃, 10 mL) for 5-7 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize with a sodium bicarbonate solution.
-
Filter the solid product, wash thoroughly with water, and dry to obtain the chloro-intermediate.
Step 3: Synthesis of the Final Compound
-
In a flask, combine the chloro-intermediate from Step 2 (1 mmol) and 4-aminoacetophenone (1 mmol) in n-butanol (15 mL).
-
Reflux the mixture for 10-12 hours.
-
After cooling, the solid product that precipitates is collected by filtration.
-
Wash the product with ethanol, then diethyl ether, and recrystallize from an appropriate solvent (e.g., DMF/ethanol) to afford the pure final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This is a standard colorimetric assay to assess the effect of compounds on cancer cell viability. [8]
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a positive control drug (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Outlook
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold is a validated and highly tractable platform for the development of novel therapeutics. Its synthetic accessibility and the clear structure-activity relationships that have been established make it an attractive starting point for drug discovery campaigns. The demonstrated success in targeting critical cancer pathways like VEGFR-2 and PI3K/mTOR underscores its significant potential in oncology. Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring the scaffold's potential in other therapeutic areas, such as infectious diseases, could unveil new and valuable applications for this versatile class of molecules.
References
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 1-21. [Link]
-
Abou-Seri, S. M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances, 12(48), 31221-31238. [Link]
-
El-Gazzar, M. G., El-Gazzar, A. B. A., & Abou-Seri, S. M. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 13(39), 27354-27372. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. ARKIVOC, 2020(7), 133-144. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093. [Link]
-
Eweas, A. F., El-Malah, A. A., & Ali, O. M. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Journal of Applied Pharmaceutical Science, 4(12), 102-111. [Link]
-
Patrick-Armand, A. A., Siomenan, C. T., Doumade, Z. G., ... & Ané, A. M. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. [Link]
-
ResearchGate. (n.d.). Structure activity relationship. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., Bassyouni, F. A., El-Sehemi, A. G., & El-Mekabaty, A. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4583. [Link]
-
Velselva, G., & Panneerselvam, P. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 384-396. [Link]
-
Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. MOJ Bioorganic & Organic Chemistry, 1(2). [Link]
-
Wang, Y., Li, Y., Wang, Y., ... & Zhang, T. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699–2716. [Link]
-
Pawar, S. J., Pekamwar, S. S., & Baviskar, B. A. (2024). Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent. International Journal of Pharmaceutical Sciences and Drug Research, 16(1), 10-15. [Link]
-
Dotsenko, V. V., Krivokolysko, S. G., & Polovkovych, S. A. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(13), 9140–9151. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Pyrimidine-5-Carbonitrile Compounds
For the attention of: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pyrimidine-5-carbonitrile compounds. From the foundational principles of pyrimidine chemistry to the cutting-edge applications in modern drug discovery, this document is designed to be a comprehensive resource, blending historical context with practical, field-proven insights and detailed experimental protocols.
Introduction: The Pyrimidine Core and the Significance of the 5-Carbonitrile Moiety
The pyrimidine ring is a fundamental heterocyclic scaffold, forming the backbone of essential biomolecules such as the nucleobases cytosine, thymine, and uracil.[1][2] Its prevalence in nature has made it a "privileged scaffold" in medicinal chemistry, with a wide array of derivatives exhibiting diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4]
The introduction of a carbonitrile (cyano) group at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties and biological activity. The strong electron-withdrawing nature of the nitrile group can enhance interactions with biological targets and provide a versatile chemical handle for further functionalization. This has led to the emergence of pyrimidine-5-carbonitriles as a particularly important class of compounds in contemporary drug discovery.
A Historical Perspective: From the Parent Ring to a Key Pharmacophore
The journey of pyrimidine-5-carbonitrile compounds is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines is credited to Pinner, who, in 1884, first synthesized pyrimidine derivatives by condensing amidines with ethyl acetoacetate.[1][5] This was followed by the landmark first synthesis of the unsubstituted parent pyrimidine ring by Gabriel and Colman in 1900.[1]
While the early focus was on understanding the fundamental chemistry of the pyrimidine core and its naturally occurring derivatives, the mid-20th century witnessed a surge in the exploration of synthetic pyrimidines for therapeutic applications.[6] This era laid the groundwork for the eventual development of more complex derivatives, including those bearing the 5-carbonitrile moiety.
The specific "discovery" of the first pyrimidine-5-carbonitrile is not marked by a single seminal event but rather an evolution of synthetic methodologies that made this scaffold more accessible. The increasing importance of this class of compounds is a relatively recent phenomenon, driven by their potential as highly effective therapeutic agents.
The Evolution of Synthetic Strategies for Pyrimidine-5-Carbonitriles
The synthesis of the pyrimidine-5-carbonitrile core has evolved from classical condensation reactions to more sophisticated and efficient multi-component approaches.
Foundational Multi-Component Reactions
A cornerstone in the synthesis of highly functionalized pyrimidine-5-carbonitriles is the one-pot, three-component reaction.[7][8][9] This strategy offers significant advantages in terms of efficiency and atom economy. A typical approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile), and a source of the N-C-N fragment (such as urea or thiourea).[7][8]
Diagram of a General Three-Component Synthesis of Pyrimidine-5-Carbonitriles:
Caption: A generalized workflow for the three-component synthesis of pyrimidine-5-carbonitriles.
Modern Synthetic Methodologies
Recent advancements have focused on improving the efficiency, sustainability, and diversity of pyrimidine-5-carbonitrile synthesis. These include:
-
Catalyst Innovation: The use of novel catalysts, such as ammonium chloride under solvent-free conditions, has been shown to improve reaction rates and yields while adhering to the principles of green chemistry.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and cleaner product formation.
Key Applications in Drug Discovery and Development
The pyrimidine-5-carbonitrile scaffold is a prominent feature in a multitude of compounds investigated for various therapeutic applications, most notably in oncology.
Kinase Inhibitors in Oncology
A significant number of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several studies have reported the development of pyrimidine-5-carbonitrile derivatives as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[2][3][6] These compounds are designed to mimic ATP and compete for the kinase's active site.
-
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibitors: The anti-angiogenic potential of pyrimidine-5-carbonitriles has been explored through the inhibition of VEGFR-2, a critical mediator of tumor angiogenesis.[10]
Table 1: Exemplary Pyrimidine-5-Carbonitrile-Based Kinase Inhibitors and their Biological Activity
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | EGFRWT, EGFRT790M | A549 (Lung) | 2.4 | [2][6] |
| 11e | VEGFR-2 | HCT-116 (Colon) | 1.14 | [10] |
| 10b | EGFR | HepG2 (Liver) | 3.56 | [5] |
Cyclooxygenase-2 (COX-2) Inhibitors
The anti-inflammatory and potential anticancer properties of pyrimidine-5-carbonitriles have also been investigated through the inhibition of COX-2, an enzyme involved in inflammation and tumorigenesis.[11][12]
Mechanistic Insights: How Pyrimidine-5-Carbonitriles Exert Their Effects
The biological activity of pyrimidine-5-carbonitrile compounds is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.
-
Cell Cycle Arrest: Studies have shown that certain derivatives can arrest the cell cycle at specific phases, such as the G2/M or S phase, thereby inhibiting cell proliferation.[6][10]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating cancerous cells. This is often evidenced by an increase in the expression of pro-apoptotic proteins like caspase-3.[2][6]
Diagram of the General Mechanism of Action of Pyrimidine-5-Carbonitrile Anticancer Agents:
Caption: Simplified signaling pathway illustrating the inhibitory effects of pyrimidine-5-carbonitrile compounds.
Experimental Protocols: A Guide to Synthesis and Evaluation
General Procedure for the Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
This protocol describes a common starting point for the synthesis of various pyrimidine-5-carbonitrile derivatives.[10]
-
Reaction Setup: In a suitable reaction vessel, combine benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium (e.g., ethanolic sodium hydroxide).
-
Cyclocondensation: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine-5-carbonitrile derivatives and a standard anticancer drug (e.g., sorafenib) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its potent and diverse biological activities, ensures its continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the design of next-generation pyrimidine-5-carbonitrile derivatives with enhanced efficacy and safety profiles. The rich history and dynamic evolution of this compound class provide a strong foundation for future innovations in drug discovery.
References
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.
- Pyrimidine - Wikipedia.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
- Pinner pyrimidine synthesis. Slideshare.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Synthesis of pyrimidine-5-carbonitriles 1a–d.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
- One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. orientjchem.org [orientjchem.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. irjmets.com [irjmets.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
Unlocking the Therapeutic Potential of the 2-(Methylthio)pyrimidine-5-carbonitrile Scaffold: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(methylthio)pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential for the development of targeted therapeutics. This guide provides a comprehensive analysis of the most promising therapeutic targets for compounds derived from this scaffold, with a primary focus on oncology. We will explore the molecular rationale for targeting key proteins and pathways, synthesize the existing evidence from peer-reviewed literature, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a practical resource for researchers and drug development professionals actively engaged in the discovery of novel small molecule therapeutics.
Introduction: The Versatility of the Pyrimidine-5-carbonitrile Core
The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of numerous approved drugs with a wide range of therapeutic applications.[1][3] The 2-(methylthio)pyrimidine-5-carbonitrile scaffold, in particular, has emerged as a versatile starting point for the design of potent and selective inhibitors of key signaling molecules implicated in cancer and other diseases. Its chemical tractability allows for facile modification at multiple positions, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.
This guide will focus on three high-value therapeutic targets for which derivatives of 2-(methylthio)pyrimidine-5-carbonitrile have shown significant promise:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Signaling Pathway
-
Epidermal Growth Factor Receptor (EGFR)
For each target, we will delve into the mechanism of action, the existing structure-activity relationships for pyrimidine-5-carbonitrile-based inhibitors, and detailed protocols for in vitro and cell-based validation assays.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Regulator of Angiogenesis
Rationale for Targeting VEGFR-2
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal drivers of this process. Overexpression of VEGFR-2 is a common feature in a variety of solid tumors, making it a well-validated target for anti-cancer therapy. Inhibition of VEGFR-2 kinase activity blocks downstream signaling pathways, leading to a reduction in tumor vascularization, growth, and metastasis.
Evidence for 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives as VEGFR-2 Inhibitors
Recent studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as potent inhibitors of VEGFR-2. A novel series of these compounds, bearing benzylidene and hydrazone moieties, demonstrated significant cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines, which are known to overexpress VEGFR-2.[4] Notably, several of these derivatives exhibited potent, low micromolar to nanomolar inhibition of VEGFR-2 tyrosine kinase activity.[4] Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain, mimicking the binding mode of established inhibitors like sorafenib.[4]
Experimental Workflow for Validating VEGFR-2 Inhibition
A systematic approach is required to validate novel 2-(methylthio)pyrimidine-5-carbonitrile derivatives as VEGFR-2 inhibitors. The following workflow outlines the key experimental steps.
Caption: Workflow for the validation of VEGFR-2 inhibitors.
This assay quantitatively measures the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
HTRF KinEASE™-STK S1 kit (contains STK Antibody-XL665 and Streptavidin-Cryptate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (2-(methylthio)pyrimidine-5-carbonitrile derivatives)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO, followed by a further dilution in assay buffer.
-
Kinase Reaction:
-
Add 2 µL of diluted test compound or DMSO (control) to the wells.
-
Add 4 µL of a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for VEGFR-2).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the STK Antibody-XL665 detection reagent diluted in detection buffer.
-
Add 5 µL of the Streptavidin-Cryptate detection reagent diluted in detection buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival
Rationale for Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[5] Hyperactivation of this pathway, through mutations in key components or upstream receptor tyrosine kinases, is one of the most common oncogenic events in human cancers.[5] Therefore, inhibiting key nodes in this pathway, such as PI3K, AKT, or mTOR, is a highly attractive strategy for cancer therapy. Dual inhibition of multiple components, such as PI3K and mTOR, can also be an effective approach to overcome resistance mechanisms.[3]
Evidence for 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives as PI3K/AKT/mTOR Pathway Inhibitors
Several studies have demonstrated the efficacy of 2-(methylthio)pyrimidine-5-carbonitrile derivatives in targeting the PI3K/AKT/mTOR pathway.
-
PI3K/AKT Inhibition: A series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were shown to possess potent cytotoxic activity against leukemia (K562) and breast cancer (MCF-7) cell lines.[5][6][7] Mechanistic studies revealed that these compounds inhibit PI3Kδ/γ and AKT-1, leading to cell cycle arrest and caspase-dependent apoptosis.[6][7]
-
Dual EGFR/PI3K Inhibition: As mentioned previously, certain 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of EGFR and PI3K, demonstrating potent activity against PI3K isoforms, particularly PI3K-δ.[8]
-
Dual PI3K/mTOR Inhibition: Novel morpholinopyrimidine-5-carbonitrile derivatives have been synthesized and identified as dual PI3K/mTOR inhibitors, exhibiting excellent antitumor activity against leukemia cell lines.[3]
Experimental Workflow for Validating PI3K/AKT/mTOR Pathway Inhibition
Caption: Workflow for validating PI3K/AKT/mTOR pathway inhibitors.
This protocol allows for the assessment of the phosphorylation status of key downstream effectors of the PI3K pathway.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, K562)
-
Complete cell culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6K (Thr389), anti-total S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Epidermal Growth Factor Receptor (EGFR): A Key Driver of Proliferation in Epithelial Cancers
Rationale for Targeting EGFR
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling, through overexpression or activating mutations, is a major driver of tumorigenesis in a variety of epithelial cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and head and neck cancers.[1][9] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these cancers. However, the emergence of resistance, often through secondary mutations like T790M, necessitates the development of new generations of inhibitors.[9]
Evidence for 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives as EGFR Inhibitors
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold has proven to be a fertile ground for the discovery of novel EGFR inhibitors.
-
Wild-Type and Mutant EGFR Inhibition: A series of pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking EGFR inhibitors.[9] Several of these compounds exhibited potent antiproliferative activity against a panel of human tumor cell lines and demonstrated inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M).[9]
-
Dual EGFR/PI3K Inhibition: As previously discussed, derivatives of 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile have been developed as dual inhibitors of EGFR and PI3K, with some compounds showing selective inhibitory activity on EGFRT790M over EGFRWT.[8]
-
Apoptosis Induction: Potent EGFR inhibitors based on the pyrimidine-5-carbonitrile scaffold have been shown to induce cell cycle arrest at the G2/M phase and trigger significant apoptotic effects in cancer cells.[9][10]
Experimental Workflow for Validating EGFR Inhibition
Caption: Workflow for the validation of EGFR inhibitors.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A549 for EGFRWT, H1975 for EGFRL858R/T790M)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC₅₀ value.
Data Summary
The following table summarizes the reported activities of representative 2-(methylthio)pyrimidine-5-carbonitrile derivatives against the discussed therapeutic targets.
| Compound Class | Target(s) | Representative IC₅₀ Values | Cell-Based Activity | Reference |
| Pyrimidine-5-carbonitrile with benzylidene and hydrazone moieties | VEGFR-2 | 0.53 - 2.41 µM (VEGFR-2 kinase) | Cytotoxic to HCT-116 and MCF-7 cells | [4] |
| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives | PI3Kδ/γ, AKT-1 | IC₅₀ = 4.01 µM (PI3Kγ), 3.36 µM (AKT-1) | Apoptosis induction in K562 cells | [6][7] |
| 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives | EGFRWT/T790M, PI3K | IC₅₀ = 0.13 µM (EGFRWT), 0.08 µM (EGFRT790M), 0.64 µM (PI3K-δ) | Antiproliferative in SNB-75 and OVCAR-4 cells | [8] |
| Morpholinopyrimidine-5-carbonitrile derivatives | PI3K/mTOR | IC₅₀ = 0.17 µM (PI3Kα), 0.83 µM (mTOR) | Antiproliferative in leukemia SR cells | [3] |
| Pyrimidine-5-carbonitrile derivatives | EGFRWT/T790M | IC₅₀ = 0.09 µM (EGFRWT), 4.03 µM (EGFRT790M) | Antiproliferative in HCT-116, HepG-2, MCF-7, A549 cells | [9] |
Conclusion and Future Directions
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold is a highly promising starting point for the development of novel targeted therapies, particularly in oncology. The evidence strongly supports its potential to yield potent inhibitors of VEGFR-2, the PI3K/AKT/mTOR pathway, and EGFR. The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to validate new chemical entities derived from this scaffold.
Future efforts should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of lead compounds with their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.
-
ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of human cancer to establish their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the 2-(methylthio)pyrimidine-5-carbonitrile scaffold and develop innovative medicines for patients in need.
References
-
El-Daly, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1348-1365. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
-
Reda, N., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32967-32983. [Link]
-
El-Naggar, M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(3), 451-467. [Link]
-
Verma, P., & Kumar, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1345-1358. [Link]
-
Abou-Seri, S. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Scientific Reports, 12(1), 10839. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. ARKIVOC, 2020(7), 1-13. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Analysis and Molecular Docking of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives: A Framework for Rational Drug Design
An In-Depth Technical Guide:
Abstract
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the application of in silico methodologies, with a primary focus on molecular docking, to accelerate the discovery and optimization of novel drug candidates based on this scaffold. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, establish self-validating protocols, and provide a roadmap for interpreting complex computational data, thereby empowering researchers to make more informed decisions in the drug development pipeline.
The Strategic Imperative of In Silico Drug Discovery
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (T).[4][5] Computational, or in silico, techniques have become an indispensable part of modern drug discovery by offering a cost-effective and high-throughput means to predict these properties early in the process.[6][7] This "fail early, fail cheap" paradigm allows for the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success, significantly de-risking subsequent expensive experimental validation.[6]
This guide focuses on two pillars of in silico analysis: molecular docking to predict binding affinity and mode, and ADMET prediction to forecast drug-like properties.
The Foundation: Ligand and Target Preparation
The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any docking simulation is fundamentally dependent on the meticulous preparation of both the ligand (the pyrimidine derivative) and the receptor (the biological target).
Ligand Preparation: Defining the Small Molecule
The initial step involves translating a 2D chemical drawing into a three-dimensional, energetically stable conformation.
Protocol: Ligand Preparation
-
2D Structure Generation: Draw the 2-(Methylthio)pyrimidine-5-carbonitrile derivatives using chemical drawing software such as ChemDraw.
-
Conversion to 3D: Convert the 2D structures into 3D coordinates.
-
Energy Minimization: This is a critical step. The initial 3D structure is unlikely to be in its most stable, low-energy state. A molecular mechanics force field (e.g., MMFF94) is applied to optimize the geometry, bond lengths, and angles to find a local energy minimum.[8] This ensures the ligand conformation is physically realistic before docking.
-
File Format Conversion: The final, optimized structures are saved in a format suitable for the chosen docking software, such as the .mol or .pdbqt format for AutoDock Vina.
Target Identification and Preparation: Characterizing the Binding Site
For the 2-(methylthio)pyrimidine-5-carbonitrile scaffold, common targets include protein kinases like VEGFR-2, PI3K, and mTOR, which are crucial regulators of cell proliferation and survival.[2][3]
Protocol: Target Protein Preparation
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). It is crucial to select a high-resolution structure (ideally < 2.5 Å) that, if possible, is co-crystallized with a known inhibitor.[9] This provides an invaluable reference point for validating the docking protocol.
-
Initial Cleanup: The raw PDB file contains more than just the protein. It is standard practice to remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[8] Water molecules can interfere with the docking by occupying the binding site.
-
Protonation and Charge Assignment: Proteins are crystallized at specific pH values, but PDB files often lack hydrogen atoms. It is essential to add polar hydrogens to the protein structure. Kollman charges are then assigned to each atom to correctly model the electrostatic interactions.[8] Software like AutoDockTools can automate this process.
-
Finalization: The prepared protein is saved in the PDBQT format, which includes charge information and atom types required by AutoDock.
The Core Methodology: Molecular Docking Simulation
Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand to a receptor.[10][11] The process involves two main components: a sampling algorithm that explores various ligand conformations within the binding site and a scoring function that estimates the binding energy for each pose.[10]
Protocol: Step-by-Step Molecular Docking (using AutoDock Vina)
-
Define the Search Space (Grid Box): A grid box is generated around the active site of the target protein.[8] This box defines the three-dimensional space where the docking algorithm will search for viable binding poses. The dimensions should be large enough to accommodate the ligand and allow for rotational and translational freedom.
-
Configure Docking Parameters: The simulation is controlled by parameters such as the number of genetic algorithm runs and the maximum number of energy evaluations.[12] A higher number of runs (e.g., 100) increases the likelihood of finding the true lowest-energy binding pose.[8]
-
Execute the Docking Run: Using the prepared ligand and receptor files, and the grid configuration, the docking software (e.g., AutoDock Vina) is executed.[13] The program systematically explores ligand conformations within the grid box, calculating a binding energy for each pose.
-
Analyze the Output: The primary output is a log file containing the binding energy scores (in kcal/mol) and the coordinate data for the top-ranked binding poses.[14]
Post-Docking Analysis: From Data to Insight
The raw output of a docking run is a set of numbers and coordinates. The true scientific value is derived from their careful interpretation and validation.
Interpreting the Docking Score
The binding energy is a quantitative estimate of binding affinity. A more negative value indicates a more stable protein-ligand complex and thus, stronger binding.[15][16]
-
Strong Binders: Scores more negative than -10 kcal/mol generally suggest strong interactions.[17]
-
Moderate Binders: Scores between -7 and -9 kcal/mol suggest moderate interactions.[17]
-
Weak Binders: Scores less negative than -7 kcal/mol may indicate weaker binding.
It is crucial to understand that the docking score is a prediction, not an exact experimental value. Its primary utility lies in ranking a series of compounds against the same target.[15]
Visualizing the Binding Pose
A low energy score is meaningless if the binding pose is not physically plausible. Visualization using software like PyMOL or LigPlot+ is essential to analyze the specific interactions driving the binding.[14][16]
Key interactions to identify include:
-
Hydrogen Bonds: These are strong, directional interactions critical for binding specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Stacking and Pi-Cation Interactions: Common with aromatic rings present in the pyrimidine scaffold.
The table below presents a hypothetical analysis for a series of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives docked into a kinase active site.
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Reference | -10.2 | CYS990, GLU885, LEU788 | 2 (CYS990, GLU885) |
| Derivative A | -11.5 | CYS990, GLU885, ASP1045 | 3 (CYS990, GLU885, ASP1045) |
| Derivative B | -9.8 | CYS990, LEU788 | 1 (CYS990) |
| Derivative C | -8.1 | LEU788, VAL821 | 0 |
From this data, Derivative A would be prioritized for synthesis and in vitro testing due to its superior binding energy and the formation of an additional hydrogen bond with a key active site residue (ASP1045) compared to the reference compound.
The Pillar of Trustworthiness: Validation and Advanced Screening
To ensure the reliability of the computational model, the docking protocol itself must be validated.
Protocol Validation via Re-Docking
The most common and robust method for validation is to use a protein structure that was co-crystallized with a known ligand.[9][18]
Protocol: Re-Docking Validation
-
Take the co-crystallized ligand from the PDB structure.
-
Perform the docking protocol as described above, attempting to dock this same ligand back into its own binding site.
-
Superimpose the top-ranked docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses.
-
Success Criterion: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, thus validating the model.[9][18]
Expanding the Search: Pharmacophore Modeling and ADMET Prediction
While docking is powerful, an integrated in silico approach provides a more holistic view of a compound's potential.
-
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[19][20] It can guide the design of new derivatives with optimized interactions.
-
In Silico ADMET Prediction: This step is crucial for weeding out compounds that, despite strong binding, are likely to fail due to poor pharmacokinetics or toxicity.[4][21] Machine learning models can predict properties like aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and potential for hERG channel inhibition (a key toxicity flag).[5][21]
Conclusion
The combination of molecular docking, protocol validation, and predictive ADMET modeling provides a powerful, multi-faceted strategy for advancing drug discovery programs centered on the 2-(methylthio)pyrimidine-5-carbonitrile scaffold. By grounding computational experiments in rigorous validation and a deep understanding of the underlying biochemical principles, researchers can significantly enhance the efficiency and success rate of identifying novel, potent, and drug-like therapeutic candidates. This guide serves as a foundational blueprint for executing such studies with the scientific integrity required for modern drug development.
References
- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugpatentwatch.com [drugpatentwatch.com]
- 7. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. worldscientific.com [worldscientific.com]
- 20. Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Anti-Neoplastic Mechanisms of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives
This document provides an in-depth exploration of the molecular mechanisms through which derivatives of the 2-(Methylthio)pyrimidine-5-carbonitrile scaffold exert their anti-cancer effects. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current research to explain the causality behind the therapeutic action of these compounds, detailing their interactions with key oncogenic pathways and providing validated experimental protocols for their study.
Introduction: The Versatility of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine ring is a foundational structure in medicinal chemistry, integral to numerous therapeutic agents, including a variety of anti-cancer drugs.[1] Its versatility allows for extensive chemical modification, enabling the development of compounds that can precisely interact with a wide array of biological targets involved in cancer progression. The 2-(methylthio) group, in particular, acts as a key functional handle for creating diverse substituents, which allows for the fine-tuning of the molecule's pharmacological properties.[1] Derivatives based on the 2-(Methylthio)pyrimidine-5-carbonitrile core have emerged as a promising class of anti-neoplastic agents, demonstrating activity against a range of cancers by targeting distinct and critical cellular pathways. This guide will elucidate the primary mechanisms of action identified for these compounds, including the inhibition of receptor tyrosine kinases, disruption of intracellular signaling cascades, and interference with nucleotide synthesis.
Chapter 1: Targeting Angiogenesis and Proliferation through Receptor Tyrosine Kinase (RTK) Inhibition
A primary strategy in modern cancer therapy is the targeted inhibition of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, differentiation, and survival. Several derivatives of 2-(Methylthio)pyrimidine-5-carbonitrile have been specifically engineered to inhibit key RTKs implicated in tumor growth and vascularization.
Mechanism: VEGFR-2 Inhibition and Anti-Angiogenesis
The Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) signaling pathway is a critical driver of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[2] Consequently, inhibiting VEGFR-2 is a key strategy to halt tumor growth and metastasis.[2]
Novel series of pyrimidine-5-carbonitrile derivatives have been synthesized as potent VEGFR-2 inhibitors.[2] Molecular docking studies have shown that these compounds can effectively bind to the active site of VEGFR-2, exhibiting binding modes similar to established inhibitors like sorafenib.[2] This inhibition disrupts the downstream signaling cascade that promotes endothelial cell migration and proliferation, thereby cutting off the tumor's blood supply.
The anti-proliferative activity of these VEGFR-2-targeting derivatives has been evaluated against various cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Drug (Sorafenib) IC50 (µM) |
| 11e | HCT-116 | Colon | 1.14 | >10 |
| 11e | MCF-7 | Breast | 1.54 | >10 |
| 12b | HCT-116 | Colon | 10.33 | >10 |
| 12b | MCF-7 | Breast | 8.65 | >10 |
Data synthesized from a study on novel pyrimidine-5-carbonitrile derivatives.[2]
Notably, the most active compounds, such as 11e , have demonstrated significantly lower cytotoxicity against normal human lung fibroblast cells (WI-38), with an IC50 value of 63.41 µM, indicating a favorable selectivity for cancer cells.[2]
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrimidine derivative.
This protocol outlines a typical luminescence-based kinase assay to quantify the inhibitory effect of a compound on VEGFR-2 activity.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute recombinant human VEGFR-2 enzyme to a working concentration in kinase buffer.
-
Prepare a substrate solution containing a suitable polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP at a concentration near its Km for VEGFR-2.
-
Serially dilute the test compound (e.g., starting from 100 µM) in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ATP remaining by adding 25 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Incubate for 40 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overactivated or mutated, drives the proliferation of various cancers, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma.[3][4] Derivatives of 5-(methylthio)pyrimidine have been developed as potent EGFR inhibitors, demonstrating high efficacy against both wild-type (WT) and drug-resistant mutant forms, such as EGFRL858R/T790M.[4]
These compounds are designed to target the ATP-binding site of the EGFR kinase domain.[4] By occupying this pocket, they prevent the phosphorylation and subsequent activation of downstream pro-survival pathways. Some derivatives have shown excellent selectivity for mutant EGFR over the wild-type form, which is a critical feature for minimizing off-target effects and toxicity in patients.[4]
| Compound ID | Target | IC50 (nM) | Cell Line | Cancer Type | IC50 (µM) |
| 10b | EGFR | 8.29 | HepG2 | Liver | 3.56 |
| 10b | EGFR | 8.29 | A549 | Lung | 5.85 |
| 10b | EGFR | 8.29 | MCF-7 | Breast | 7.68 |
| 7c | EGFRT790M | 80 | SNB-75 | CNS | <0.01 |
| 7c | EGFRWT | 130 | OVCAR-4 | Ovarian | 0.64 |
Data synthesized from studies on EGFR-targeting pyrimidine derivatives.[3][5]
Compound 10b was shown to induce cell cycle arrest at the G2/M phase in HepG2 cells and promote apoptosis.[3] Compound 7c displayed a favorable safety profile, being 2.2-fold safer on normal cells (WI-38) than doxorubicin.[5]
Chapter 2: Targeting the PI3K/AKT Intracellular Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that governs cell survival, proliferation, and metabolism.[6][7] Its frequent overactivation in many human cancers makes it a prime target for therapeutic intervention.[6] A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been shown to effectively inhibit this pathway.[6][8]
These compounds act as multi-acting inhibitors, targeting key kinases within the pathway, including PI3Kδ, PI3Kγ, and AKT-1.[6] By inhibiting these enzymes, the derivatives block the phosphorylation cascade, leading to decreased activity of downstream effectors like NF-κB and Cyclin D1.[8][9] The ultimate cellular outcomes are cell cycle arrest and the induction of caspase-dependent apoptosis.[6][8]
A lead compound from this series, 7f , demonstrated potent inhibitory activity:
| Target | IC50 (µM) |
| PI3Kδ | 6.99 |
| PI3Kγ | 4.01 |
| AKT-1 | 3.36 |
In vitro kinase assay results for compound 7f.[6]
Flow cytometry analysis revealed that compound 7f caused cell cycle arrest at the S-phase in K562 leukemia cells, followed by the induction of apoptosis.[6][8]
Caption: Disruption of the PI3K/AKT survival pathway by a pyrimidine derivative.
This protocol details the steps to assess the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with an inhibitor.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., K562) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, and β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Chapter 3: Inhibition of Nucleotide Synthesis
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[10][11] Targeting the enzymes involved in nucleotide biosynthesis is a classic and effective anti-cancer strategy.
Mechanism: Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) is a critical enzyme in the de novo DNA biosynthesis pathway, responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[12] Inhibition of TS leads to a depletion of dTMP, disrupting DNA replication and repair, and ultimately causing cell death. 2-Thiopyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of human TS (hTS).[12][13]
| Compound ID | hTS IC50 (nM) | HCT 116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1n | 20.47 | 1.98 | 2.18 |
| 2j | 13.48 | 1.48 | 3.18 |
Data from a study on TS-inhibiting pyrimidine derivatives.[13]
Treatment of MCF-7 breast cancer cells with a lead TS inhibitor, compound 4d , resulted in cell cycle blockage at the G2/M phase, elevated reactive oxygen species (ROS) levels, and a reduction in TS expression.[12]
Chapter 4: Cellular Consequences and Experimental Validation
Regardless of the primary molecular target, the desired outcomes of treatment with 2-(Methylthio)pyrimidine-5-carbonitrile derivatives are the cessation of proliferation and the induction of cell death. Standardized cell-based assays are crucial for validating these effects.
Assessment of Apoptosis: Annexin V/PI Staining
Apoptosis, or programmed cell death, is a common endpoint for effective anti-cancer agents. It can be quantified by detecting the externalization of phosphatidylserine (PS) on the cell membrane, an early apoptotic event.
Caption: Workflow for quantifying apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach using trypsin, then combine with the supernatant containing floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The 2-(Methylthio)pyrimidine-5-carbonitrile scaffold has proven to be a remarkably fertile ground for the development of novel anti-cancer agents. Derivatives have demonstrated the ability to potently and often selectively inhibit a wide range of critical oncogenic targets, including VEGFR-2, EGFR, and the PI3K/AKT pathway, as well as fundamental processes like nucleotide synthesis via TS inhibition. The common downstream effects of these targeted interventions are the induction of cell cycle arrest and apoptosis in cancer cells.
Future research should focus on optimizing the selectivity and potency of these compounds to minimize off-target effects. The development of dual-target inhibitors, such as those targeting both EGFR and PI3K, represents a promising strategy to overcome drug resistance.[5] Furthermore, exploring the use of these derivatives in combination with existing chemotherapies or immunotherapies could unlock synergistic effects and lead to more durable clinical responses. In vivo preclinical studies are the essential next step to validate the promising in vitro activity and safety profiles of the lead compounds identified to date.[5]
References
-
Al-Warhi, T., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
Shawky, A. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
-
Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
-
Request PDF. (n.d.). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors. ResearchGate. [Link]
-
Al-Omaim, W. S., et al. (2025). Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors. European Journal of Medicinal Chemistry, 301, 118205. [Link]
-
El-Naggar, M., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH). [Link]
-
Villa, E., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 11(5), 688. [Link]
-
Wang, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2753–2766. [Link]
-
Zhang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11. [Link]
-
Villa, E., et al. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
- 10. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Evolving Landscape of Kinase Inhibition: A Deep Dive into the Structure-Activity Relationship of 2-(Methylthio)pyrimidine-5-carbonitrile Analogs
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] Among the diverse scaffolds, the 2-(methylthio)pyrimidine-5-carbonitrile core has emerged as a privileged structure, particularly in the design of potent kinase inhibitors for oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, synthesizing findings from recent studies to offer field-proven insights for researchers and drug development professionals. We will explore the causal relationships behind experimental choices in analog design, present key data in a structured format, and provide detailed methodologies for synthesis and biological evaluation.
The 2-(Methylthio)pyrimidine-5-carbonitrile Core: A Versatile Scaffold for Kinase Inhibition
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold has demonstrated significant potential in the development of inhibitors for critical oncogenic signaling pathways, including the PI3K/Akt/mTOR and receptor tyrosine kinase pathways (e.g., VEGFR-2, EGFR).[4][5][6] The core structure offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The methylthio group at the C2 position, the cyano group at the C5 position, and the substituents at the C4 and C6 positions all play crucial roles in the molecule's interaction with the target kinase's active site.[1]
Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of 2-(methylthio)pyrimidine-5-carbonitrile analogs is highly contingent on the nature and placement of various substituents on the pyrimidine ring. Strategic modifications at the C2, C4, and C6 positions have led to the discovery of potent and selective inhibitors.
Modifications at the C2 Position: Beyond the Methylthio Group
The 2-methylthio group is a common starting point in the synthesis of these analogs. However, its substitution or replacement with other moieties has been a key strategy to enhance potency and explore new interactions within the kinase binding pocket.
One common modification involves the conversion of the methylthio group into a hydrazinyl moiety, which can then be further derivatized. For example, the formation of Schiff bases by reacting the 2-hydrazinyl intermediate with various aldehydes has yielded highly potent compounds.[4] It has been observed that converting the thiomethyl group to a hydrazinyl moiety can in some cases decrease activity, but subsequent derivatization of the hydrazinyl group can lead to a significant enhancement in anticancer efficacy.[4] Specifically, the introduction of substituted heterocycles at this position has been shown to increase anticancer activity.[4]
The Crucial Role of Substituents at the C4 and C6 Positions
The substituents at the C4 and C6 positions of the pyrimidine ring are critical for anchoring the molecule within the ATP-binding pocket of the target kinase and for determining selectivity.
A common feature in many potent analogs is the presence of an aryl group at the C4 or C6 position. For instance, a 4-phenyl or a substituted phenyl group is frequently incorporated.[5] The nature of the substituent on this phenyl ring can significantly influence activity.
In a series of morpholinopyrimidine-5-carbonitrile derivatives designed as dual PI3K/mTOR inhibitors, the presence of a morpholino group at the C6 position was a key structural feature.[4] This was introduced by reacting the corresponding 4-chloro precursor with morpholine.[4]
The Significance of the C5-Carbonitrile Group
The cyano group at the C5 position is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region. This interaction is often crucial for potent inhibitory activity. The synthesis of these compounds often involves the cyclocondensation of a benzaldehyde derivative with ethyl cyanoacetate and thiourea, highlighting the early incorporation of this critical functional group.[5]
Quantitative Analysis of Structure-Activity Relationships
To provide a clear overview of the SAR, the following table summarizes the in vitro activities of selected 2-(methylthio)pyrimidine-5-carbonitrile analogs against various cancer cell lines and kinases.
| Compound ID | C2-Substituent | C4-Substituent | C6-Substituent | Target/Cell Line | IC50 (µM) | Reference |
| 12b | Hydrazinyl-derived Schiff base | 4-Chlorophenyl | Morpholino | Leukemia SR | 0.10 ± 0.01 | [4] |
| PI3Kα | 0.17 ± 0.01 | [4] | ||||
| PI3Kβ | 0.13 ± 0.01 | [4] | ||||
| PI3Kδ | 0.76 ± 0.04 | [4] | ||||
| mTOR | 0.83 ± 0.05 | [4] | ||||
| 12d | Hydrazinyl-derived Schiff base | 4-Chlorophenyl | Morpholino | Leukemia SR | 0.09 ± 0.01 | [4] |
| PI3Kα | 1.27 ± 0.07 | [4] | ||||
| PI3Kβ | 3.20 ± 0.16 | [4] | ||||
| PI3Kδ | 1.98 ± 0.11 | [4] | ||||
| mTOR | 2.85 ± 0.17 | [4] | ||||
| 11e | Methylthio | Phenyl | (4-Acetylphenyl)amino derived moiety | HCT-116 | 1.14 | [5] |
| MCF-7 | 1.54 | [5] | ||||
| VEGFR-2 | 0.61 ± 0.01 | [5] | ||||
| 12b (VEGFR-2) | Methylthio | Phenyl | Hydrazone moiety | HCT-116 | 1.14-10.33 | [5] |
| MCF-7 | 1.14-10.33 | [5] | ||||
| VEGFR-2 | 0.53 ± 0.07 | [5] | ||||
| 7c | Methylthio | 4-Fluorophenyl | Substituted amino group | SNB-75 (CNS Cancer) | < 0.01 | [6] |
| OVCAR-4 (Ovarian Cancer) | 0.64 | [6] | ||||
| EGFRT790M | 0.08 | [6] | ||||
| EGFRWT | 0.13 | [6] | ||||
| PI3Kδ | 0.64 | [6] | ||||
| 7f | Methylthio | 4-Methoxyphenyl | N-containing bridge to aromatic moiety | K562 (Leukemia) | Potent | [7][8] |
| PI3Kδ | 6.99 ± 0.36 | [7] | ||||
| PI3Kγ | 4.01 ± 0.55 | [7] | ||||
| AKT-1 | 3.36 ± 0.17 | [7] |
Experimental Protocols: Synthesis and Biological Evaluation
A self-validating system of protocols is essential for reproducible research. The following are detailed, step-by-step methodologies for the synthesis of the core scaffold and for a representative biological assay.
General Synthesis of the 2-(Methylthio)pyrimidine-5-carbonitrile Core
The synthesis of the 2-(methylthio)pyrimidine-5-carbonitrile core typically starts from readily available materials and involves a cyclocondensation reaction, followed by methylation and chlorination.
Caption: General synthetic workflow for 2-(methylthio)pyrimidine-5-carbonitrile analogs.
Step-by-Step Protocol:
-
Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (1): A mixture of benzaldehyde, ethyl cyanoacetate, and thiourea is cyclocondensed in an alkaline medium, such as an alcoholic solution of potassium hydroxide.[5]
-
Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (2): Compound 1 is alkylated with methyl iodide in the presence of a base like 10% alcoholic KOH at a low temperature (0-5 °C).[4][5]
-
Synthesis of 4-Chloro-6-phenyl-2-(methylthio)pyrimidine-5-carbonitrile (3): Compound 2 is refluxed with an excess of phosphorus oxychloride to yield the chlorinated intermediate 3 .[4][5]
-
Synthesis of Target Analogs: The key intermediate 3 can then be reacted with various nucleophiles, such as aromatic amines or morpholine, to generate a library of target compounds.[4][5]
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
The following protocol outlines a general method for assessing the in vitro inhibitory activity of the synthesized compounds against a specific kinase, such as VEGFR-2.
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Plate Preparation: A 96-well plate is prepared for the assay.
-
Reagent Addition: The reaction mixture, containing the target kinase (e.g., human VEGFR-2), a suitable substrate, and ATP, is added to the wells.
-
Compound Addition: The synthesized compounds are added to the wells at various concentrations. A known inhibitor (e.g., sorafenib for VEGFR-2) is used as a positive control.[5]
-
Incubation: The plate is incubated at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a suitable stop solution.
-
Activity Measurement: The kinase activity is measured using an appropriate detection method, such as an ELISA-based kit or a luminescence-based assay.[5]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curves.
Signaling Pathway Modulation: Targeting the PI3K/Akt/mTOR Axis
Many 2-(methylthio)pyrimidine-5-carbonitrile analogs exert their anticancer effects by inhibiting key nodes in the PI3K/Akt/mTOR signaling pathway.[4][7] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
The diagram above illustrates how these analogs can dually inhibit PI3K and mTOR, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.[4]
Conclusion and Future Directions
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical importance of strategic modifications at the C2, C4, and C6 positions of the pyrimidine ring for achieving high potency and selectivity. The ability of these compounds to target multiple kinases, such as in the case of dual PI3K/mTOR inhibitors, presents a compelling strategy to overcome drug resistance.
Future research in this area will likely focus on:
-
Exploring novel substitutions at all positions of the pyrimidine ring to further optimize activity and selectivity.
-
Improving the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and drug-like characteristics.
-
Investigating their potential against a broader range of kinases implicated in various diseases beyond cancer.
-
Utilizing computational modeling and in silico screening to guide the rational design of next-generation inhibitors.
By leveraging the insights from the structure-activity relationships detailed herein, researchers can continue to advance the development of 2-(methylthio)pyrimidine-5-carbonitrile analogs as potent and effective therapeutic agents.
References
-
Rady, G. S., El Deeb, M. A., Sarg, M. T. M., Taher, A. T., & Helwa, A. A. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1865-1883. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. M. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 138, 106649. [Link]
-
Reda, N. M., Mohamed, K. A., Abdou, K. A., Helwa, A. A., & Elshewy, A. H. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3K enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., & Helwa, A. A. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212003. [Link]
-
El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
-
Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14. [Link]
-
Ghareb, N., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]
-
Sreelatha, K., & Vaishnavi, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(4), 366-382. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 14(1), 1-21. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12. [Link]
-
Singh, P., & Kumar, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101344. [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 329-338. [Link]
-
Shaker, Y. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 1-18. [Link]
-
Al-Refai, M., et al. (2023). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 28(14), 5369. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). ChEMBL. [Link]
-
Special Issue : Kinase Inhibitors. (n.d.). MDPI. [Link]
-
Kolos, N. N., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of thiopyrimidine-5-carbonitrile derivatives. ResearchGate. [Link]
-
Ghareb, N., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Synthetic Route to 2-(Methylthio)pyrimidine-5-carbonitrile from Thiobarbituric Acid
Abstract
This application note provides a comprehensive, four-step synthetic protocol for the preparation of 2-(methylthio)pyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available and cost-effective starting material, thiobarbituric acid. The described pathway involves S-methylation, a Vilsmeier-Haack formylation to introduce the C5 substituent, chlorination of the pyrimidine ring, and a final conversion of the aldehyde to the target nitrile. Each step is detailed with underlying mechanistic rationale, providing researchers with a robust and reproducible methodology.
Introduction
Pyrimidine-5-carbonitrile scaffolds are prevalent structural motifs in a wide array of biologically active compounds, exhibiting diverse pharmacological properties. The title compound, 2-(methylthio)pyrimidine-5-carbonitrile, serves as a key intermediate for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the methylthio, chloro, and cyano groups offers multiple points for further chemical modification, making it a versatile precursor in drug development pipelines. This guide provides a validated, step-by-step protocol for its synthesis from thiobarbituric acid, a commodity chemical.
Overall Synthetic Scheme
The synthesis of 2-(methylthio)pyrimidine-5-carbonitrile from thiobarbituric acid is accomplished via a four-step sequence as illustrated below.
Caption: Overall synthetic workflow from Thiobarbituric Acid.
Experimental Protocols & Mechanistic Insights
Step 1: Synthesis of 2-(Methylthio)-4,6-dihydroxypyrimidine
Protocol:
-
To a stirred solution of thiobarbituric acid (14.41 g, 100 mmol) in 1 M aqueous sodium hydroxide (200 mL) at 0-5 °C, add dimethyl sulfate (10.5 mL, 110 mmol) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Acidify the reaction mixture to pH 4-5 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to afford 2-(methylthio)-4,6-dihydroxypyrimidine as a white solid.
Mechanistic Rationale: Thiobarbituric acid exists in equilibrium with its thioenol tautomer. In the presence of a base (NaOH), the acidic proton of the thiol group is abstracted to form a thiolate anion. This nucleophilic thiolate then attacks the electrophilic methyl group of dimethyl sulfate in a classic SN2 reaction to yield the S-methylated product.
Step 2: Synthesis of 2-(Methylthio)-4,6-dihydroxypyrimidine-5-carbaldehyde
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 13.8 mL, 150 mmol) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C. This mixture is the Vilsmeier reagent.
-
To the freshly prepared Vilsmeier reagent, add 2-(methylthio)-4,6-dihydroxypyrimidine (15.82 g, 100 mmol) portion-wise, ensuring the temperature does not exceed 20 °C.
-
After the addition, heat the reaction mixture to 80 °C and maintain for 5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g).
-
Stir the mixture overnight, allowing the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield 2-(methylthio)-4,6-dihydroxypyrimidine-5-carbaldehyde.
Mechanistic Rationale: The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium ion.[1] The electron-rich pyrimidine ring of 2-(methylthio)-4,6-dihydroxypyrimidine acts as a nucleophile and attacks the Vilsmeier reagent, preferentially at the C5 position due to the activating effect of the hydroxyl and methylthio groups. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup furnishes the aldehyde. This formylation has been shown to be effective on similar pyrimidine-4,6-diol systems without affecting the hydroxyl groups.[2]
Caption: Vilsmeier-Haack formylation mechanism.
Step 3: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
Protocol:
-
To a flask containing 2-(methylthio)-4,6-dihydroxypyrimidine-5-carbaldehyde (18.62 g, 100 mmol), add phosphorus oxychloride (POCl₃, 50 mL) and a catalytic amount of N,N-dimethylaniline (1 mL).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, which can be purified by column chromatography on silica gel.
Mechanistic Rationale: In this step, the hydroxyl groups of the pyrimidine ring are converted to chloro groups. The mechanism involves the activation of the hydroxyl groups by POCl₃, making them good leaving groups. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, results in the formation of the dichlorinated product. N,N-dimethylaniline acts as a catalyst in this process.
Step 4: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
Protocol:
-
In a round-bottom flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (2.23 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in a mixture of formic acid and water (60:40, 50 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water (150 mL).
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
-
Recrystallization from ethanol can be performed for further purification.
Mechanistic Rationale: This transformation proceeds via a one-pot reaction involving two key stages. First, the aldehyde reacts with hydroxylamine to form an aldoxime intermediate. Subsequently, the formic acid in the reaction medium acts as a dehydrating agent, facilitating the elimination of a water molecule from the aldoxime to yield the final nitrile product. This one-pot conversion of aldehydes to nitriles using hydroxylamine in an acidic aqueous medium is a well-established and efficient method.[3]
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Thiobarbituric Acid | Dimethyl sulfate, NaOH | Water | 0 - RT | 4 |
| 2 | 2-(Methylthio)-4,6-dihydroxypyrimidine | POCl₃, DMF | DMF | 80 | 5 |
| 3 | 2-(Methylthio)-4,6-dihydroxypyrimidine-5-carbaldehyde | POCl₃, N,N-dimethylaniline | POCl₃ | Reflux | 4 |
| 4 | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | NH₂OH·HCl | Formic acid/Water | 80-90 | 3-5 |
Conclusion
The protocol detailed herein provides a reliable and scalable synthetic route to 2-(methylthio)pyrimidine-5-carbonitrile from thiobarbituric acid. The methodology leverages a strategic Vilsmeier-Haack formylation for the introduction of the C5 functionality, followed by standard transformations to achieve the target molecule. This application note serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of this versatile pyrimidine intermediate.
References
-
Bose, D. S., & Goud, P. R. (2002). A facile, one-pot synthesis of nitriles from aldehydes. Tetrahedron Letters, 43(49), 9155-9156. [Link]
-
Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (2011). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry, 23(10), 4611-4612. [Link]
-
Sharghi, H., & Hosseini-Sarvari, M. (2002). A facile one-pot synthesis of nitriles from aldehydes. Journal of Chemical Research, 2002(1), 42-44. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank 2021, 2021(2), M1234. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 2021, 11, 22353-22358. [Link]
Sources
Application Note & Protocol: N-Alkylation of Pyrimidine-5-Carbonitrile Derivatives
Introduction: The Significance of N-Alkylated Pyrimidine-5-Carbonitriles
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. These derivatives are instrumental in the development of targeted therapies, particularly in oncology. Research has shown their potential as potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression.[1][2][3][4] The introduction of N-alkyl substituents to the pyrimidine ring is a critical synthetic step that allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of the N-alkylation of pyrimidine-5-carbonitrile derivatives, offering detailed protocols and insights into reaction mechanisms and optimization.
Mechanistic Insights: The Chemistry of N-Alkylation
The N-alkylation of pyrimidine derivatives is a nucleophilic substitution reaction where the nitrogen atom of the pyrimidine ring acts as a nucleophile, attacking an electrophilic alkylating agent. The regioselectivity of this reaction—whether alkylation occurs at the N1 or N3 position—is a crucial consideration and is influenced by several factors, including the substitution pattern of the pyrimidine ring, the nature of the alkylating agent, the choice of base, and the solvent.[5][6][7]
Generally, the N1 position is more sterically accessible and often favored. However, electronic effects from substituents on the ring can modulate the nucleophilicity of the different nitrogen atoms. The choice of a suitable base is critical to deprotonate the N-H group, thereby increasing its nucleophilicity and facilitating the reaction.
Visualizing the General Reaction Mechanism
Caption: General mechanism for the N-alkylation of pyrimidine derivatives.
Experimental Protocols: A Step-by-Step Guide
This section outlines two robust protocols for the N-alkylation of pyrimidine-5-carbonitrile derivatives: a classical approach using an alkyl halide and a base, and the versatile Mitsunobu reaction.
Protocol 1: N-Alkylation using Alkyl Halides
This method is a widely used and straightforward approach for N-alkylation.
Materials:
-
Substituted pyrimidine-5-carbonitrile
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), potassium hydroxide (KOH))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), acetone)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyrimidine-5-carbonitrile derivative (1.0 eq) in the chosen solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.
-
Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for N-alkylation, particularly when using alcohols as the alkyl source. It proceeds under mild conditions and often with high stereoselectivity.[8][9][10][11]
Materials:
-
Substituted pyrimidine-5-carbonitrile
-
Alcohol (R'-OH)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrimidine-5-carbonitrile derivative (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add DEAD or DIAD (1.5 eq) dropwise to the stirring solution. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Visualizing the Experimental Workflow
Caption: Comparative workflow for N-alkylation protocols.
Data Summary: Optimizing Reaction Conditions
The choice of reagents and conditions can significantly impact the outcome of the N-alkylation reaction. The following table summarizes key parameters and their expected effects.
| Parameter | Options | Expected Outcome & Considerations |
| Base | K₂CO₃, Cs₂CO₃, KOH, NaH | Stronger bases (e.g., NaH) can lead to faster reactions but may also promote side reactions. K₂CO₃ is a good starting point for many substrates.[4][12] |
| Solvent | DMF, MeCN, Acetone, THF | Polar aprotic solvents like DMF and MeCN are generally effective. The choice of solvent can influence regioselectivity.[6][7] |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity follows the order of leaving group ability. Alkyl iodides are the most reactive. |
| Temperature | Room Temperature to 100 °C | Higher temperatures can accelerate the reaction but may also lead to decomposition or side products. Optimization is often necessary. |
| Catalyst | Phase-transfer catalysts (e.g., 18-crown-6, TBAB) | Can be beneficial for reactions with low solubility or reactivity, promoting efficient reaction between phases.[12][13] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently strong base, low reaction temperature, unreactive alkylating agent. | Use a stronger base (e.g., NaH), increase the reaction temperature, or switch to a more reactive alkylating agent (e.g., an alkyl iodide). |
| Mixture of N1 and N3 alkylated products | Electronic and steric factors of the substrate, reaction conditions. | Modify the solvent or base to influence regioselectivity. Separation by chromatography is often required. |
| O-alkylation as a side product | Presence of a tautomeric hydroxyl group (e.g., in pyrimidinones). | Use conditions that favor N-alkylation, such as aprotic solvents. The Mitsunobu reaction can sometimes offer better selectivity.[5][6][14] |
| Di-alkylation | Use of excess alkylating agent or a highly reactive substrate. | Use a stoichiometric amount of the alkylating agent and carefully monitor the reaction progress. |
Conclusion and Future Perspectives
The N-alkylation of pyrimidine-5-carbonitrile derivatives is a fundamental transformation in the synthesis of novel therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery and organic synthesis. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is paramount for the successful and efficient synthesis of these valuable compounds. Future research in this area may focus on developing more selective and environmentally benign catalytic methods for N-alkylation, further expanding the synthetic toolbox for creating the next generation of pyrimidine-based therapeutics.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines. Taylor & Francis Online.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central.
- Synthesis of pyrimidine 5‐carbonitrile derivatives.
- Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones.
- N3-Alkylation of N1-substituted pyrimidine nucleobases with different...
- Controlling Regioselectivity in Alkylations with 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Regioselective O- and N-Alkylation of Pyrimidine Nucleosides via the Mitsunobu Reaction.
- Mitsunobu and Related Reactions: Advances and Applic
- Base-Mediated Alkylation of Pyrimidines via Sulfur Deletion. American Chemical Society.
- Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC - NIH.
- Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI.
- Mitsunobu reaction. Wikipedia.
- Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. PubMed.
- N-ALKYLATION OF NITROGEN HETEROCYCLES WITH α-DIAZOCARBONYL COMPOUNDS.
- Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences.
- Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides. PMC - NIH.
- N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
- A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Benchchem.
- Synthesis of substituted N-heterocycles by N-alkyl
- Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
- Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.
- Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar.
- (PDF) Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles.
- Alkylation reaction of pyrimidine derivatives at the nitrogen.
- Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ScienceDirect.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central.
- Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives.
Sources
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
Topic: 2-(Methylthio)pyrimidine-5-carbonitrile: A Versatile Precursor for Modern Kinase Inhibitor Synthesis
An Application Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous therapeutic agents, including a significant portion of FDA-approved kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to effectively compete for the ATP-binding site within the kinase domain.[4][5] This interaction, often involving hydrogen bonds with the kinase hinge region, is a critical anchor for achieving potent inhibition.[6] Among the vast array of pyrimidine building blocks, 2-(Methylthio)pyrimidine-5-carbonitrile has emerged as a particularly strategic precursor for the rapid and efficient development of novel kinase inhibitors.
This guide provides a detailed overview of the chemical rationale and practical protocols for utilizing 2-(Methylthio)pyrimidine-5-carbonitrile in drug discovery campaigns. We will delve into the specific reactivity of this molecule and provide step-by-step methodologies for its application in synthesizing advanced intermediates for targeted therapies.
Part 1: Core Reactivity and Mechanistic Rationale
The synthetic utility of 2-(Methylthio)pyrimidine-5-carbonitrile is rooted in the electronic properties of its substituted ring system. The molecule is expertly primed for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern heterocyclic chemistry.
Key Structural Features and Their Roles:
-
2-Methylthio Group (-SMe): This group serves as an excellent, predictable leaving group. Its departure is facile under various conditions, allowing for the introduction of diverse nucleophiles at the C2 position.
-
5-Carbonitrile Group (-CN): This powerful electron-withdrawing group is the key activator of the pyrimidine ring. It significantly lowers the electron density of the aromatic system, making the ring carbons—especially C2, C4, and C6—highly electrophilic and susceptible to nucleophilic attack.[7] This activation is crucial for enabling the SNAr reaction to proceed efficiently, often under milder conditions than would be required for less activated pyrimidines.
-
Pyrimidine Nitrogens: The ring nitrogens also contribute to the electron-deficient nature of the scaffold, further enhancing its reactivity towards nucleophiles.
The primary transformation involves the displacement of the 2-methylthio group by an amine nucleophile. This step is fundamental to building a vast library of kinase inhibitors, as the introduced amine often serves as the primary hydrogen-bond donor for the crucial interaction with the kinase hinge region.
Workflow for Kinase Inhibitor Synthesis
Caption: General synthetic workflow using the SNAr reaction.
Part 2: Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific synthetic targets.
Protocol 1: General SNAr Amination of 2-(Methylthio)pyrimidine-5-carbonitrile
Objective: To provide a standardized, adaptable procedure for the displacement of the 2-methylthio group with a diverse range of primary and secondary amines.
Causality and Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF, DMSO, or n-Butanol is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate characteristic of SNAr reactions.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or a solid base like Cesium Carbonate (Cs₂CO₃) is often employed. Its role is to deprotonate the amine nucleophile (if it's a salt) or to scavenge the methanethiol byproduct and any generated acid, driving the reaction to completion. For free amines, a base is not always strictly necessary but can improve reaction rates.
-
Temperature: Elevated temperatures (80-140 °C) are typically required to overcome the activation energy of the reaction. The specific temperature depends on the nucleophilicity of the amine and the chosen solvent.[8] Less reactive aromatic amines may require higher temperatures than more reactive aliphatic amines.
Materials:
-
2-(Methylthio)pyrimidine-5-carbonitrile
-
Amine of interest (1.1 - 1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., n-Butanol, DMF, DMSO)
-
Base (optional, e.g., DIPEA, 2.0 eq. or K₂CO₃, 2.0 eq.)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with condenser and magnetic stirrer
Step-by-Step Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve 2-(Methylthio)pyrimidine-5-carbonitrile (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the amine (1.1-1.5 eq.) to the solution.
-
If using a base, add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Once complete, cool the reaction to room temperature.
-
If a solid base was used, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to yield the pure 2-aminopyrimidine-5-carbonitrile product.
Data Presentation: Representative Reaction Conditions
| Amine Nucleophile | Solvent | Base | Temp (°C) | Typical Yield (%) |
| 4-Fluoroaniline | n-Butanol | None | 120 | 85-95 |
| 3-Aminopyrrolidine (Boc-protected) | DMSO | K₂CO₃ | 100 | 80-90 |
| 1-Ethylpiperazine | 1-Pentanol | Triethylamine | 140 | 50-60[8] |
| Substituted Anilines | Ethanol | K₂CO₃ | Reflux | 70-85[9] |
Protocol 2: Synthesis of a VEGFR-2 Inhibitor Scaffold
Objective: To synthesize 4-((4-aminophenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrile, a key intermediate that can be further elaborated into potent VEGFR-2 inhibitors. This protocol demonstrates a more complex, multi-step application starting from a related precursor. While not directly starting from the title compound, it illustrates the manipulation of the same core scaffold. This is an illustrative adaptation based on published methodologies.[10]
Rationale: This protocol demonstrates how the reactivity at different positions of the pyrimidine ring can be controlled. First, a substitution at C4 is performed, followed by potential modification at the C2 position.
Diagram: VEGFR-2 Inhibitor Synthesis Logic
Caption: Synthesis pathway for a VEGFR-2 inhibitor scaffold.
Step-by-Step Procedure (Adapted from[10]):
-
Reflux a mixture of 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (1.0 eq.) and 4-aminoacetophenone (1.1 eq.) in n-butanol for 6-8 hours.
-
Validation: Monitor the formation of the product, 4-((4-acetylphenyl)amino)-2-(methylthio)pyrimidine-5-carbonitrile, via TLC or LC-MS.
-
Cool the reaction mixture. The product often precipitates upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
This intermediate, still containing the 2-methylthio group, is now ready for further functionalization. The methylthio group can be displaced in a subsequent SNAr reaction (often requiring more forcing conditions than the C4-Cl displacement) or oxidized to a methylsulfone to create an even better leaving group for introducing additional diversity elements.[11]
Conclusion
2-(Methylthio)pyrimidine-5-carbonitrile is a high-value, versatile precursor for the synthesis of kinase inhibitors. Its predictable reactivity, driven by the activating effect of the 5-carbonitrile group on the 2-methylthio leaving group, allows for the reliable and efficient execution of SNAr reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage this powerful building block in the creation of next-generation targeted therapies.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). PubMed. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. Available at: [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). ResearchGate. Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Bentham Science Publishers. Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). National Institutes of Health. Available at: [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health. Available at: [Link]
-
ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. (2015). ResearchGate. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia. (2022). Semantic Scholar. Available at: [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed Central. Available at: [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). ResearchGate. Available at: [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. Available at: [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkat USA. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Universidad del Atlántico. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Available at: [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (N.d.). WordPress. Available at: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives in Cancer Research
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 2-(Methylthio)pyrimidine-5-carbonitrile scaffold in oncology. This document provides an in-depth look at the mechanism of action, key molecular targets, and detailed protocols for evaluating the anti-cancer properties of this versatile class of compounds.
Introduction: A Privileged Scaffold in Kinase Inhibition
The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of numerous clinically approved anti-cancer agents.[1] The 2-(Methylthio)pyrimidine-5-carbonitrile core, in particular, has emerged as a "privileged scaffold." Its structure is amenable to diverse chemical modifications, allowing for the synthesis of potent and selective inhibitors against a variety of protein kinases that are critical drivers of cancer cell proliferation, survival, and metastasis.[1][2] This guide will explore the application of derivatives of this scaffold in targeting key oncogenic signaling pathways.
Key Oncogenic Pathways Targeted by 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives
Derivatives of 2-(Methylthio)pyrimidine-5-carbonitrile have been successfully designed to target several critical signaling pathways implicated in cancer. The primary mechanisms of action involve the inhibition of key kinases such as PI3K, AKT, EGFR, and VEGFR-2, as well as enzymes like Thymidylate Synthase.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[3][4]
A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been shown to effectively inhibit this pathway.[3][4][5] For instance, the trimethoxy derivative, compound 7f , demonstrated potent, multi-acting inhibitory effects on the PI3K/AKT axis in leukemia (K562) and breast cancer (MCF-7) cell lines.[3][4][5] Mechanistically, compound 7f was found to modulate the expression of PI3K, phosphorylated PI3K (p-PI3K), AKT, and phosphorylated AKT (p-AKT).[3][4][5] This inhibition leads to cell cycle arrest in the S-phase and subsequent induction of caspase-3 dependent apoptosis.[3][4][5]
Caption: PI3K/AKT signaling pathway and points of inhibition by pyrimidine derivatives.
Table 1: Inhibitory Activity of Compound 7f Against PI3K/AKT Pathway Components and Cancer Cell Lines
| Target/Cell Line | IC50 (µM) | Reference |
| PI3Kδ | 6.99 ± 0.36 | [3][5] |
| PI3Kγ | 4.01 ± 0.55 | [3][5] |
| AKT-1 | 3.36 ± 0.17 | [3][5] |
| K562 (Leukemia) | Most Active | [3][5] |
| MCF-7 (Breast Cancer) | Highly Active | [3][5] |
Inhibition of Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[6][7] Several series of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors.
Notably, some derivatives have been engineered to overcome acquired resistance to first-generation EGFR inhibitors, which is often caused by the T790M mutation.[8] For example, compound 7c from one series displayed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). Another compound, 11b , also demonstrated high potency against both EGFRWT and EGFRT790M, with IC50 values of 0.09 and 4.03 µM, respectively.[7] The inhibition of EGFR leads to cell cycle arrest, often at the G2/M phase, and the induction of apoptosis.[6][7]
Caption: EGFR signaling cascade and inhibition by pyrimidine-5-carbonitrile derivatives.
Table 2: EGFR Inhibitory Activity of Exemplary Pyrimidine-5-carbonitrile Derivatives
| Compound | Target | IC50 | Cancer Cell Line (IC50) | Reference |
| 7c | EGFRT790M | 0.08 µM | SNB-75 (CNS): < 0.01 µM | |
| EGFRWT | 0.13 µM | OVCAR-4 (Ovarian): 0.64 µM | ||
| 10b | EGFR | 8.29 nM | HepG2 (Liver): 3.56 µM | [6] |
| A549 (Lung): 5.85 µM | [6] | |||
| 11b | EGFRWT | 0.09 µM | HCT-116 (Colon): 3.37 µM | [7] |
| EGFRT790M | 4.03 µM | HepG-2 (Liver): 3.04 µM | [7] |
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary mediators of this process.[9] Inhibiting the VEGF/VEGFR-2 pathway is a clinically validated anti-cancer strategy. Pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors.[9]
For example, compound 11e from a synthesized series showed potent VEGFR-2 inhibitory activity with an IC50 of 0.61 µM.[9] In cell-based assays, it demonstrated significant cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells.[9] Mechanistically, this compound was found to induce cell cycle arrest at the S phase and promote apoptosis in the Sub-G1 phase.[9] Importantly, compound 11e showed a good safety profile, with significantly lower toxicity against normal human lung cells (WI-38) compared to cancer cells.[9]
Caption: VEGFR-2 signaling pathway and the anti-angiogenic action of pyrimidine derivatives.
Table 3: VEGFR-2 Inhibitory and Cytotoxic Activity of Compound 11e
| Target/Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Kinase | 0.61 ± 0.01 | [9] |
| HCT-116 (Colon Cancer) | 1.14 - 10.33 (range for active compounds) | [9] |
| MCF-7 (Breast Cancer) | 1.14 - 10.33 (range for active compounds) | [9] |
| WI-38 (Normal Lung) | 63.41 ± 0.015 | [9] |
Detailed Application Protocols
The following protocols provide step-by-step methodologies for evaluating the anti-cancer effects of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives. These are generalized protocols based on methods cited in the referenced literature and should be optimized for specific cell lines and compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Purpose: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the IC50 (the concentration of drug that inhibits cell growth by 50%).
Workflow Diagram:
Caption: General experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, K562, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][11]
-
Compound Preparation: Prepare a stock solution of the 2-(Methylthio)pyrimidine-5-carbonitrile derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Target Modulation
Purpose: To detect changes in the expression and phosphorylation status of target proteins within a signaling pathway after compound treatment.
Causality: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By treating cells with an inhibitor and probing for both the total and phosphorylated forms of a target protein (e.g., AKT and p-AKT), one can directly visualize the compound's effect on the signaling pathway. A decrease in the phosphorylated form relative to the total protein indicates successful target engagement and inhibition.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at a predetermined concentration (e.g., its IC50 or 2x IC50) for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR) diluted in blocking buffer. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).
Causality: Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence in thousands of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the control cells.
Summary of In Vivo Applications
While this document focuses on in vitro applications, it is crucial to note that promising derivatives from this class have been advanced to preclinical in vivo studies.[4] In murine xenograft models, where human cancer cells are implanted into immunocompromised mice, treatment with these compounds has led to significant decreases in tumor weight and the number of nodules compared to control groups.[12] Furthermore, in vivo toxicity studies for some derivatives have indicated a good safety profile, which is a critical step in the drug development process.[3][4][5] These in vivo results provide essential validation of the in vitro findings and underscore the therapeutic potential of the 2-(Methylthio)pyrimidine-5-carbonitrile scaffold.[12][13]
Conclusion
The 2-(Methylthio)pyrimidine-5-carbonitrile scaffold represents a highly versatile and promising platform for the discovery of novel anti-cancer agents. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including those in the PI3K/AKT, EGFR, and VEGFR-2 signaling pathways. The ability to fine-tune the structure of these compounds allows for the development of inhibitors with high potency, selectivity, and the capacity to overcome drug resistance mechanisms. The protocols outlined in this guide provide a robust framework for researchers to explore and characterize the anti-cancer properties of this important class of molecules, facilitating their advancement from the laboratory to potential clinical applications.
References
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
Reda, N. M., Mohamed, K. F., Abdou, K. A., Helwa, A. A., & El-Shewy, A. S. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Fakhr Eldeen, R. R., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online. [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
-
El-Helby, A. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Semantic Scholar. (n.d.). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
-
Shaaban, M. M., et al. (2025). Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors. PubMed. [Link]
-
Request PDF. (2025). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors. ResearchGate. [Link]
-
JETIR. (n.d.). A COMPREHENSIVE STUDY OF IN VITRO AND INVIVO CYTOTOXICITY IN CANCER MODELS. JETIR.org. [Link]
-
El-Sayed, N. N. E., et al. (2022). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]
-
El-Dydamony, N. M., et al. (2024). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
-
ResearchGate. (n.d.). Pyrimidine-5-carbonitrile derivatives as anticancer agents. ResearchGate. [Link]
-
ResearchGate. (2024). In vitro and in vivo experimental models for cancer immunotherapy study. ResearchGate. [Link]
-
PubMed. (2025). Application of in vitro and in vivo cancer models to study the impact of the tumor immune microenvironment on anticancer therapy. PubMed. [Link]
-
Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing? Certis Oncology. [Link]
-
Xie, H., & Li, Y. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. PubMed. [Link]
-
NACALAI TESQUE, INC. (n.d.). Cell Cultivation Handbook. NACALAI TESQUE, INC.. [Link]
-
National Institutes of Health. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. National Institutes of Health. [Link]
-
National Library of Medicine. (n.d.). Epithelial cell culture protocols. NIH. [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. nacalai.com [nacalai.com]
- 12. jetir.org [jetir.org]
- 13. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
Application Notes and Protocols for the Development of Pyrimidine-5-carbonitrile Based PI3K/AKT Pathway Inhibitors
Introduction: Targeting a Central Node in Cancer Pathophysiology
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a fundamental intracellular cascade that orchestrates a multitude of cellular functions essential for normal physiology, including cell growth, proliferation, survival, and metabolism.[1] However, the hyperactivation of this pathway is a frequent and critical event in the onset and progression of numerous human cancers.[2][3] This aberrant signaling can be driven by various genetic alterations, such as mutations in the PI3K catalytic subunits (e.g., PIK3CA), loss of the tumor suppressor PTEN, or the activation of upstream receptor tyrosine kinases (RTKs).[4] Consequently, the PI3K/AKT pathway has emerged as a highly attractive target for the development of novel anticancer therapeutics.[3][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of pyrimidine-5-carbonitrile-based inhibitors targeting the PI3K/AKT pathway. This class of inhibitors has shown significant promise due to their unique chemical scaffold, which allows for potent and selective inhibition.[6] We will delve into the rationale behind their design, provide detailed protocols for their synthesis and biological evaluation, and offer insights into the interpretation of the resulting data. Our focus is on providing not just a set of instructions, but a framework for understanding the critical steps and considerations in the preclinical development of these targeted therapies.
The PI3K/AKT Signaling Cascade: A Rationale for Inhibition
The PI3K/AKT pathway is initiated by the activation of cell surface receptors, such as RTKs, by extracellular growth factors. This activation recruits and activates PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).[1] This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases, such as PDK1 and mTORC2.[1] Once activated, AKT phosphorylates a wide array of downstream substrates, ultimately promoting cell survival and proliferation.[1]
The pyrimidine-5-carbonitrile scaffold has been identified as a valuable pharmacophore for the development of PI3K inhibitors.[6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of PIP2, thereby blocking the entire downstream signaling cascade.[7] The nitrile group and the pyrimidine core are often key for establishing crucial interactions within the ATP-binding pocket of the enzyme.[6]
Figure 1: The PI3K/AKT signaling pathway and the point of intervention for pyrimidine-5-carbonitrile based inhibitors.
Part 1: Synthesis of a Representative Pyrimidine-5-carbonitrile Inhibitor
Here, we provide a detailed, step-by-step protocol for the synthesis of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, a representative member of this class of PI3K inhibitors.[6][8] The synthesis involves a multi-step process starting from commercially available precursors.
Protocol 1.1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbonitrile
This protocol outlines the synthesis of the key intermediate, 2,4,6-trichloropyrimidine-5-carbonitrile, from barbituric acid.[6][7][9]
Materials:
-
Barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
N-methylpyrrolidone (NMP) (catalyst)
-
Round-bottom flask with reflux condenser and gas inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, combine barbituric acid (e.g., 4 moles, 512 g) and N-methylpyrrolidone (10 g) with phosphorus oxychloride (23.2 moles, 3500 g).[7]
-
Initial Reaction: Heat the mixture to approximately 75°C and stir for 7 hours.[7]
-
Chlorination: While maintaining the temperature, simultaneously add phosphorus trichloride (12.0 moles, 1650 g) and introduce chlorine gas (11.8 moles, 840 g) into the reaction mixture.[7] Caution: This step should be performed in a well-ventilated fume hood as it involves toxic gases.
-
Work-up and Purification: After the addition is complete, continue to reflux for an additional hour.[7] Cool the reaction mixture and remove the excess phosphorus oxychloride and phosphorus trichloride by distillation. The desired product, 2,4,6-trichloropyrimidine, can then be purified by vacuum distillation.[7]
Protocol 1.2: Synthesis of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives
This protocol describes the subsequent substitution and coupling reactions to generate the final inhibitor compound.[6][8]
Materials:
-
2,4,6-Trichloropyrimidine-5-carbaldehyde (can be synthesized from the product of Protocol 1.1)
-
Hydroxylamine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Substituted boric acid esters
-
Palladium catalyst (e.g., Pd(PPh₃)Cl₂)
-
Base (e.g., K₃PO₄)
-
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Formation of Intermediate 15: React 2,4,6-trichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride to obtain an intermediate oxime (Intermediate 14).[6][8] Treat this intermediate with thionyl chloride at reflux to yield the key nitrile intermediate (Intermediate 15).[6][8]
-
Substitution with Morpholine: Dissolve Intermediate 15 in THF and cool to -20°C. Add morpholine dropwise and allow the reaction to warm to room temperature to obtain the mono-substituted intermediate (Intermediate 16).[6][8]
-
Suzuki Coupling: In a reaction vessel, combine Intermediate 16, a substituted boric acid ester (e.g., 1.2 equivalents), a palladium catalyst such as Pd(PPh₃)Cl₂ (e.g., 5 mol%), and a base like K₃PO₄ (e.g., 2 equivalents) in a mixture of DMF and water.[6][8] Heat the reaction mixture to 110°C and monitor for completion by TLC or LC-MS.[6][8]
-
Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The crude product can then be purified by column chromatography on silica gel to yield the final 2,4-dimorpholinopyrimidine-5-carbonitrile derivative.[6][8]
Part 2: In Vitro Biological Evaluation
Once synthesized, the inhibitory activity of the pyrimidine-5-carbonitrile derivatives against the PI3K/AKT pathway needs to be thoroughly characterized. This involves a series of in vitro assays to determine the compound's potency, selectivity, and cellular effects.
Protocol 2.1: In Vitro PI3K Kinase Assay
This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of PI3K isoforms. A common method is a luminescence-based assay that quantifies ADP production.[10][11]
Materials:
-
Purified recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)[11]
-
Synthesized inhibitor compounds (serial dilutions in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor or vehicle (DMSO control). Then, add the PI3K enzyme and lipid substrate mixture.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.[11]
-
Data Analysis: Measure the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2.2: Cell Viability Assay (MTS/MTT)
This assay determines the effect of the inhibitors on the proliferation and viability of cancer cells. The MTS and MTT assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.[2][12][13][14]
Materials:
-
Cancer cell lines with known PI3K pathway status (e.g., MCF-7, U87MG)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[15]
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.[2][13]
-
Measurement: For the MTS assay, measure the absorbance directly at 490 nm.[13] For the MTT assay, first add a solubilization solution to dissolve the formazan crystals, then measure the absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value for cell growth inhibition.[13]
Protocol 2.3: Western Blot Analysis of AKT Phosphorylation
This protocol is crucial for confirming that the inhibitor is acting on the intended pathway within the cell by measuring the phosphorylation status of AKT, a key downstream effector of PI3K.[1][16][17]
Materials:
-
Cancer cell line
-
Synthesized inhibitor compound
-
Growth factor (e.g., IGF-1) for pathway stimulation
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1]
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and, if necessary, serum-starve them to reduce basal pathway activity. Pre-treat the cells with various concentrations of the inhibitor for a set time (e.g., 2 hours).[15]
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.[1][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[17]
-
Stripping and Re-probing: To normalize the phospho-AKT signal, the membrane can be stripped and re-probed for total AKT.[1]
Figure 2: General experimental workflow for the development of pyrimidine-5-carbonitrile based PI3K inhibitors.
Part 3: In Vivo Efficacy Studies
Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD). Subcutaneous xenograft models in immunodeficient mice are commonly used for this purpose.[18]
Protocol 3.1: Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for establishing and utilizing a xenograft model to test the efficacy of a pyrimidine-5-carbonitrile PI3K inhibitor.[2][14][19]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line known to form tumors in mice
-
Matrigel (optional, to aid tumor establishment)
-
Synthesized inhibitor compound
-
Vehicle for formulation (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[20]
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[14][19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (W² x L) / 2.[19]
-
Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).[18]
-
Inhibitor Formulation and Administration: Prepare the inhibitor formulation. A common vehicle for oral gavage is a mixture of DMSO, PEG300, Tween-80, and saline.[20] Administer the formulated inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Continue to monitor tumor volumes and body weights throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
To understand the relationship between drug exposure and its biological effect, PK/PD studies are essential.[4]
-
Pharmacokinetics (PK): At various time points after inhibitor administration, collect blood samples to measure the plasma concentration of the drug over time. This data is used to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Pharmacodynamics (PD): To assess the on-target effect of the inhibitor in the tumor, a separate cohort of tumor-bearing mice can be treated with the compound. At different time points post-dose, tumors are collected, and the levels of p-AKT and total AKT are measured by Western blot, as described in Protocol 2.3. This allows for the correlation of drug concentration with the extent and duration of pathway inhibition in the target tissue.[4]
Data Presentation and Interpretation
The quantitative data generated from these protocols should be summarized in a clear and concise manner to facilitate interpretation and comparison between different compounds.
Table 1: In Vitro Activity of a Representative Pyrimidine-5-carbonitrile Inhibitor
| Assay Type | Target/Cell Line | IC₅₀ (nM) |
| PI3K Kinase Assay | PI3Kα | 31.8 ± 4.1 |
| PI3Kβ | >1000 | |
| PI3Kδ | 15.4 ± 1.9 | |
| PI3Kγ | >1000 | |
| Cell Viability Assay | A2780 (Ovarian) | 50.2 ± 5.6 |
| U87MG (Glioblastoma) | 75.1 ± 8.3 | |
| MCF7 (Breast) | 62.5 ± 7.1 | |
| DU145 (Prostate) | 88.9 ± 9.5 | |
| Data is hypothetical and for illustrative purposes, based on published findings for similar compounds.[6] |
Table 2: In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Daily, p.o. | 0 | +2.5 |
| Inhibitor Compound | 25 mg/kg, daily, p.o. | 45 | -1.5 |
| Inhibitor Compound | 50 mg/kg, daily, p.o. | 78 | -4.2 |
| Data is hypothetical and for illustrative purposes. |
Conclusion and Future Directions
The development of pyrimidine-5-carbonitrile based PI3K/AKT pathway inhibitors represents a promising strategy in oncology drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. A systematic approach, from initial chemical synthesis to detailed biological testing, is paramount for identifying lead candidates with optimal potency, selectivity, and drug-like properties.
Future work in this area may focus on developing inhibitors with improved isoform selectivity to minimize off-target effects and enhance the therapeutic window. Additionally, exploring combination therapies, where these PI3K inhibitors are used in conjunction with other targeted agents or conventional chemotherapy, could be a powerful approach to overcoming drug resistance and improving patient outcomes. The methodologies described herein serve as a foundational guide for researchers dedicated to advancing this exciting class of anti-cancer agents from the laboratory to the clinic.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Protocol Online. (2005, December 5). Xenograft Tumor Model Protocol. Retrieved from [Link]
-
Pubmed. (n.d.). Characterizing Pharmacokinetic-Pharmacodynamic Relationships and Efficacy of PI3Kδ Inhibitors in Respiratory Models of TH2 and TH1 Inflammation. Retrieved from [Link]
-
Pubmed. (n.d.). Pharmacokinetic-pharmacodynamic modeling of tumor growth inhibition and biomarker modulation by the novel phosphatidylinositol 3-kinase inhibitor GDC-0941. Retrieved from [Link]
-
PubMed Central. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Pubmed. (n.d.). Assessment of the In Vivo Activity of PI3K and MEK Inhibitors in Genetically Defined Models of Colorectal Cancer. Retrieved from [Link]
-
ResearchGate. (2025, September 16). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. Retrieved from [Link]
- Google Patents. (n.d.). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.
-
Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]
-
PubMed Central. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). PI3K/AKT signalling pathway and cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. Retrieved from [Link]
-
ResearchGate. (2024, July). Pharmacokinetic profiling of MTX-531 Pharmacokinetic analysis of.... Retrieved from [Link]
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Retrieved from [Link]
-
Semantic Scholar. (2022, November 2). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Retrieved from [Link]
-
R Discovery. (2024, October 21). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives.. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. GDC-0941; 4-(2-(1H-indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine; GDC-0941 bismesylate; Pictilisib | Chemrio [chemrio.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 7. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A phase 1 study of the sachet formulation of the oral dual PI3K/mTOR inhibitor BEZ235 given twice daily (BID) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Potent VEGFR-2 Inhibitors from Pyrimidine-5-Carbonitrile Scaffolds
Abstract
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal receptor tyrosine kinase that governs angiogenesis, the formation of new blood vessels—a process critical for tumor growth and metastasis.[1][2][3] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[1][3] Among the myriad of chemical structures explored for this purpose, the pyrimidine-5-carbonitrile framework has emerged as a "privileged scaffold," demonstrating significant potential in the design of potent and selective kinase inhibitors.[4][5][6][7][8] This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the rational design, synthesis, and biological evaluation of novel VEGFR-2 inhibitors based on this versatile scaffold. We delve into the underlying signaling pathways, structure-activity relationships (SAR), and synthetic methodologies to empower researchers in the development of next-generation targeted therapeutics.
The Rationale: Targeting the VEGFR-2 Signaling Axis
VEGF-A, a mitogen often upregulated in the hypoxic tumor microenvironment, is the primary ligand for VEGFR-2.[9][10] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10] This phosphorylation event initiates a cascade of downstream signaling pathways critical for endothelial cell function.
Key pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily drives endothelial cell proliferation.[11][12]
-
PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and preventing apoptosis.[1][11][12]
-
FAK and Src-mediated Pathways: Involved in regulating endothelial cell migration, a key step in angiogenesis.[1][12]
Disrupting this signaling cascade with small molecule inhibitors is a validated strategy to suppress tumor-induced angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[11]
Figure 1: Simplified VEGFR-2 signaling cascade.
Design Principles and Structure-Activity Relationship (SAR)
The design of effective pyrimidine-5-carbonitrile inhibitors hinges on understanding the key pharmacophoric features that govern binding to the ATP pocket of the VEGFR-2 kinase domain.[4] FDA-approved inhibitors like Sorafenib provide a blueprint for this interaction.
The essential components are:
-
Hinge-Binding Moiety: The pyrimidine core acts as a heterocyclic head, forming critical hydrogen bonds with the hinge region of the kinase domain.
-
Spacer/Linker: A flexible or rigid linker that positions the other functionalities correctly within the active site.
-
Hydrophobic Tail: A substituted aromatic or lipophilic group that occupies a deep hydrophobic pocket, enhancing binding affinity and selectivity.
-
Hydrogen Bonding Moiety: Groups capable of forming H-bonds with key residues like those in the DFG motif.
Caption: General pharmacophore model for pyrimidine-based VEGFR-2 inhibitors.
General Synthetic Strategies
The synthesis of this class of inhibitors typically follows a modular approach, allowing for diverse functionalization to explore the SAR. The process begins with the construction of the core pyrimidine scaffold, followed by sequential modifications.
Caption: Generalized workflow for synthesizing target inhibitors.
A common and efficient method for creating the core is the Biginelli reaction or a similar one-pot, three-component condensation.[6][13] This reaction combines an aldehyde, an active methylene compound (like ethyl cyanoacetate or malononitrile), and a urea or thiourea derivative to yield the functionalized pyrimidine ring.[13][14]
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative pyrimidine-5-carbonitrile-based VEGFR-2 inhibitor, adapted from established literature procedures.[4]
Protocol 1: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile (Core Scaffold)
Causality: This one-pot cyclocondensation reaction is an efficient method to construct the foundational pyrimidine ring system.[4] The use of an alkaline medium like potassium carbonate facilitates the necessary deprotonation and condensation steps.
-
Materials & Reagents:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous potassium carbonate (K₂CO₃)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard reflux and filtration apparatus
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve potassium carbonate (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add benzaldehyde (0.1 mol), ethyl cyanoacetate (0.1 mol), and thiourea (0.1 mol).
-
Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (200 mL).
-
Acidify the aqueous solution by slowly adding glacial acetic acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound as a solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks for the aromatic protons, the pyrimidine ring protons, and the nitrile carbon should be verified.
-
Protocol 2: Synthesis of a Hydrazinyl Intermediate
Causality: This step introduces a reactive hydrazine linker, which serves as a versatile handle for coupling various aldehyde-containing fragments in the final step to explore the hydrophobic tail region of the SAR.
-
Materials & Reagents:
-
Product from Protocol 1
-
Hydrazine hydrate (80%)
-
Ethanol
-
Standard reflux and filtration apparatus
-
-
Procedure:
-
Suspend the product from Protocol 1 (0.01 mol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.02 mol) to the suspension.
-
Reflux the mixture for 12-15 hours. The solid will gradually dissolve and a new precipitate may form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry to obtain the hydrazinyl intermediate.
-
Characterization: Confirm the structure. ¹H NMR should show new peaks corresponding to the hydrazine protons, and the mass spectrum should match the expected molecular weight.
-
Protocol 3: Synthesis of Final Inhibitor via Schiff Base Formation
Causality: The final step involves a condensation reaction between the hydrazinyl intermediate and a substituted aromatic aldehyde. This Schiff base formation is a straightforward and high-yielding method to install the desired hydrophobic tail, completing the pharmacophore.
-
Materials & Reagents:
-
Hydrazinyl intermediate from Protocol 2
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Standard reflux and filtration apparatus
-
-
Procedure:
-
Dissolve the hydrazinyl intermediate (0.005 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add the selected substituted aromatic aldehyde (0.005 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will typically precipitate out of the solution. If not, the volume can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, purify the final compound by recrystallization from a suitable solvent (e.g., ethanol, DMF/water).
-
Characterization: Perform full characterization (¹H NMR, ¹³C NMR, HRMS, IR) to confirm the identity and purity of the final inhibitor.
-
Biological Evaluation Protocols
Protocol 5.1: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain, providing a quantitative IC₅₀ value that is essential for SAR analysis.
-
Methodology: An ELISA-based kinase assay kit (commercially available) is typically used.[4]
-
Plate Coating: Coat a 96-well plate with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase Reaction: In a separate plate, prepare the kinase reaction mixture containing recombinant human VEGFR-2 enzyme, ATP, and the test compound at various concentrations (typically a serial dilution).
-
Incubation: Transfer the kinase reaction mixture to the coated plate and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Wash the plate to remove unreacted components. Add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: After another incubation and wash step, add an HRP substrate (like TMB). The HRP enzyme will convert the substrate, producing a colorimetric signal.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The signal intensity is proportional to the kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. Sorafenib or another known VEGFR-2 inhibitor should be used as a positive control.[4]
-
Protocol 5.2: Cell-Based Anti-Proliferative (MTT) Assay
Causality: This assay assesses the compound's ability to inhibit the proliferation of cancer cells that are dependent on or overexpress VEGFR-2 (e.g., HCT-116 colon cancer, MCF-7 breast cancer cells), providing a measure of its cellular potency.[4][15]
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
-
Representative Data
The following table summarizes the biological activity of selected pyrimidine-5-carbonitrile derivatives from the literature, demonstrating the potential of this scaffold.
| Compound ID | Key Substituents | VEGFR-2 IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) vs. HCT-116 | Reference |
| 11e | Hydrazone linker, 4-Cl-phenyl tail | 0.61 | 1.14 | [4] |
| 12b | Hydrazone linker, 4-F-phenyl tail | 0.53 | 2.25 | [4] |
| 21b | Thienopyrimidine core, biarylurea tail | 0.0334 | N/A | [16] |
| 21e | Thienopyrimidine core, biarylurea tail | 0.021 | N/A | [16] |
| Sorafenib | (Reference Drug) | 0.19 | ~2-10 (cell line dependent) | [4] |
Conclusion and Future Perspectives
The pyrimidine-5-carbonitrile scaffold is a robust and highly adaptable platform for the synthesis of potent VEGFR-2 inhibitors. The modular synthetic routes, often beginning with a multicomponent reaction, allow for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a comprehensive framework for researchers to design, synthesize, and validate novel anti-angiogenic agents. Future work in this area will likely focus on developing dual-target inhibitors to overcome resistance mechanisms and on fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties to create clinically viable drug candidates.[7]
References
-
El-Dydamony, N. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Javed, Z., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Journal of Cancer Research and Clinical Oncology. [Link]
-
Li, W., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
-
Hussain, M., et al. (2022). Cross talks between VEGFR-2 and other signaling pathways in endothelial cells. ResearchGate. [Link]
-
El-Dydamony, N. M., et al. (2021). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Advances. [Link]
-
Gonzalez-Angulo, A. M., et al. (2011). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PLoS ONE. [Link]
-
El-Dydamony, N. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]
-
Lee, W. S., et al. (2020). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. [Link]
-
Patil, S. P., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]
-
Nassan, H. B., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances. [Link]
-
El-Sayed, N. F., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry. [Link]
-
Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface. [Link]
-
Mahfoudh, N., et al. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. [Link]
-
Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery. [Link]
-
Al-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
-
Gholamzadeh, Z., et al. (2020). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. Research in Pharmaceutical Sciences. [Link]
-
Li, Y., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. [Link]
-
Al-Ghulikah, H. A., et al. (2022). In vitro % inhibition at concentrations of 10 −5 M-10 −9 M and IC50 values of the tested com. ResearchGate. [Link]
-
Shin, D., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
Abdel-Aziz, A. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Journal of Medicinal Chemistry. [Link]
-
Abu-Serie, M. M., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. ResearchGate. [Link]
-
Nassan, H. B., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, A... OUCI. [Link]
-
Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]
-
Chen, Y. L., et al. (2016). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
-
Sharma, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. [Link]
-
Al-Wahaibi, L. H., et al. (2024). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases, (b) quinoline as a major scaffold inhibitor of several dual kinases. ResearchGate. [Link]
-
Patel, S., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Bentham Science. [Link]
-
El-Naggar, A. M., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. [Link]
- Process for the preparation of 2,4-diaminopyrimidine. (1980).
-
Bar-Tana, J., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkat USA. [Link]
-
Tena, J. J., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Dhiwar, P. S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 2-(Methylthio)pyrimidine-5-carbonitrile
Introduction: The Pyrimidine-5-Carbonitrile Scaffold and the Need for Robust Cytotoxicity Assessment
The 2-(methylthio)pyrimidine-5-carbonitrile core is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives have been investigated as potential anti-proliferative agents targeting various pathways implicated in cancer, such as the PI3K/AKT axis, VEGFR-2, and EGFR. Given the therapeutic potential of compounds derived from this scaffold, a rigorous and multi-faceted evaluation of their cytotoxic effects is paramount in early-stage drug discovery.
This guide provides a comprehensive framework for assessing the cytotoxicity of 2-(Methylthio)pyrimidine-5-carbonitrile and its analogues. We move beyond a single-endpoint analysis to advocate for a "Cytotoxicity Triad" approach. This strategy integrates three distinct cell-based assays to provide a more complete picture of a compound's effect on cell health, distinguishing between general metabolic decline, necrotic cell death, and programmed cell death (apoptosis).
The protocols herein are designed to be self-validating through the systematic inclusion of appropriate controls, ensuring the generation of trustworthy and reproducible data for researchers in drug development and toxicology.
Foundational Protocols: Cell Culture and Treatment
The reliability of any cytotoxicity data is fundamentally dependent on consistent and proper cell culture techniques. Primary cells can offer greater physiological relevance, but their finite lifespan requires careful handling. Continuous cell lines, while easier to maintain, should be regularly authenticated.
Recommended General Cell Culture Protocol (Adherent Cells)
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Initiating Cultures: Aseptically thaw a cryopreserved vial of cells rapidly in a 37°C water bath (approx. 2 minutes). Decontaminate the vial with 70% ethanol before transferring the contents to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Cell Seeding: Centrifuge the cell suspension at 125 x g for 5-10 minutes. Discard the supernatant, resuspend the cell pellet in fresh, pre-warmed complete growth medium, and transfer to an appropriate culture flask.
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach approximately 80-90% confluency, aspirate the medium, rinse the monolayer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cells, and re-seed them into new flasks at the desired density.
Compound Preparation and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of 2-(Methylthio)pyrimidine-5-carbonitrile in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired test concentrations.
-
Causality Insight: It is critical to ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
The Cytotoxicity Triad: A Three-Pronged Assessment
To obtain a comprehensive cytotoxicity profile, we will employ three assays that measure distinct cellular parameters.
dot graph TD { subgraph "Experimental Setup" A[Cell Seeding in 96-well Plates] --> B{Incubation (24h)}; B --> C[Treatment with 2-(Methylthio)pyrimidine-5-carbonitrile]; C --> D{Incubation (24-72h)}; end subgraph "The Cytotoxicity Triad" D --> E[Assay 1: Metabolic Viability (MTT)]; D --> F[Assay 2: Membrane Integrity (LDH)]; D --> G[Assay 3: Apoptosis (Caspase-3/7)]; end subgraph "Data Acquisition & Analysis" E --> H[Measure Absorbance at 570 nm]; F --> I[Measure Absorbance at 490 nm]; G --> J[Measure Luminescence (RLU)]; H --> K[Calculate % Viability]; I --> L[Calculate % Cytotoxicity]; J --> M[Calculate Fold Change in Caspase Activity]; K & L & M --> N[Comprehensive Cytotoxicity Profile]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#202124 style G fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#202124 style H fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style I fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#202124 style J fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#202124 style K fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style L fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#202124 style M fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#202124 style N fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF } Figure 1. Workflow for the comprehensive evaluation of cytotoxicity.
Assay 1: Metabolic Viability via MTT Reduction
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[2][3] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[4][5]
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Treat cells with a range of concentrations of 2-(Methylthio)pyrimidine-5-carbonitrile and appropriate controls (vehicle, untreated) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in all cell types.[6] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium. The released LDH activity is quantified using a coupled enzymatic reaction: LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically. The amount of color is directly proportional to the amount of LDH released and, therefore, to the number of dead or membrane-compromised cells.
-
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay (Steps 1 & 2). It is crucial to set up three additional controls for this assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30-45 minutes before the assay endpoint.
-
Medium Background: Culture medium without cells.
-
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
Causality Insight: Only the supernatant is used because this assay specifically measures the extracellular LDH released from damaged cells.
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and dye).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided by the manufacturer to terminate the enzymatic reaction.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Assay 3: Apoptosis via Caspase-3/7 Activity
-
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptotic cell death. Luminescent caspase-3/7 assays utilize a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the recognition motif for caspase-3/7. When active caspase-3/7 is present, it cleaves the substrate, releasing aminoluciferin. This product is then used by luciferase in the presence of ATP to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence. Treat with the test compound as previously described.
-
Causality Insight: Opaque plates are essential to prevent well-to-well crosstalk of the luminescent signal, ensuring accurate readings.
-
-
After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by gentle agitation on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
Calculations
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): First, correct all absorbance values by subtracting the medium background absorbance. % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
Caspase-3/7 Assay (Fold Induction): Fold Induction = (RLU_Sample / RLU_Vehicle_Control) (RLU = Relative Luminescence Units)
Integrated Interpretation
| MTT Result | LDH Result | Caspase-3/7 Result | Probable Mechanism |
| ↓ Viability | ↑ Low Cytotoxicity | ↑ High Induction | Apoptosis: Cells are undergoing programmed cell death. Metabolic activity ceases, and caspases are activated, but membrane integrity is initially maintained. |
| ↓ Viability | ↑ High Cytotoxicity | ↔ No/Low Induction | Necrosis: The primary mode of death is through rapid loss of membrane integrity, releasing LDH without significant activation of the caspase cascade. |
| ↓ Viability | ↑ Moderate Cytotoxicity | ↑ Moderate Induction | Apoptosis with Secondary Necrosis: The compound induces apoptosis, but after prolonged incubation or at high concentrations, apoptotic cells lose membrane integrity. |
| ↓ Viability | ↔ No/Low Cytotoxicity | ↔ No/Low Induction | Cytostatic Effect: The compound inhibits cell proliferation or metabolic activity without directly killing the cells within the tested timeframe. |
Conclusion
References
-
Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
G-Biosciences. (2016, March 31). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]
-
Scribd. (n.d.). Caspase-Glo 3 - 7 3D Assay TM627. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
Application Note & Protocol: Quantifying the Antiproliferative Activity of Novel Pyrimidine Derivatives In Vitro
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules. Its fundamental role is highlighted by its presence in the nucleobases of DNA and RNA.[1] This has driven the synthesis and evaluation of numerous pyrimidine derivatives, which have shown a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2] These compounds often act as antimetabolites, interfering with the synthesis of DNA or RNA, which is crucial for rapidly dividing cancer cells.[3][4] Given the heterogeneity of cancer, it is critical to employ robust and reproducible methods to evaluate the efficacy of new pyrimidine-based drug candidates in a preclinical setting.[5]
This technical guide provides a comprehensive framework for assessing the in vitro antiproliferative activity of novel pyrimidine derivatives. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for widely accepted assays, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cytotoxic and cytostatic potential of new chemical entities.
Pillar 1: The Rationale Behind Assay Selection and Design
The primary goal of an antiproliferative assay is to determine the concentration at which a compound inhibits cellular growth by 50% (IC50).[6] This metric is a key indicator of a drug's potency. The choice of assay and experimental parameters is not arbitrary; it is dictated by the compound's expected mechanism of action and the biological context of the cancer being studied.
Choosing the Right Cellular Model: A Critical First Step
Human cancer cell lines are invaluable and widely used models for the initial stages of anticancer drug development.[5][7][8] However, each cell line possesses unique genetic and phenotypic characteristics that can significantly influence its response to a drug.[7][8] Therefore, the selection of an appropriate cell line is a critical experimental decision.
Key Considerations for Cell Line Selection:
-
Relevance to the Target Cancer: The chosen cell line should be representative of the cancer type the pyrimidine derivative is intended to treat. For instance, testing a compound for breast cancer should utilize well-characterized breast cancer cell lines (e.g., MCF-7, MDA-MB-231).[9][10]
-
Expression of the Drug Target: If the pyrimidine derivative is designed to inhibit a specific enzyme or protein, it is crucial to select cell lines that express the target at relevant levels. Publicly available databases can be used to retrieve this information.[7]
-
Growth Characteristics: The doubling time and growth characteristics of the cell line will influence the duration of the assay and the optimal cell seeding density.
-
Adherent vs. Suspension Cells: The choice between adherent and suspension cell lines will dictate the specific handling procedures within the assay protocol.
For a broad-based initial screening, the NCI-60 panel, a collection of 60 human cancer cell lines from nine different cancer types, offers a powerful tool to assess the spectrum of a compound's activity.[8][11]
Selecting an Appropriate Antiproliferative Assay
A variety of assays can be used to measure cell viability and proliferation. These can be broadly categorized based on their underlying principles:
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population.[12] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]
-
Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric method that measures cell density based on the total protein content of the cells.[14][15] The bright pink aminoxanthene dye, sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions.[14][15][16][17] The amount of bound dye is proportional to the cell mass.[14][15][16]
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays distinguish viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells do not.
For high-throughput screening of novel compounds, metabolic and protein content assays are generally preferred due to their simplicity, reproducibility, and compatibility with a 96-well plate format.[18] The SRB assay is often considered advantageous as it is less susceptible to interference from compounds that may affect cellular metabolism without being directly cytotoxic.[17]
Pillar 2: Self-Validating Experimental Protocols
A robust protocol is a self-validating one, incorporating controls that ensure the reliability and accuracy of the results. Here, we provide a detailed, step-by-step protocol for the Sulforhodamine B (SRB) assay, a widely used and reliable method for cytotoxicity screening.[14][15][16]
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is optimized for adherent cells cultured in 96-well plates.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Test pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid[14]
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells using a hemocytometer. Cell viability should be >95% as determined by trypan blue exclusion. b. Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well) in complete culture medium. This density should ensure cells are in the exponential growth phase at the end of the assay.[13] c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Self-Validation: Include wells with medium only (no cells) to serve as a blank control for background absorbance.[13]
-
Cell Culture and Treatment: a. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth. b. Prepare serial dilutions of the pyrimidine derivatives and the positive control (e.g., Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity. c. After 24 hours, carefully remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. d. Self-Validation: Include wells with untreated cells (vehicle control) which represent 100% cell viability.[6] e. Incubate the plate for an additional 48 to 72 hours.
-
Cell Fixation and Staining: a. After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.[17] This step fixes the cells and their proteins to the plate. b. Wash the plates four to five times with slow-running tap water or 1X PBS to remove TCA, serum proteins, and non-adherent cells. c. Air-dry the plates completely. d. Add 50 µL of the SRB solution to each well and stain for 15-30 minutes at room temperature.[17] e. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14] f. Air-dry the plates again until no moisture is visible.
-
Absorbance Measurement: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[17] b. Place the plate on a shaker for 10 minutes to ensure complete dissolution of the dye. c. Measure the optical density (OD) at a wavelength between 510 and 565 nm using a microplate reader.[17]
Pillar 3: Data Analysis and Interpretation
Calculating Percentage Viability
The raw absorbance data must be corrected and converted to percentage viability to allow for comparison between compounds and experiments.
-
Corrected Absorbance: Subtract the mean absorbance of the blank (medium only) wells from the absorbance of all other wells.[13]
-
Percentage Viability Calculation:
% Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control Cells) x 100
Determining the IC50 Value
The IC50 is the concentration of a drug that is required to inhibit a biological process by 50%.[6] It is determined by plotting the percentage viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression model.[6][19]
Data Presentation:
The antiproliferative activity of a series of pyrimidine derivatives can be summarized in a table for easy comparison.
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Pyrimidine-001 | MCF-7 (Breast) | 7.5 ± 0.8 |
| Pyrimidine-001 | A549 (Lung) | 12.3 ± 1.5 |
| Pyrimidine-002 | MCF-7 (Breast) | 2.1 ± 0.3 |
| Pyrimidine-002 | A549 (Lung) | 4.6 ± 0.6 |
| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |
| Doxorubicin | A549 (Lung) | 1.2 ± 0.2 |
This table presents example data for illustrative purposes.
Mechanism of Action: A Simplified View
Many pyrimidine analogs exert their anticancer effects by interfering with nucleic acid synthesis.[2][3] For example, they can be anabolized into fraudulent nucleotides that are incorporated into DNA or RNA, leading to strand breaks and apoptosis. Alternatively, they can inhibit key enzymes involved in nucleotide biosynthesis, such as thymidylate synthase.[20]
Caption: Simplified mechanism of action for some pyrimidine analogs.
Conclusion
The in vitro antiproliferative assay is a critical tool in the early-stage evaluation of novel pyrimidine derivatives for cancer therapy. By carefully selecting a relevant cellular model and employing a robust, self-validating protocol such as the SRB assay, researchers can generate reliable and reproducible data on compound potency. This information is essential for guiding structure-activity relationship (SAR) studies, prioritizing lead compounds, and making informed decisions for further preclinical development.
References
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. Available at: [Link]
-
Pyrimidine Analogs. In: Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. Available at: [Link]
-
Pyrimidine Analogues. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. NCBI Bookshelf. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. Available at: [Link]
-
Looking for cell line models to predict drug response in cancer patients? Use CELLector. Open Targets Blog. Available at: [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]
-
Cell Viability Assays. In: Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. Available at: [Link]
-
Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Medical Design & Outsourcing. Available at: [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Available at: [Link]
-
Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. Available at: [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]
-
Pyrimidine analogues. BrainKart. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
How can I calculate IC50 for a cytotoxic substance? ResearchGate. Available at: [Link]
-
DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech. Available at: [Link]
-
Mechanism of action of pyrimidine analogues. ResearchGate. Available at: [Link]
-
Methods used in Cytotoxicity Assays n vitro. Hilaris Publisher. Available at: [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]
-
How to calculate IC50 value. YouTube. Available at: [Link]
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
How to calculate IC50 values for Cytotoxicity assay? ResearchGate. Available at: [Link]
-
Cell-based assays on the rise. BMG LABTECH. Available at: [Link]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Taylor & Francis Online. Available at: [Link]
-
Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules. Available at: [Link]
-
Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. brainkart.com [brainkart.com]
- 5. Looking for cell lines to predict drug response in cancer patients? [blog.opentargets.org]
- 6. clyte.tech [clyte.tech]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 2-(Methylthio)pyrimidine-5-carbonitrile
For: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Unraveling Cell Cycle Perturbations with Novel Pyrimidine Derivatives
The eukaryotic cell cycle is a fundamental and tightly regulated process that governs cellular proliferation. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[1] Cell cycle progression is controlled by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation.[2] These checkpoints, primarily at the G1/S and G2/M transitions, are governed by the interplay of cyclins and cyclin-dependent kinases (CDKs).
The pyrimidine-5-carbonitrile scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. Various derivatives have been shown to induce cell cycle arrest at different phases, including G0/G1, S, or G2/M, by targeting key regulatory pathways such as EGFR, PI3K/AKT, and VEGFR-2.[2][3][4][5] This application note focuses on a representative compound from this class, 2-(Methylthio)pyrimidine-5-carbonitrile, and provides a detailed protocol for analyzing its effects on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Flow cytometry is a powerful technique for cell cycle analysis as it allows for the rapid and quantitative measurement of DNA content in a large population of individual cells.[1][6] Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell.[6] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[1][6]
This guide will provide a comprehensive, step-by-step protocol for treating cells with 2-(Methylthio)pyrimidine-5-carbonitrile, preparing them for flow cytometry, and analyzing the resulting data to characterize the induced cell cycle arrest.
Principle of the Assay
The protocol is based on the principle that a fluorescent DNA-binding dye, Propidium Iodide (PI), will stain cellular DNA in a quantitative manner.[6] Since cells in different phases of the cell cycle have distinct DNA content, they will exhibit varying fluorescence intensities when stained with PI.
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in an intermediate DNA content between 2N and 4N.
-
G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.
By analyzing the distribution of fluorescence intensities in a cell population using a flow cytometer, we can determine the percentage of cells in each phase of the cell cycle. Treatment with a cell cycle inhibitor like 2-(Methylthio)pyrimidine-5-carbonitrile is expected to cause an accumulation of cells in a specific phase, which can be quantified using this method.
Hypothesized Mechanism of Action of 2-(Methylthio)pyrimidine-5-carbonitrile
While the precise mechanism of the parent compound, 2-(Methylthio)pyrimidine-5-carbonitrile, is under investigation, studies on its derivatives suggest potential interference with key signaling pathways that regulate cell cycle progression. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, or intracellular signaling molecules like PI3K and AKT.[2][3][4][5] These pathways are critical for cell growth, proliferation, and survival. Inhibition of these pathways can lead to the activation of cell cycle checkpoints and subsequent arrest.
For the purpose of this application note, we will hypothesize a scenario where 2-(Methylthio)pyrimidine-5-carbonitrile induces an S-phase arrest , a phenomenon observed with some of its derivatives.[4][5]
Experimental Protocol
This protocol is optimized for adherent cancer cell lines (e.g., HCT-116, MCF-7) but can be adapted for suspension cells.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| 2-(Methylthio)pyrimidine-5-carbonitrile | (Specify Source) | (Specify) | 4°C |
| Propidium Iodide Staining Solution (with RNase A) | (e.g., Sigma-Aldrich) | P4170 | 4°C, protected from light |
| 70% Ethanol, ice-cold | (Prepare Fresh) | - | -20°C |
| Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free | (e.g., Gibco) | 10010023 | Room Temperature |
| Trypsin-EDTA (0.25%) | (e.g., Gibco) | 25200056 | -20°C |
| Cell Culture Medium (e.g., DMEM) with 10% FBS | (e.g., Gibco) | 11965092 | 4°C |
| 12 x 75 mm Polystyrene FACS Tubes | (e.g., Falcon) | 352054 | Room Temperature |
| 40 µm Cell Strainer | (e.g., Falcon) | 352340 | Room Temperature |
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of 2-(Methylthio)pyrimidine-5-carbonitrile in DMSO.
-
Treat the cells with varying concentrations of 2-(Methylthio)pyrimidine-5-carbonitrile (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
2. Cell Harvesting and Fixation
-
After the treatment period, aspirate the media and wash the cells once with PBS.
-
Harvest adherent cells by adding 0.5 mL of Trypsin-EDTA to each well and incubating for 3-5 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete media and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Transfer the cell suspension to a labeled FACS tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 2 mL of PBS and centrifuge again at 500 x g for 5 minutes.
-
Decant the PBS and resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution (containing RNase A).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Filter the cell suspension through a 40 µm cell strainer into a new FACS tube to remove any aggregates.
-
Keep the samples on ice and protected from light until analysis.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filter for propidium iodide (typically in the red channel, ~617 nm).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width vs. pulse-area plot for the PI channel to gate on single cells and exclude doublets.[7]
-
Create a histogram of the PI fluorescence intensity for the single-cell population.
-
Collect at least 10,000 events for each sample.
-
Use the cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Analysis and Expected Results
The output of the flow cytometry analysis will be a histogram of DNA content.
-
Untreated/Vehicle Control Cells: A typical histogram will show a large peak at 2N (G0/G1 phase), a smaller peak at 4N (G2/M phase), and a valley in between representing the S phase.
-
2-(Methylthio)pyrimidine-5-carbonitrile Treated Cells: Based on our hypothesis of S-phase arrest, we expect to see a dose-dependent decrease in the percentage of cells in the G0/G1 and G2/M phases and a significant increase in the percentage of cells in the S phase.
Table 1: Representative Data of Cell Cycle Distribution after Treatment
| Treatment Concentration (µM) | % G0/G1 | % S | % G2/M |
| 0 (Vehicle Control) | 65.2 | 20.5 | 14.3 |
| 1 | 60.1 | 28.4 | 11.5 |
| 5 | 45.8 | 45.1 | 9.1 |
| 10 | 30.7 | 62.3 | 7.0 |
| 25 | 25.4 | 68.9 | 5.7 |
Visualizations
Experimental Workflow
Caption: Workflow for cell cycle analysis.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of S-phase arrest.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High CV of G0/G1 Peak (>5%) | - High flow rate- Cell clumping- Improper fixation | - Decrease the flow rate during acquisition.[8]- Ensure single-cell suspension before fixation. Filter cells before analysis.[6]- Add cold ethanol dropwise while vortexing to prevent clumping.[9] |
| No Clear G2/M Peak | - Cells are not proliferating- Insufficient cell number | - Ensure cells are in the exponential growth phase at the time of harvest.[10]- Use an optimal cell concentration (e.g., 1x10^6 cells/mL).[10] |
| High Background/Debris | - Cell death during preparation- Inadequate RNase treatment | - Handle cells gently; perform steps on ice.[10]- Ensure RNase A is active and incubation time is sufficient (at least 30 mins).[6] |
| Shifting G1 Peak Position Between Samples | - Inconsistent cell numbers- Inconsistent staining | - Standardize the cell number for each sample.[6]- Ensure consistent staining volume and incubation time for all samples. |
Conclusion
This application note provides a robust and detailed protocol for the analysis of cell cycle arrest induced by 2-(Methylthio)pyrimidine-5-carbonitrile using propidium iodide staining and flow cytometry. By following this guide, researchers can effectively quantify the effects of this and other novel compounds on cell cycle distribution, providing valuable insights into their mechanisms of action and therapeutic potential. The provided troubleshooting guide and data interpretation framework will further aid in obtaining high-quality, reproducible results.
References
-
Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Scribd. (n.d.). Cell Cycle Analysis Staining Protocols. Retrieved from [Link]
- Hassan, A. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(44), 28789-28810.
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
- Abdelgawad, M. A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(39), 7854-7868.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
- El-Naggar, A. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32939-32954.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 128, 106079.
- Darzynkiewicz, Z., et al. (2017). Analysis of cell cycle by flow cytometry. Current Protocols in Immunology, 119, 5.7.1-5.7.26.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.
Sources
- 1. nanocellect.com [nanocellect.com]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. scribd.com [scribd.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes & Protocols: A Guide to Western Blot Analysis for Apoptosis Induction by Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Pyrimidine-Induced Apoptosis
Pyrimidine compounds are a cornerstone of chemotherapy, exhibiting potent anti-tumor activity by interfering with nucleic acid synthesis and repair.[1][2] A significant component of their therapeutic efficacy stems from their ability to induce apoptosis, or programmed cell death, in rapidly proliferating cancer cells.[3][4] Understanding the molecular mechanisms by which these compounds trigger apoptosis is paramount for drug development, biomarker discovery, and optimizing therapeutic strategies.
Western blotting stands as a powerful and indispensable technique to dissect these mechanisms.[4] It allows for the sensitive and specific detection and quantification of key proteins that orchestrate the apoptotic cascade.[5] This guide provides a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate apoptosis induced by pyrimidine compounds, tailored for researchers and drug development professionals.
The Scientific Underpinnings: Why Western Blot for Apoptosis?
Apoptosis is a tightly regulated process involving a cascade of molecular events. Western blotting enables the visualization of these events by detecting changes in the expression levels and post-translational modifications of crucial apoptotic proteins. The primary markers for apoptosis that are readily detectable by Western blot include:
-
Caspases: These are the executioners of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. Detecting the cleaved, active forms of caspases, such as Caspase-3, -7, -8, and -9, is a definitive indicator of ongoing apoptosis.[4]
-
Poly (ADP-ribose) Polymerase (PARP): A key substrate for activated Caspase-3 and -7 is PARP, a nuclear enzyme involved in DNA repair. Cleavage of PARP into an 89 kDa fragment is a hallmark of apoptosis.[4]
-
Bcl-2 Family Proteins: This family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[4] The ratio of these proteins is critical in determining a cell's fate. Pyrimidine compounds can modulate the expression of these proteins, tipping the balance towards apoptosis.[6]
The choice of which proteins to probe for depends on the specific pyrimidine compound and the anticipated apoptotic pathway.
Signaling Pathways Activated by Pyrimidine Compounds
Pyrimidine analogs typically induce apoptosis by causing DNA damage and replication stress.[3] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Intrinsic (Mitochondrial) Pathway
This pathway is often initiated by cellular stress, such as DNA damage caused by pyrimidine analogs like 5-Fluorouracil (5-FU) and Gemcitabine .[7][8] This stress leads to the activation of pro-apoptotic Bcl-2 family members like Bax, which in turn permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates Caspase-9. Activated Caspase-9 then cleaves and activates effector caspases like Caspase-3.
Caption: Intrinsic apoptotic pathway induced by pyrimidine compounds.
Extrinsic (Death Receptor) Pathway
Some pyrimidine compounds, such as Pemetrexed , can also activate the extrinsic pathway.[5][9] This involves the upregulation of death receptors (e.g., Fas, DR4, DR5) and their ligands on the cell surface.[5][9] Ligand binding triggers the recruitment of adaptor proteins and pro-caspase-8, leading to the activation of Caspase-8. Activated Caspase-8 can then directly cleave and activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[10]
Caption: Extrinsic apoptotic pathway induced by pyrimidine compounds.
Experimental Protocols
A successful Western blot experiment hinges on meticulous technique and validated reagents. The following protocols provide a robust framework for analyzing pyrimidine-induced apoptosis.
Experimental Workflow Overview
Caption: Standard workflow for Western blot analysis of apoptosis.
Detailed Step-by-Step Protocols
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
Treat cells with the pyrimidine compound of interest at various concentrations and for different time points. Include a vehicle-treated control.
2. Cell Lysis and Protein Extraction:
-
For adherent cells, wash twice with ice-cold PBS and then scrape into lysis buffer. For suspension cells, pellet by centrifugation and wash with PBS before adding lysis buffer.
-
Use a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal loading of protein in each lane of the gel.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody and should be optimized.
8. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
10. Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Data Presentation: Expected Outcomes
The results of the Western blot analysis can be presented in a table to clearly summarize the changes in protein expression following treatment with a pyrimidine compound.
| Target Protein | Expected Change with Apoptosis Induction | Molecular Weight (Approx.) |
| Pro-Caspase-3 | Decrease | ~35 kDa |
| Cleaved Caspase-3 | Increase | ~17/19 kDa |
| Full-length PARP | Decrease | ~116 kDa |
| Cleaved PARP | Increase | ~89 kDa |
| Bcl-2 | Decrease | ~26 kDa |
| Bax | Increase | ~21 kDa |
| β-actin (Loading Control) | No Change | ~42 kDa |
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded, inactive antibody, suboptimal antibody concentration, insufficient exposure. | Increase protein load, check antibody storage and expiration, optimize antibody dilution, increase exposure time.[11] |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time or change blocking agent, decrease antibody concentration, increase the number and duration of washes.[11] |
| Non-specific Bands | Antibody cross-reactivity, protein degradation, too much protein loaded. | Use a more specific antibody, add protease inhibitors to lysis buffer, reduce the amount of protein loaded.[11] |
Conclusion: A Powerful Tool in Drug Discovery
Western blot analysis is a robust and informative method for elucidating the molecular mechanisms of apoptosis induced by pyrimidine compounds. By carefully selecting protein targets, meticulously executing the experimental protocol, and accurately interpreting the results, researchers can gain valuable insights into the efficacy and mode of action of these important anticancer agents. This knowledge is critical for the development of more effective and targeted cancer therapies.
References
-
Yang, S. H., et al. (2013). Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways. Molecular Carcinogenesis, 52(3), 183-94. Available at: [Link]
-
Chen, C. Y., et al. (2014). Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway. PLoS ONE, 9(5), e97888. Available at: [Link]
-
Lee, Y. J., et al. (2015). Pemetrexed induces apoptosis in malignant mesothelioma and lung cancer cells through activation of reactive oxygen species and inhibition of sirtuin 1. Cancer Letters, 357(1), 25-34. Available at: [Link]
-
Chen, T. C., et al. (2020). Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Anticancer Research, 40(1), 169-178. Available at: [Link]
-
Dalin, Lu, et al. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology, 15. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Gemcitabine? Patsnap Synapse. Available at: [Link]
-
Gou, S. M., et al. (2012). Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells. World Journal of Gastroenterology, 18(16), 1903–1909. Available at: [Link]
-
Kim, D. W., et al. (2018). Gemcitabine Induces Apoptosis and Autophagy via the AMPK/mTOR Signaling Pathway in Pancreatic Cancer Cells. Biotechnology and Applied Biochemistry, 65(5), 665-671. Available at: [Link]
-
Arlt, A., et al. (2003). Resistance of pancreatic cancer to gemcitabine treatment is dependent on mitochondria-mediated apoptosis. International Journal of Cancer, 107(5), 761-70. Available at: [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Available at: [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-8. Available at: [Link]
-
Hong, S. J., et al. (2014). 5-Fluorouracil-Induced Apoptosis Changes in Cultured Corneal Epithelial Cells. Journal of Ocular Pharmacology and Therapeutics, 30(1), 42-8. Available at: [Link]
-
Hong, S. J., et al. (2014). Mechanism of 5-Fluorouracil-Induced Apoptosis on Cultured Corneal Endothelial Cells. Open Journal of Apoptosis, 3, 5-15. Available at: [Link]
-
Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1599-1612. Available at: [Link]
-
Zhang, Y., et al. (2018). Western blot analysis of apoptotic and lytic cell death markers in A549 cells treated with cisplatin or paclitaxel. ResearchGate. Available at: [Link]
-
Ghavami, S., et al. (2009). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Journal of Experimental & Clinical Cancer Research, 28, 15. Available at: [Link]
-
Frimpong, E. A., et al. (2024). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation. European Journal of Pharmaceutical Sciences, 196, 106754. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708. Available at: [Link]
-
Chen, K. C., et al. (2021). Analysis of apoptosis-related proteins including (a) a representative western blot showing the levels of apoptosis-related proteins extracted from the tumors. ResearchGate. Available at: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]
-
Wikipedia. (2024). Chemotherapy. In Wikipedia. Available at: [Link]
-
Alamshany, Z. M., & Nossier, E. S. (2024). (A) Western blot analysis for apoptotic pathway initiated by Caspase 9. ResearchGate. Available at: [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Non-small-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 5-Fluorouracil-Induced Apoptosis Changes in Cultured Corneal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of pancreatic cancer to gemcitabine treatment is dependent on mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed induces both intrinsic and extrinsic apoptosis through ataxia telangiectasia mutated/p53-dependent and -independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions on Pyrimidine Rings
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmacophores.[1] As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidines are deeply integrated into biological systems, allowing derivatives to readily interact with cellular machinery like enzymes and genetic material.[1] This inherent biocompatibility, coupled with a versatile chemical reactivity, has led to a vast and ever-expanding portfolio of FDA-approved drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[2][3]
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms at the 1 and 3 positions, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity provides a powerful and direct avenue for the functionalization of the pyrimidine core, most commonly through the displacement of a halide leaving group. This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on pyrimidine rings, with a focus on amination, thiolation, and alkoxylation reactions.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The predominant mechanism for nucleophilic substitution on pyrimidine rings is the SNAr pathway. This is a two-step addition-elimination process.[5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring bearing a suitable leaving group (typically a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The stability of this complex is a critical factor in determining the reaction's feasibility. The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[2]
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group.
dot graph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: General workflow of the SNAr mechanism on a pyrimidine ring.
Regioselectivity: The C4/C6 vs. C2 Positions
In pyrimidines substituted with leaving groups at the 2, 4, and 6 positions, nucleophilic attack preferentially occurs at the C4 and C6 positions over the C2 position.[7] This regioselectivity can be rationalized by considering the stability of the Meisenheimer complex intermediates.
-
Attack at C4/C6: When a nucleophile attacks the C4 (or the equivalent C6) position, the negative charge in the resulting Meisenheimer complex can be delocalized onto both ring nitrogen atoms through resonance. This extensive delocalization provides significant stabilization.[3]
-
Attack at C2: In contrast, attack at the C2 position results in a Meisenheimer complex where the negative charge is delocalized over only one of the nitrogen atoms and the ring carbons. This results in a less stable intermediate compared to the one formed from C4/C6 attack.
Furthermore, Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 and C6 atoms compared to the C2 atom in many halopyrimidines, making these positions more electrophilic and susceptible to nucleophilic attack.[3] However, it is crucial to note that this regioselectivity can be highly sensitive to the electronic and steric effects of other substituents on the pyrimidine ring.[1] For instance, a strong electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[1]
Experimental Protocols
Protocol 1: Classical SNAr Amination of 2,4-Dichloropyrimidine
This protocol describes a general procedure for the regioselective mono-amination of 2,4-dichloropyrimidine at the more reactive C4 position using an aliphatic amine.
Materials:
-
2,4-Dichloropyrimidine
-
Aliphatic amine (e.g., pyrrolidine, morpholine, diethylamine) (1.0-1.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Ethanol or Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 equiv.).
-
Dissolve the starting material in ethanol (or isopropanol) to a concentration of approximately 0.1-0.5 M.
-
Add the aliphatic amine (1.0-1.2 equiv.) to the solution, followed by the addition of triethylamine or DIPEA (1.5-2.0 equiv.).
-
Heat the reaction mixture to reflux (typically 70-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-2-chloropyrimidine derivative.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of a Chloropyrimidine
For less reactive chloropyrimidines or with weakly nucleophilic amines, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are highly effective.[8] This protocol provides a general procedure for this transformation.
Materials:
-
Chloropyrimidine derivative (e.g., 2-chloropyrimidine)
-
Amine (primary or secondary) (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the strong base.
-
Add the chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional solvent.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
dot graph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol 3: Thiolation of a Chloropyrimidine using Sodium Thiomethoxide
This protocol describes the introduction of a methylthio group onto a pyrimidine ring via nucleophilic substitution with sodium thiomethoxide.
Materials:
-
Chloropyrimidine derivative
-
Sodium thiomethoxide (NaSMe) (1.1-1.5 equivalents)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the chloropyrimidine (1.0 equiv.) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.1-1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 2-(methylthio)pyrimidine derivative.
Protocol 4: Alkoxylation of a Chloropyrimidine using Sodium Methoxide
This protocol outlines the synthesis of an alkoxypyrimidine through the reaction of a chloropyrimidine with sodium methoxide.
Materials:
-
Chloropyrimidine derivative
-
Sodium methoxide (NaOMe) (1.1-1.5 equivalents)
-
Anhydrous Methanol (MeOH) or an inert solvent like THF or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the chloropyrimidine (1.0 equiv.) in anhydrous methanol, add sodium methoxide (1.1-1.5 equiv.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl) until pH ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer to yield the crude product, which can be further purified by column chromatography or recrystallization.
Data Presentation: Factors Influencing Nucleophilic Substitution
The outcome of nucleophilic substitution reactions on pyrimidines is governed by a delicate interplay of several factors.
| Factor | Influence on Reaction | Causality & Key Considerations |
| Leaving Group | The nature of the leaving group (X) affects the rate of substitution. | For the rate-determining nucleophilic attack, the order is typically F > Cl > Br > I, as the more electronegative halogen enhances the electrophilicity of the carbon atom.[5] However, if the leaving group departure is rate-limiting, the order can be reversed (I > Br > Cl > F) based on bond strength.[9] |
| Nucleophile | Stronger nucleophiles react faster. | The nucleophilicity of the attacking species directly influences the rate of Meisenheimer complex formation.[10] Steric hindrance on the nucleophile can significantly decrease the reaction rate. |
| Solvent | Polar aprotic solvents are generally preferred. | Solvents like DMF, DMSO, and acetonitrile can stabilize the charged Meisenheimer complex without solvating the nucleophile excessively, thus accelerating the reaction.[11] Polar protic solvents can solvate the nucleophile, reducing its reactivity. |
| Base | A base is often required to neutralize the generated acid (HX) or to deprotonate the nucleophile. | For classical SNAr with amine nucleophiles, tertiary amines like TEA or DIPEA are common.[12] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LiHMDS are used to facilitate the catalytic cycle.[4] |
| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. However, excessive heat can lead to side reactions and decomposition. |
Conclusion
The nucleophilic substitution reaction is a powerful and versatile tool in the synthetic chemist's arsenal for the functionalization of the pyrimidine ring. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for the successful design and execution of synthetic routes towards novel pyrimidine-based molecules. The protocols detailed in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this privileged heterocyclic system.
References
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
-
Chen, H., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at: [Link]
-
El-Sayed, M.A., et al. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. Available at: [Link]
-
Abdel-Maksoud, M.S., et al. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]
-
Singh, S., & Singh, P. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
-
Gontijo, R.N., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Pezdirc, K., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. Available at: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]
-
Leadbeater, N.E., & Marco, M. (2012). Amination of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Acharya, S.S., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Taylor & Francis Online. Available at: [Link]
-
Smith, D.M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Patel, R.B., et al. (2025). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Reddy, T.S., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Available at: [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Química Organica.org. Available at: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
-
Carey, J.S., et al. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. Available at: [Link]
-
D'Auria, M. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]
-
Topczewski, J.J., & Tew, G.N. (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. Available at: [Link]
-
Tanner, E.E.L., et al. (2016). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
Baran, P.S., et al. (2011). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]
-
Buncel, E., et al. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]
-
Campodónico, P.R., et al. (2014). Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. Available at: [Link]
-
Topczewski, J.J., & Tew, G.N. (2022). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. Available at: [Link]
-
Buncel, E., et al. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Available at: [Link]
-
Campodónico, P.R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. Available at: [Link]
-
Welin, E.R. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. Available at: [Link]
- Lin, C.C., et al. (1998). Alkoxylation process. Google Patents.
-
Dotsenko, V.V., et al. (2014). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Seela, F., & Peng, X. (2007). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. Available at: [Link]
-
Al-Abdullah, E.S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. SpringerOpen. Available at: [Link]
-
Dotsenko, V.V., et al. (2014). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]
-
Sakamoto, T., et al. (1994). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 9. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in mechanistic principles and validated by published literature to ensure scientific integrity and reproducibility.
Introduction
The synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile is a crucial step in the preparation of a wide range of biologically active molecules. The most common and efficient route involves a two-step process: first, a multicomponent reaction, often a variation of the Biginelli reaction, to form a 2-mercaptopyrimidine-5-carbonitrile intermediate, followed by S-methylation. While seemingly straightforward, this synthesis can be plagued by side reactions and suboptimal conditions, leading to frustratingly low yields. This guide will walk you through the common challenges and provide actionable solutions.
General Synthetic Scheme
The overall transformation can be visualized as a two-stage process. The first stage is the formation of the pyrimidine ring, and the second is the methylation of the thiol group.
Caption: General two-step synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile.
Part 1: Troubleshooting Guide for Low Yield in Cyclocondensation (Step 1)
The formation of the 2-mercaptopyrimidine-5-carbonitrile intermediate is often the most challenging step. Low yields can typically be traced back to a few common problems.
Issue 1: A significant amount of a yellow, highly fluorescent byproduct is observed.
Root Cause: This is a classic sign of the Hantzsch dihydropyridine synthesis, a competing reaction pathway. This occurs when two equivalents of the β-ketoester (or other active methylene compound) react with the aldehyde and ammonia, which can be formed from the decomposition of urea or thiourea at elevated temperatures[1].
Mitigation Strategies:
-
Temperature Control: The Hantzsch reaction is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct[1].
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. While traditional methods use strong Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective and selective.
-
Order of Addition: Adding the thiourea last may in some cases help to minimize its decomposition into ammonia[1].
Issue 2: The major byproduct is identified as the Knoevenagel condensation product.
Root Cause: The Knoevenagel condensation is a competing reaction between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile)[2]. This reaction consumes the starting materials, preventing them from participating in the desired Biginelli-type reaction.
Mitigation Strategies:
-
Catalyst Choice: The use of a suitable catalyst can promote the formation of the key N-acyliminium ion intermediate from the aldehyde and thiourea, which then reacts with the active methylene compound. This pathway is favored over the direct Knoevenagel condensation.
-
Stoichiometry Adjustment: Using a slight excess of thiourea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel pathway[2].
-
Reaction Conditions: Microwave irradiation has been shown to accelerate the Biginelli reaction, which can help to favor the desired product over the Knoevenagel condensation by rapidly consuming the starting materials in the main reaction pathway.
Caption: Competing reaction pathways in the synthesis of the pyrimidine intermediate.
Issue 3: Incomplete cyclization, with the open-chain intermediate being the major product.
Root Cause: The final step of the Biginelli reaction is an intramolecular cyclization followed by dehydration. This step can be slow or incomplete, especially with sterically hindered substrates or if the reaction conditions are not optimal[2].
Mitigation Strategies:
-
Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.
-
Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Part 2: Troubleshooting Guide for S-Methylation (Step 2)
The S-methylation of the 2-mercaptopyrimidine intermediate is generally a high-yielding reaction, but issues can still arise.
Issue 1: Low yield of the S-methylated product with recovery of starting material.
Root Cause: Incomplete reaction due to insufficient base, poor quality of the methylating agent, or suboptimal reaction temperature.
Mitigation Strategies:
-
Base Selection and Stoichiometry: A strong enough base is required to deprotonate the thiol. Potassium carbonate or sodium hydroxide are commonly used. Ensure at least one equivalent of base is used.
-
Methylating Agent: Use a fresh, high-quality methylating agent like methyl iodide. If the reaction is sluggish, consider a more reactive methylating agent, but be mindful of potential side reactions.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating may be required to drive it to completion.
Issue 2: Formation of N-methylated byproducts.
Root Cause: While S-alkylation is generally favored due to the higher nucleophilicity of sulfur (the "HSAB principle"), N-alkylation can occur, especially if the reaction is run for extended periods at high temperatures or with a large excess of the methylating agent.
Mitigation Strategies:
-
Control Reaction Time and Temperature: Monitor the reaction by TLC and stop it once the starting material is consumed to minimize the formation of N-alkylated products. Avoid excessive heating.
-
Stoichiometry of Methylating Agent: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. A large excess can promote N-alkylation.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the 2-mercaptopyrimidine-5-carbonitrile intermediate?
A1: The most common approach is a three-component reaction using:
-
An aldehyde (e.g., benzaldehyde or a substituted benzaldehyde).
-
An active methylene compound (e.g., ethyl cyanoacetate or malononitrile).
-
Thiourea .
Q2: What is a typical solvent for the cyclocondensation reaction?
A2: Ethanol is a commonly used solvent. However, other polar solvents like methanol or even solvent-free conditions have been reported to be effective[3].
Q3: How can I purify the final 2-(Methylthio)pyrimidine-5-carbonitrile product?
A3: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be used if recrystallization is not effective in removing impurities.
Q4: My reaction is not proceeding at all. What should I check first?
A4:
-
Purity of Reactants: Ensure all your starting materials are pure and dry. Impurities can inhibit the reaction.
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts can be deactivated by moisture.
-
Reaction Setup: Check that your reaction is being stirred efficiently and that the temperature is correct.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
This protocol is a representative example of the cyclocondensation reaction.
| Reagent | Molar Eq. | MW | Amount |
| Benzaldehyde | 1.0 | 106.12 g/mol | 10 mmol, 1.06 g |
| Ethyl Cyanoacetate | 1.0 | 113.12 g/mol | 10 mmol, 1.13 g |
| Thiourea | 1.2 | 76.12 g/mol | 12 mmol, 0.91 g |
| Potassium Carbonate | 2.0 | 138.21 g/mol | 20 mmol, 2.76 g |
| Ethanol | - | - | 50 mL |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde, ethyl cyanoacetate, thiourea, and potassium carbonate in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to a pH of 5-6.
-
Filter the precipitated solid, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol to obtain the pure 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[4].
Protocol 2: Synthesis of 2-(Methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
| Reagent | Molar Eq. | MW | Amount |
| 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | 1.0 | 229.26 g/mol | 10 mmol, 2.29 g |
| Methyl Iodide | 1.1 | 141.94 g/mol | 11 mmol, 1.56 g |
| Potassium Hydroxide | 1.1 | 56.11 g/mol | 11 mmol, 0.62 g |
| Ethanol (10% aqueous) | - | - | 50 mL |
Procedure:
-
Dissolve 2-mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile in 10% aqueous alcoholic KOH in a round-bottom flask with stirring.
-
Add methyl iodide dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile[4].
References
-
Alvim, H. G. O., Pinheiro, D. L. J., Carvalho-Silva, V. H., Fioramonte, M., Gozzo, F. C., da Silva, W. A., Amarante, G. W., & Neto, B. A. D. (2018). The Biginelli Reaction: A Comprehensive Review. Journal of Organic Chemistry, 83(20), 12143-12153. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32947-32964. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
Pachore, S. S., Ambhaikar, N. B., Siddaiah, V., Khobare, S. R., Kumar, S., Dahanukar, V. H., & Kumar, U. K. S. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6), 69. [Link]
-
Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(5), 117-124. [Link]
-
Fathalla, W., & El-Nisr, F. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrimidine-5-Carbonitrile Derivatives
Welcome to the technical support center for the purification of pyrimidine-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established methodologies and field experience, this center offers troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance product purity and yield.
Introduction: The Purification Challenge
Pyrimidine-5-carbonitrile derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1] However, their purification is often non-trivial. The presence of multiple nitrogen atoms and the polar nitrile group frequently imparts high polarity, leading to challenges in traditional purification schemes.[2][3] Common issues include poor retention in reverse-phase chromatography, peak tailing, and difficulties in achieving effective crystallization.[2] This guide provides a systematic approach to overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs) on Method Selection
This section addresses common initial queries regarding the selection of an appropriate purification strategy.
Q1: I have a crude pyrimidine-5-carbonitrile derivative. Where do I start with purification?
A: The initial step is to assess the physicochemical properties of your compound, primarily its polarity and solubility. A simple Thin Layer Chromatography (TLC) analysis using a combination of polar and non-polar solvents (e.g., ethyl acetate/hexane) can provide a preliminary indication of polarity. For highly polar compounds, which are common for this class, direct crystallization from the reaction mixture might be challenging. Therefore, a chromatographic method is often the best starting point.
Q2: Which chromatographic technique is generally most effective for pyrimidine-5-carbonitrile derivatives?
A: The choice of chromatography depends heavily on the polarity of your specific derivative.
-
For highly polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[2][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes that are poorly retained in reverse-phase chromatography.[2][4]
-
For moderately polar compounds: Normal-Phase Chromatography (NPC) on silica or alumina can be effective.[3] However, the acidic nature of silica gel can sometimes cause degradation of sensitive pyrimidine derivatives.[5]
-
For less polar or suitably modified derivatives: Reverse-Phase Chromatography (RPC) can be employed, although it often requires optimization to achieve adequate retention.[2][3]
Q3: When is crystallization a viable primary purification technique?
A: Crystallization is an excellent and scalable purification method if your pyrimidine-5-carbonitrile derivative meets the following criteria:
-
Solid at room temperature: The compound must be a solid.
-
Moderate solubility in a suitable solvent: The ideal solvent will dissolve the compound completely at an elevated temperature but show significantly lower solubility upon cooling.[6]
-
Relatively high purity in the crude mixture: If the crude product is heavily contaminated with impurities of similar solubility, crystallization may not be effective in a single step.
Recrystallization is often used as a final polishing step after chromatographic purification to obtain a highly pure, crystalline solid.[7][8]
Decision Workflow for Purification Method Selection
The following diagram illustrates a general decision-making process for selecting a purification strategy.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guide for Chromatographic Purification
This section provides solutions to specific problems encountered during chromatographic purification.
| Issue | Potential Cause(s) | Troubleshooting Strategies & Solutions |
| Poor Retention in Reverse-Phase HPLC | The analyte is too polar for the stationary phase. The mobile phase is too strong (high organic content). | 1. Use a polar-endcapped or polar-embedded column: These columns are designed for better retention of polar compounds.[2] 2. Decrease the organic modifier concentration: Lowering the percentage of acetonitrile or methanol will increase retention.[2] 3. Adjust mobile phase pH: For ionizable pyrimidines, adjusting the pH to suppress ionization can increase hydrophobicity and retention.[2] 4. Consider HILIC: This is often a more suitable technique for highly polar analytes.[2][4] |
| Peak Tailing in HPLC | Strong interaction between basic nitrogen atoms in the pyrimidine ring and acidic silanol groups on the silica surface. Co-eluting impurity. | 1. Use a base-deactivated column. 2. Add a mobile phase modifier: A small amount of a basic additive like triethylamine (TEA) or diethylamine can mask the active silanol sites.[4] For acidic compounds, an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. 3. Optimize the mobile phase pH to ensure the analyte is in a single ionic state.[9] |
| Compound Decomposition on Silica Gel Column | The pyrimidine derivative is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel: Prepare a slurry of silica gel with a solvent system containing 1-2% triethylamine before packing the column.[5] 2. Use an alternative stationary phase: Consider using neutral alumina, basic alumina, or Florisil®.[5] 3. Minimize residence time: Run the column as quickly as possible without sacrificing resolution.[5] |
| Multiple/Overlapping Spots on TLC | The presence of regioisomers or closely related impurities. Compound instability on the TLC plate. | 1. Try different solvent systems for TLC: Experiment with solvents of varying polarity and selectivity to improve separation. 2. Consider two-dimensional TLC to enhance the resolution of complex mixtures.[10] 3. Use preparative HPLC: This technique offers higher resolution for separating challenging mixtures.[11] |
Part 3: Troubleshooting Guide for Crystallization
This section addresses common issues encountered during the crystallization process.
| Issue | Potential Cause(s) | Troubleshooting Strategies & Solutions |
| No Crystals Form After Cooling | The solution is not supersaturated. The chosen solvent is too good, even at low temperatures. | 1. Increase concentration: Re-heat the solution to evaporate some solvent, then cool again.[6] Alternatively, remove the solvent entirely and retry with a different solvent system.[6] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound if available. 3. Use an anti-solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes cloudy, then heat until clear and cool slowly. |
| Oiling Out (Formation of an oil instead of crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated or cooled too quickly. | 1. Lower the crystallization temperature: Use a solvent with a lower boiling point. 2. Use a more dilute solution. 3. Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[6] |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent. Crystals are too fine and pass through the filter paper. | 1. Cool the solution further: Use an ice-salt bath or a freezer to maximize precipitation. 2. Minimize washing volume: Wash the collected crystals with the minimum amount of ice-cold solvent.[7] 3. Use a finer porosity filter paper or a different filtration technique.[2] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Add activated charcoal: Add a small amount of activated charcoal to the hot solution and boil for a few minutes before the hot filtration step to adsorb colored impurities.[2] Be aware that charcoal can also adsorb the desired product, so use it sparingly. |
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Normal Phase)
This protocol outlines a general procedure for purifying a moderately polar pyrimidine-5-carbonitrile derivative using silica gel chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., gradients of hexane/ethyl acetate).
- The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired compound.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Ensure the silica bed is level and free of air bubbles.
3. Sample Loading:
- Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the silica bed.
- Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method is preferred for compounds with limited solubility in the eluent.[5]
4. Elution and Fraction Collection:
- Begin elution with the initial non-polar solvent system.
- Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
- Collect fractions and monitor their composition by TLC.
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine-5-carbonitrile derivative.
Protocol 2: Purification by Cooling Crystallization
This protocol provides a step-by-step guide for recrystallizing a solid pyrimidine-5-carbonitrile derivative.
1. Solvent Selection:
- Test the solubility of the crude product in small amounts of various solvents at room temperature and at their boiling points.
- A suitable solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.[7][12]
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of the chosen solvent to just cover the solid.
- Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[6] Add more solvent in small portions if necessary.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.
4. Cooling and Crystal Growth:
- Allow the hot, clear solution to cool slowly to room temperature.[6] Covering the flask will slow the cooling rate and promote the formation of larger crystals.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.[6]
- Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.[6]
6. Drying:
- Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Crystallization Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. welch-us.com [welch-us.com]
- 10. Separation of purine and pyrimidine derivatives by thin-layer chromatography | Scilit [scilit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction conditions for the chlorination of pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated pyrimidines are foundational building blocks in medicinal chemistry and drug development. Their unique reactivity, particularly the differential reactivity of chlorine atoms at various positions (e.g., C2, C4, C6), allows for sequential and regioselective substitutions, making them invaluable intermediates for synthesizing diverse compound libraries.[1] The conversion of readily available hydroxypyrimidines (or their tautomeric keto forms like uracil) to their chlorinated analogues is a critical, yet often challenging, synthetic step.[1][2][3]
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of pyrimidine chlorination, ensuring higher yields, purity, and reproducibility in your experiments.
Foundational FAQs
This section addresses common questions to consider before initiating your chlorination experiment.
Q1: What is the most common and effective chlorinating agent for hydroxypyrimidines?
A: Phosphorus oxychloride (POCl₃) is the most established and widely used reagent for this transformation.[2][3] It often serves as both the chlorinating agent and the reaction solvent when used in excess.[1] For many substrates, heating to reflux in POCl₃ is sufficient to drive the reaction to completion.[2]
Q2: Are there alternatives to using a large excess of POCl₃?
A: Yes. Modern methods focus on reducing the environmental and safety burdens associated with excess POCl₃.[2][3]
-
Solvent-Free, Equimolar POCl₃: Large-scale preparations can be performed efficiently using equimolar amounts of POCl₃ per hydroxyl group in a sealed reactor at high temperatures (140-160 °C).[2][4] This approach is safer, more environmentally friendly, and simplifies work-up.[2][3][4]
-
Thionyl Chloride (SOCl₂): In combination with a catalytic amount of a tertiary amide like N,N-dimethylformamide (DMF), SOCl₂ can be used. This mixture forms a Vilsmeier-Haack type reagent in situ, which is a potent chlorinating agent.[5][6]
-
POCl₃ / PCl₅ Mixture: For less reactive substrates, a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be a more robust chlorinating system.[7]
Q3: Why is a tertiary amine or DMF often added to POCl₃ reactions?
A: Tertiary amines (e.g., N,N-dimethylaniline, pyridine, triethylamine) or DMF serve multiple roles:
-
Catalyst: They can react with POCl₃ to form a highly reactive Vilsmeier-Haack type intermediate ([Me₂N=CHCl]⁺PO₂Cl₂⁻), which is the active chlorinating species.[8] This accelerates the reaction, often allowing for lower reaction temperatures.[9]
-
Base: They act as an acid scavenger, neutralizing the HCl generated during the reaction.[10]
-
Solubilizing Agent: For substrates with poor solubility in POCl₃, these additives can help create a more homogeneous reaction mixture.
Q4: What are the critical safety precautions when working with POCl₃?
A: Phosphorus oxychloride is highly corrosive and toxic.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reactivity with Water: POCl₃ reacts violently and exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[1] NEVER add water directly to POCl₃. The quench procedure must be performed slowly by adding the reaction mixture to ice or ice-water.[11]
-
Quenching: The quenching of large-scale reactions requires careful temperature control to manage potential latent exothermic events.[2]
Troubleshooting Guide: A Problem-and-Solution Approach
Problem 1: Low or No Conversion of Starting Material
You've run the reaction for the recommended time, but TLC analysis shows a significant amount of your starting hydroxypyrimidine remaining.
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Reagent Activity | The hydroxyl group on the pyrimidine ring is a poor leaving group. It must be "activated" first. POCl₃ alone might not be sufficient for electron-deficient or sterically hindered substrates. Solution: Add a catalytic amount of DMF (or a stoichiometric amount of a tertiary amine like pyridine or N,N-diethylaniline). This forms a more potent Vilsmeier reagent in situ, which accelerates the rate of chlorination.[9] For very stubborn substrates, consider using a POCl₃/PCl₅ mixture.[7] |
| Low Reaction Temperature | Many chlorinations require significant thermal energy to overcome the activation barrier. Solution: Ensure the reaction is heated to a vigorous reflux (typically 105-110 °C for POCl₃).[11] If using a co-solvent, the reflux temperature may be lower, requiring longer reaction times. For solvent-free equimolar conditions, temperatures of 140-160 °C in a sealed reactor are often necessary.[2][4] |
| Presence of Moisture | POCl₃ is rapidly hydrolyzed by water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it ineffective. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents if applicable. Dry your starting material under vacuum before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Solubility | If the starting material is not fully dissolved or suspended in the reaction medium, the reaction will be slow and incomplete. Solution: Consider using a co-solvent like sulfolane or adding a phase-transfer catalyst if solubility is a major issue.[9] Using excess POCl₃ to act as the solvent is the traditional approach to overcome this.[1] |
Problem 2: Product Reverts to Starting Material During Work-up
TLC analysis of the crude reaction mixture shows complete conversion to the chlorinated product, but after aqueous work-up, the starting material reappears.
| Potential Cause | Explanation & Recommended Solution |
| Hydrolysis of the Product | The chlorinated pyrimidine product is susceptible to hydrolysis, especially under basic or neutral aqueous conditions and at elevated temperatures. The work-up process itself is causing the reverse reaction.[12] Solution: 1. Remove Excess POCl₃ First: Before quenching, cool the reaction mixture and remove the bulk of the unreacted POCl₃ under reduced pressure (vacuum distillation).[1][11][12] This dramatically reduces the exotherm upon quenching. 2. Cold Quench: Pour the concentrated reaction mixture slowly into a vigorously stirred flask containing crushed ice or ice-cold water.[11] This keeps the temperature low and minimizes hydrolysis. 3. Avoid Strong Bases: Do not use strong bases like NaOH for neutralization. Use a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution and keep the temperature low (0-5 °C) during neutralization.[5][12] Adjust the pH only to neutral or slightly basic (pH 7-8).[4] 4. Rapid Extraction: Immediately extract the product into an organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) as soon as the quench and neutralization are complete.[11] |
Problem 3: Significant Side Product Formation
The reaction works, but you observe multiple spots on the TLC plate, leading to low yields and difficult purification.
| Potential Cause | Explanation & Recommended Solution |
| Over-Chlorination | If the pyrimidine ring has other reactive sites (e.g., an activated methyl group), these can sometimes be chlorinated under harsh conditions. |
| Ring Opening/Degradation | Prolonged heating at very high temperatures or in the presence of strong acids (formed from moisture) can lead to decomposition of the pyrimidine ring. Solution for both: 1. Lower the Temperature: If possible, use catalytic DMF or another activator to allow the reaction to proceed at a lower temperature (e.g., 70-80 °C).[9] 2. Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to work-up.[13] Do not let the reaction stir at high heat unnecessarily. |
| Formation of Phosphorylated Intermediates | Incomplete reaction can sometimes leave stable phosphorylated intermediates, which appear as polar spots on TLC. Solution: Ensure the reaction goes to completion by extending the reaction time or using more forcing conditions as described in Problem 1. These intermediates are typically hydrolyzed during work-up, but their presence can complicate analysis of the crude reaction. |
Problem 4: Difficulty with Purification
You have isolated a crude product, but purification by chromatography or recrystallization is proving difficult.
| Potential Cause | Explanation & Recommended Solution |
| Residual Phosphorus Byproducts | The work-up can leave behind inorganic phosphorus salts or other polar byproducts that are difficult to remove. Solution: After extraction, wash the combined organic layers thoroughly with water and then with brine. Drying over anhydrous sodium sulfate before solvent evaporation is crucial.[5] If problems persist, filtering the organic solution through a small plug of silica gel can remove baseline impurities. |
| Co-eluting Impurities | Side products may have similar polarity to the desired product, making flash chromatography challenging. Solution: 1. Optimize Chromatography: Use TLC to screen a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find one that provides better separation (aim for an Rf of 0.2-0.4 for your product).[14] 2. Recrystallization: This is often the best method for purifying solid chlorinated pyrimidines.[15] Screen various solvents (e.g., ethanol, isopropanol, hexanes, or mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold. |
Key Experimental Protocols
Protocol 1: Classic Chlorination of Uracil to 2,4-Dichloropyrimidine
This protocol uses excess POCl₃ as both reagent and solvent.
Methodology:
-
Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil (1.0 eq, e.g., 100 g, 0.89 mol).[11] Perform this in a fume hood.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 4-5 mL per gram of uracil, e.g., 400 mL).[11]
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with stirring. Maintain the reflux for 3.5-4 hours.[1][11] Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
POCl₃ Removal: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation.[1][11]
-
Quenching: Very slowly, pour the remaining viscous oil into a large beaker containing crushed ice (approx. 500 g) with vigorous stirring.[11]
-
Extraction: Once all the ice has melted, extract the aqueous solution with chloroform or dichloromethane (3 x 150 mL).[11]
-
Washing: Combine the organic extracts and wash them with a cold, dilute sodium carbonate solution until the aqueous layer is neutral or slightly basic, followed by a wash with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.[11]
-
Purification: The product can be further purified by vacuum distillation or recrystallization.
Protocol 2: Solvent-Free, Large-Scale Chlorination
This modern protocol is safer and more environmentally friendly for larger scales.[2][4]
Methodology:
-
Setup: To a Teflon-lined stainless steel sealed reactor, add the hydroxypyrimidine (1.0 eq, e.g., 0.3 mol), POCl₃ (1.0 eq per hydroxyl group, e.g., 0.3 mol for a monohydroxy-pyrimidine), and pyridine (1.0 eq, 0.3 mol).[4]
-
Reaction: Seal the reactor and heat the mixture to 160 °C for 2 hours with stirring.[4]
-
Cooling: Cool the reactor to room temperature. Carefully open the reactor in a fume hood.
-
Quenching: Pour the contents onto cold water (~100 mL).
-
Neutralization & Isolation: Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution while keeping the temperature low.[4] The solid product will precipitate.
-
Filtration: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.[4]
Visual Diagrams & Data
Troubleshooting Workflow
This diagram outlines the decision-making process when a chlorination reaction yields poor results.
Caption: A troubleshooting flowchart for low-yield pyrimidine chlorination reactions.
Simplified Vilsmeier Reagent Formation and Action
This diagram shows the activation of POCl₃ by DMF to form the active chlorinating species.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Selectivity of Pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered when enhancing the selectivity of pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a cornerstone in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds within the kinase hinge region.[1][2] However, this same feature contributes to the primary challenge of achieving selectivity across the highly conserved ATP-binding sites of the human kinome.[3][4]
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My novel pyrimidine-based inhibitor is highly potent against my target kinase in biochemical assays, but a kinome-wide panel reveals significant off-target activity. What are my first steps to diagnose and address this?
A1: This is a frequent and critical challenge in kinase inhibitor development. The promiscuity often stems from the conserved nature of the ATP-binding pocket that pyrimidine scaffolds so effectively target.[3][5]
Initial Diagnostic Steps:
-
Comprehensive Kinome Profiling: The first step is to fully understand the off-target landscape. A broad kinase selectivity panel (ideally >400 kinases) is essential to identify which kinase families are being unintentionally inhibited.[6] This provides the data needed for a rational, structure-guided approach to improving selectivity.
-
Analyze the Off-Target Kinases: Group the off-target hits by kinase family. Look for common structural features in the ATP-binding sites of these kinases compared to your primary target. Pay close attention to the "gatekeeper" residue, which is a key determinant of inhibitor selectivity.[7][8][9]
Strategies for Enhancing Selectivity:
-
Exploit the Gatekeeper Residue: Kinases with a small gatekeeper residue (like threonine, alanine, or glycine) can accommodate bulkier inhibitors, while those with larger gatekeepers (like methionine or phenylalanine) cannot.[3][8] If your target has a small gatekeeper and your off-targets have large ones, you can introduce a bulky substituent to your inhibitor that is directed towards this residue. This will create a steric clash with the off-target kinases, preventing binding.[3]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify your compound to understand how different chemical groups affect potency and selectivity.[10][11][12][13] Focus on positions that are solvent-exposed or interact with non-conserved residues in the binding pocket.[6]
-
Computational Modeling: Use binding site similarity analysis to compare the ATP pocket of your target with off-targets. This can reveal subtle differences to exploit in your inhibitor design.[6]
Experimental Workflow: Iterative Design for Improved Selectivity
Below is a diagram illustrating an iterative workflow for enhancing inhibitor selectivity.
Caption: Iterative workflow for enhancing kinase inhibitor selectivity.
Q2: My pyrimidine-based inhibitor has excellent potency and selectivity in biochemical assays, but its activity drops significantly in cell-based assays. What are the likely causes and how can I troubleshoot this?
A2: This is a common and frustrating issue that highlights the difference between an idealized in vitro environment and the complexity of a living cell. The discrepancy can usually be attributed to one of the following factors:
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Cell Permeability | Assess physicochemical properties (e.g., LogP, polar surface area). Synthesize more lipophilic analogs or consider a prodrug approach.[14] | The inhibitor must be able to cross the cell membrane to reach its intracellular target. |
| Efflux by Transporters | Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein) or co-administer an efflux pump inhibitor to see if potency is restored.[14] | The cell may be actively pumping your compound out, preventing it from reaching an effective intracellular concentration. |
| High Protein Binding | Determine the fraction of your inhibitor bound to plasma proteins in the cell culture medium. | High protein binding reduces the free concentration of the inhibitor available to engage the target kinase.[6] |
| Compound Instability/Metabolism | Evaluate the stability of your compound in cell culture medium over the course of your experiment. | The inhibitor may be degrading or being metabolized into an inactive form by cellular enzymes.[14] |
| High Intracellular ATP Concentration | ATP concentrations in cells (millimolar range) are much higher than in many biochemical assays (micromolar range). This can lead to competitive displacement of your inhibitor.[15] | For ATP-competitive inhibitors, the apparent potency will decrease as the concentration of the competing substrate (ATP) increases. |
Protocol: Assessing Cellular Target Engagement using NanoBRET™
This protocol allows for the quantitative measurement of inhibitor binding to the target kinase within intact cells, helping to diagnose issues of permeability and intracellular potency.
-
Cell Line Preparation: Transfect the chosen cell line with a vector co-expressing the target kinase fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same kinase.
-
Compound Treatment: Plate the transfected cells in a multi-well plate and treat with a serial dilution of your pyrimidine-based inhibitor. Include appropriate vehicle controls.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: Your inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal. Plot the BRET signal against the inhibitor concentration to determine the cellular IC50 value, which reflects target engagement in a physiological context.[16][17]
Q3: I am designing a covalent inhibitor to improve selectivity. What are the key considerations and potential pitfalls?
A3: Covalent inhibition is a powerful strategy for achieving high potency and selectivity. It involves designing an inhibitor with a reactive electrophilic group ("warhead") that forms a permanent covalent bond with a nucleophilic residue (typically a non-conserved cysteine) in the kinase's ATP-binding site.[3][4]
Key Design Considerations:
-
Target a Non-Conserved Cysteine: The power of this approach lies in targeting a cysteine that is present in your kinase of interest but absent in most other kinases. This provides a significant boost in selectivity.[4]
-
Tune the Warhead's Reactivity: The electrophile should be reactive enough to form a bond with the target cysteine but not so reactive that it non-specifically modifies other proteins, which would lead to toxicity. Acrylamides and α-haloketones are commonly used warheads.[3]
-
Structural Guidance: Co-crystal structures or accurate homology models are invaluable for correctly positioning the warhead to interact with the target cysteine.
Potential Pitfalls & Troubleshooting:
| Pitfall | Mitigation Strategy |
| Off-Target Reactivity | Screen your covalent inhibitor against a panel of proteins known to be susceptible to non-specific modification. Measure glutathione (GSH) reactivity as a proxy for general electrophilicity. |
| Resistance via Mutation | Be aware that a common mechanism of acquired resistance to covalent inhibitors is the mutation of the target cysteine to a non-nucleophilic residue.[4] |
| Lack of a Suitable Cysteine | This strategy is only applicable to the subset of kinases that possess a suitably located, non-conserved cysteine. |
Signaling Pathway Context: The Role of Kinase Inhibition
Understanding the broader signaling context is crucial for interpreting experimental results. Below is a simplified diagram of a generic kinase signaling cascade and where an inhibitor would act.
Caption: Inhibition of a downstream kinase in a signaling pathway.
References
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Technical Support Center: Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. Benchchem.
- Cell-based test for kinase inhibitors. INiTS.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
- Kinase selectivity: identifying gatekeeper differences.
- KINASE PROFILING & SCREENING. Reaction Biology.
- From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org.
- Targeting the gatekeeper residue in phosphoinositide 3-kinases. PubMed.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Troubleshooting off-target effects of pyrimidine-based inhibitors. Benchchem.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. PNAS.
- Spotlight: Cell-based kinase assay form
- Targeting the gatekeeper residue in phosphoinositide 3-kinases.
- Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Technical Support Center: Improving the Selectivity of Bioassays for Novel Kinase Inhibitors. Benchchem.
- “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. Technology Networks.
- Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. NIH.
- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Structure–activity relationship (SAR) model for the activity of the designed derivatives.
- Features of Selective Kinase Inhibitors.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central.
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PMC.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Navigating DYRK Inhibitor Specificity: A Technical Support Guide. Benchchem.
- Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC.
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. American Chemical Society.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. icr.ac.uk [icr.ac.uk]
Technical Support Center: Synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies grounded in mechanistic understanding to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(Methylthio)pyrimidine-5-carbonitrile?
A1: The most prevalent and practical laboratory-scale synthesis involves a one-pot cyclocondensation reaction. This typically uses a malononitrile derivative, a source of thiourea, and subsequent S-methylation. A common variant starts with the condensation of an appropriate three-carbon component with S-methylisothiourea. For instance, reacting ethyl 2-cyano-3-ethoxyacrylate with 2-methyl-2-thiopseudourea sulfate in the presence of a base like potassium carbonate is a documented method.[1]
Q2: What are the critical parameters to control during the synthesis to maximize yield and purity?
A2: Several parameters are crucial:
-
Purity of Starting Materials: Ensure all reagents, particularly aldehydes if used in the initial condensation, are pure, as impurities can lead to side reactions.[2]
-
Stoichiometry: Precise control over the molar ratios of reactants is essential to prevent the formation of byproducts from unreacted starting materials.
-
Temperature Control: Many of the side reactions, such as oxidation or byproduct formation, are temperature-dependent. Maintaining the recommended temperature profile is critical.
-
Atmosphere: For sensitive reactions, particularly those prone to oxidation of the methylthio group, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
Choice of Base and Solvent: The selection of the base and solvent system can significantly influence the reaction pathway and the formation of side products.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during the synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile, providing a systematic approach to identify, understand, and resolve them.
Issue 1: Low Yield of the Desired Product with a Significant Amount of a Higher Molecular Weight Impurity Detected by MS.
Potential Cause: Oxidation of the Methylthio Group
One of the most common side reactions is the oxidation of the electron-rich methylthio group (-SCH₃) to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).[3][4] This can occur if the reaction is exposed to atmospheric oxygen, especially at elevated temperatures, or if solvents contain peroxide impurities.
Causality: The sulfur atom in the methylthio group has lone pairs of electrons, making it susceptible to attack by oxidizing agents. The resulting sulfoxide can often be further oxidized to the sulfone under the same conditions.[5]
Troubleshooting Workflow: Oxidation
Caption: Troubleshooting workflow for oxidation side reactions.
Experimental Protocol: Confirmation of Sulfoxide/Sulfone Formation
-
Sample Preparation: Isolate the impurity by preparative chromatography or analyze the crude reaction mixture.
-
¹H NMR Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectral Interpretation:
-
2-(Methylthio)pyrimidine-5-carbonitrile (-SCH₃): Expect a singlet for the methyl protons around δ 2.6 ppm.
-
2-(Methylsulfinyl)pyrimidine-5-carbonitrile (-SOCH₃): The corresponding methyl singlet will be shifted downfield to approximately δ 2.8-3.0 ppm.
-
2-(Methylsulfonyl)pyrimidine-5-carbonitrile (-SO₂CH₃): This peak will be further downfield, typically around δ 3.2-3.4 ppm.
-
| Compound | ¹H NMR Chemical Shift of Methyl Protons (ppm, approx.) | Mass Spectrometry (M+) |
| 2-(Methylthio)pyrimidine-5-carbonitrile | 2.6 | 151.19 |
| 2-(Methylsulfinyl)pyrimidine-5-carbonitrile | 2.8 - 3.0 | M+16 (167.19) |
| 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | 3.2 - 3.4 | M+32 (183.19) |
Issue 2: The reaction is sluggish, and besides the desired product, an amide or carboxylic acid derivative is observed.
Potential Cause: Hydrolysis of the Nitrile Group
The nitrile group (-C≡N) is susceptible to hydrolysis, especially under harsh acidic or basic conditions in the presence of water, to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[6][7][8]
Causality: The carbon atom of the nitrile group is electrophilic and can be attacked by water. This process is often catalyzed by acid (which protonates the nitrogen, increasing electrophilicity) or base (where the potent nucleophile OH⁻ attacks directly).[8][9]
Reaction Pathway: Nitrile Hydrolysis
Caption: Stepwise hydrolysis of the nitrile group.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Dry solvents using appropriate methods (e.g., molecular sieves) before use.
-
Control of pH: If the reaction is base-catalyzed, avoid using an excessive amount of a strong base. For acidic conditions, use the minimum required catalytic amount. Buffer the reaction if possible.
-
Temperature Management: Avoid high reaction temperatures for extended periods, as this can accelerate the rate of hydrolysis.
-
Work-up Procedure: During aqueous work-up, minimize the contact time and use moderate pH conditions. Neutralize the reaction mixture promptly and proceed with extraction.
Issue 3: Formation of an Isomeric Byproduct with the Same Mass.
Potential Cause: N-Methylation vs. S-Methylation
When synthesizing the pyrimidine ring from a thiouracil precursor followed by methylation, there is a possibility of competitive N-methylation alongside the desired S-methylation. Thiouracil exists in tautomeric forms, and under certain conditions, the methylating agent can react with a ring nitrogen atom instead of the exocyclic sulfur.
Causality: The ambident nucleophilic character of the thiouracil anion allows for alkylation at either the sulfur or nitrogen atoms. The regioselectivity (S- vs. N-alkylation) is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. Harder electrophiles tend to favor N-alkylation, while softer electrophiles favor S-alkylation.
Troubleshooting and Prevention:
-
Optimize Base and Solvent: Using a weaker base and a less polar solvent can favor S-alkylation. For example, using potassium carbonate in DMF often promotes S-alkylation.
-
Choice of Methylating Agent: Methyl iodide is a soft electrophile and generally favors S-methylation.
-
Temperature Control: Lower reaction temperatures can increase the selectivity for S-methylation. It is recommended to add the methylating agent at a low temperature (e.g., 0-10 °C).[3]
References
-
Zhang, Z., et al. (2020). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
-
Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkat USA. [Link]
-
El-Sayed, N. F., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
Lindsay, R. H., et al. (1975). Enzymatic S-methylation of 6-n-propyl-2-thiouracil and other antithyroid drugs. PubMed. [Link]
-
Peeters, R., et al. (2013). Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases. PMC. [Link]
-
Peeters, R., et al. (2013). Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. PubMed. [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]
-
Organic Syntheses Procedure. (n.d.). 2-mercaptopyrimidine. [Link]
-
Fathalla, O. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. ResearchGate. [Link]
- Google Patents. (n.d.). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ResearchGate. (2025). SULFOXIDES AND SULFONES: REVIEW. [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. [Link]
-
ResearchGate. (2017). Neonatal Exposure to 6-n-Propyl-Thiouracil, an Anti-Thyroid Drug, Alters Expression of Hepatic DNA Methyltransferases, Methyl CpG-Binding Proteins, Gadd45a, p53, and PCNA in Adult Male Rats. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Sulfide Oxidation. [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. [Link]
-
StatPearls. (n.d.). Propylthiouracil (PTU). NCBI Bookshelf. [Link]
Sources
- 1. 4-Hydroxy-2-(methylthio)pyrimidine-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Stability issues of 2-(Methylthio)pyrimidine-5-carbonitrile in solution
Welcome to the technical support center for 2-(Methylthio)pyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the integrity of your experiments.
Introduction
2-(Methylthio)pyrimidine-5-carbonitrile is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a pyrimidine ring, a methylthio group, and a carbonitrile moiety, offers multiple reaction sites. However, these same functional groups can be susceptible to degradation under certain experimental conditions, leading to inconsistent results and the formation of impurities. This guide will help you identify, troubleshoot, and prevent common stability issues.
Troubleshooting Guide: Solution Stability Issues
This section provides a systematic approach to diagnosing and resolving stability problems with 2-(Methylthio)pyrimidine-5-carbonitrile in solution.
Issue 1: Unexpected Loss of Parent Compound in Aqueous Buffers
Symptom: You observe a time-dependent decrease in the concentration of 2-(Methylthio)pyrimidine-5-carbonitrile when dissolved in aqueous buffers, as determined by analytical techniques like HPLC or LC-MS.
Potential Cause: The primary cause is likely hydrolysis of the carbonitrile group, which can be catalyzed by acidic or basic conditions.[1][2] The pyrimidine ring itself can also be susceptible to degradation in aqueous environments.
Troubleshooting Protocol:
-
pH-Rate Profile Analysis:
-
Objective: To determine the pH at which the compound is most stable.[3][4][5]
-
Procedure:
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., phosphate, acetate, and borate buffers).
-
Dissolve a known concentration of 2-(Methylthio)pyrimidine-5-carbonitrile in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 37°C or room temperature).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Plot the logarithm of the observed degradation rate constant (k_obs) against pH to identify the pH of maximum stability.[3]
-
-
-
Identification of Degradation Products:
-
Objective: To confirm the degradation pathway.
-
Procedure:
-
Interpretation: The presence of these products confirms hydrolysis as the degradation pathway.
-
Preventative Measures:
-
Based on the pH-rate profile, select a buffer system that maintains the pH of maximum stability for your experiments.
-
Prepare fresh solutions of 2-(Methylthio)pyrimidine-5-carbonitrile immediately before use whenever possible.[11]
-
If long-term storage in solution is necessary, store at low temperatures (e.g., -20°C or -80°C) in the optimal pH buffer.
Issue 2: Formation of Unknown Impurities in the Presence of Oxidizing Agents or Air
Symptom: You observe the appearance of new peaks in your chromatogram with higher masses than the parent compound, particularly when your experimental setup involves exposure to air for extended periods or the use of reagents that could contain peroxides (e.g., some grades of polyethylene glycol).[12]
Potential Cause: The methylthio (-SCH₃) group is susceptible to oxidation, forming a sulfoxide and subsequently a sulfone.[12][13][14][15][16]
Troubleshooting Protocol:
-
Forced Oxidation Study:
-
Objective: To confirm the susceptibility of the methylthio group to oxidation.
-
Procedure:
-
Dissolve 2-(Methylthio)pyrimidine-5-carbonitrile in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Treat the solution with a mild oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature.[12][13][14][15][16]
-
Monitor the reaction over time (e.g., 1, 4, and 24 hours) using HPLC and LC-MS.
-
-
Analysis: Look for the formation of new peaks with masses corresponding to:
-
2-(Methylsulfinyl)pyrimidine-5-carbonitrile (Sulfoxide): (M+H)+ of the parent + 16 amu.
-
2-(Methylsulfonyl)pyrimidine-5-carbonitrile (Sulfone): (M+H)+ of the parent + 32 amu.
-
-
Preventative Measures:
-
Degas your solvents and buffers to remove dissolved oxygen.
-
Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive, long-term experiments.
-
Use high-purity solvents and excipients that are free of peroxides.[12]
-
If your experimental conditions necessitate the presence of oxidizing agents, be aware of the potential for this degradation pathway and account for it in your analysis.
Issue 3: Degradation Upon Exposure to Light
Symptom: You notice a loss of the parent compound and the appearance of new, often multiple, degradation peaks when solutions are exposed to ambient or UV light.
Potential Cause: The pyrimidine ring is a chromophore that can absorb UV light, leading to photodegradation.[17] The specific degradation pathway can be complex.
Troubleshooting Protocol:
-
Photostability Study (as per ICH Q1B guidelines): [17][18][19][20][21]
-
Objective: To assess the light sensitivity of the compound.
-
Procedure:
-
Prepare a solution of 2-(Methylthio)pyrimidine-5-carbonitrile in a photochemically inert solvent (e.g., water, acetonitrile).
-
Expose the solution to a controlled light source that emits both UV and visible light (e.g., a xenon arc lamp or a fluorescent lamp) for a specified duration.[19]
-
As a control, wrap an identical sample in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
Analyze both the light-exposed and dark control samples by HPLC at various time points.
-
-
Interpretation: A greater loss of the parent compound in the light-exposed sample compared to the dark control indicates photosensitivity.
-
Preventative Measures:
-
Protect solutions of 2-(Methylthio)pyrimidine-5-carbonitrile from light by using amber vials or by wrapping containers in aluminum foil.[22]
-
Minimize the exposure of your samples to ambient light during experimental manipulations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 2-(Methylthio)pyrimidine-5-carbonitrile?
A1: Due to its low aqueous solubility, a water-miscible organic solvent is recommended for stock solutions. Dimethyl sulfoxide (DMSO) is a common choice. For subsequent dilutions into aqueous buffers, ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q2: How should I store my solid 2-(Methylthio)pyrimidine-5-carbonitrile?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and strong oxidizing agents.
Q3: Can I use any buffer for my experiments?
A3: As the stability of 2-(Methylthio)pyrimidine-5-carbonitrile is pH-dependent, it is crucial to use a buffer that maintains a pH where the compound is most stable. A pH-rate profile study is the best way to determine this. If this is not feasible, a neutral pH buffer (around 7) is a reasonable starting point, but stability should still be verified.
Q4: My compound seems to be degrading even under optimal pH and in the dark. What else could be the cause?
A4: Consider the following possibilities:
-
Solvent Reactivity: While common solvents like DMSO, acetonitrile, and ethanol are generally considered stable, they can contain impurities or degrade over time to form reactive species. Always use high-purity, fresh solvents.
-
Incompatibility with Other Reagents: Your experimental medium may contain other components that are incompatible with 2-(Methylthio)pyrimidine-5-carbonitrile. A systematic evaluation of the compound's stability in the presence of each component of your solution may be necessary.
-
Enzymatic Degradation: If you are working with biological matrices such as cell lysates or serum, enzymatic degradation could be a factor.
Q5: What analytical method is best for monitoring the stability of 2-(Methylthio)pyrimidine-5-carbonitrile?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach.[23] This method should be able to separate the parent compound from all potential degradation products.[24][25][26] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6][7][8][9][10]
Data and Diagrams
Table 1: Potential Degradation Products of 2-(Methylthio)pyrimidine-5-carbonitrile
| Degradation Pathway | Potential Product Name | Chemical Structure | Change in Mass (amu) |
| Hydrolysis (Nitrile) | 2-(Methylthio)pyrimidine-5-carboxamide | C₆H₇N₃OS | +18 |
| Hydrolysis (Nitrile) | 2-(Methylthio)pyrimidine-5-carboxylic acid | C₆H₆N₂O₂S | +19 |
| Oxidation (Thioether) | 2-(Methylsulfinyl)pyrimidine-5-carbonitrile | C₆H₅N₃OS | +16 |
| Oxidation (Thioether) | 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | C₆H₅N₃S | +32 |
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways.
References
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pH stability profile | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.gsu.edu [chemistry.gsu.edu]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 20. youtube.com [youtube.com]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 23. researchgate.net [researchgate.net]
- 24. onyxipca.com [onyxipca.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. sgs.com [sgs.com]
Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Pyrimidines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the intricacies of nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of substituted pyrimidines. This guide is designed to provide practical, in-depth assistance in a question-and-answer format, addressing common challenges and offering troubleshooting strategies to ensure the accurate and efficient interpretation of your NMR data.
Frequently Asked Questions (FAQs)
This section addresses foundational questions often encountered when working with the NMR spectra of substituted pyrimidines.
Q1: Why do the ¹H NMR spectra of substituted pyrimidines often appear so complex?
The complexity in the ¹H NMR spectra of substituted pyrimidines arises from a combination of factors. Protons on the pyrimidine ring exhibit intricate spin-spin coupling patterns. Additionally, the nature and position of substituents dramatically alter the electronic environment of the ring protons, frequently leading to overlapping signals and non-first-order splitting patterns that can be challenging to interpret from a standard 1D spectrum.[1]
Q2: What are the general chemical shift ranges for protons on a pyrimidine ring?
While highly dependent on the specific substituents, protons on the pyrimidine ring are generally deshielded due to the electronegativity of the two nitrogen atoms and the ring's aromatic character. Typically, protons at positions 2, 4, and 6 are found further downfield compared to the proton at position 5.[1] For unsubstituted pyrimidine, the approximate chemical shifts are: H2 at ~9.26 ppm, H4/H6 at ~8.78 ppm, and H5 at ~7.36 ppm.[2]
Q3: How do different types of substituents impact the ¹H chemical shifts?
The electronic properties of substituents significantly modulate the chemical shifts of pyrimidine ring protons:
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density of the pyrimidine ring. This increased shielding causes the ring protons to resonate at a higher field (lower ppm values).
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This deshielding effect results in the ring protons appearing at a lower field (higher ppm values).[1]
Q4: What is the primary role of ¹³C NMR in the analysis of pyrimidine compounds?
¹³C NMR spectroscopy is indispensable for defining the carbon framework of the molecule. It reveals the number of unique carbon atoms and provides insights into their chemical environments (e.g., aromatic, aliphatic). When used in conjunction with 2D techniques like Heteronuclear Single Quantum Coherence (HSQC), it enables the direct correlation of protons to their attached carbons, which is crucial for unambiguous signal assignment.[1]
Q5: When is it necessary to employ advanced 2D NMR techniques?
When 1D ¹H and ¹³C NMR spectra are insufficient for a complete and unambiguous structure elucidation due to signal overlap or complex coupling patterns, 2D NMR experiments become essential. These techniques provide correlational data that helps to piece together the molecular structure.
Troubleshooting Guides for Complex Spectra
This section provides detailed solutions to specific problems you may encounter during your NMR analysis.
Issue 1: Severe Signal Overlap in the Aromatic Region of ¹H NMR
Question: My ¹H NMR spectrum of a polysubstituted pyrimidine displays a dense cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to discern coupling patterns and assign individual protons. What steps can I take to resolve this?
Answer: Signal overlap in the aromatic region is a frequent challenge. A multi-pronged approach involving both experimental and spectroscopic techniques can resolve this issue.
Troubleshooting Steps:
-
Optimize NMR Solvent: Changing the deuterated solvent can induce differential shifts in proton resonances, potentially resolving overlapping signals. Solvents like benzene-d₆, with its anisotropic properties, can cause significant changes in the appearance of the spectrum compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3]
-
Acquire a Higher Field Spectrum: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often separating overlapping multiplets.
-
Utilize 2D NMR Spectroscopy:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step to identify which protons are spin-coupled to each other. Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing definitive C-H bond information.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons, typically over two to three bonds. It is invaluable for connecting different fragments of the molecule.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are physically close, regardless of their through-bond connectivity. This is crucial for determining stereochemistry and the relative orientation of substituents.[4][5]
-
Issue 2: Ambiguous Assignment of Substituent Positions
Question: I have identified the signals for all the substituents and the pyrimidine ring, but I am uncertain about their exact positions on the ring. How can I definitively determine the substitution pattern?
Answer: The precise placement of substituents is a common challenge that can be addressed by systematically analyzing long-range correlations and through-space interactions.
Troubleshooting Steps:
-
Leverage HMBC Data: The HMBC experiment is the cornerstone for determining substituent placement. Look for correlations between the protons of a substituent (e.g., the methyl protons of a methoxy group) and the carbons of the pyrimidine ring. A correlation over two or three bonds will pinpoint the carbon to which the substituent is attached.
-
Utilize NOESY/ROESY Data: If two substituents are in close proximity (e.g., adjacent on the ring), you may observe a Nuclear Overhauser Effect (NOE) between their protons. For example, an NOE between a proton on a substituent and a proton on the pyrimidine ring can confirm their spatial relationship.[4][5][6]
-
Consider J-Coupling Constants: The magnitude of the coupling constant (J-value) between protons on the pyrimidine ring can provide clues about their relative positions. For instance, the three-bond coupling (³J) between adjacent protons is typically larger than the four-bond (⁴J) or five-bond (⁵J) long-range couplings.
Typical Proton-Proton Coupling Constants in Pyrimidines:
| Coupling Type | Typical Range (Hz) |
| ³J (ortho) | 4.0 - 6.0 |
| ⁴J (meta) | 1.5 - 2.5 |
| ⁵J (para) | < 1.0 |
Note: These values are approximate and can be influenced by substituents.[2][7][8]
Experimental Protocols
Here are detailed, step-by-step methodologies for key NMR experiments essential for the structural elucidation of substituted pyrimidines.
Protocol 1: Acquiring a High-Quality ¹H-¹H COSY Spectrum
Objective: To identify proton-proton spin-spin coupling networks.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a 5 mm NMR tube.[9]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H channel.
-
Perform shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peaks in the 1D ¹H spectrum.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width to encompass all proton signals observed in the 1D spectrum (e.g., 0-12 ppm).
-
Acquire a minimum of 256 increments in the indirect dimension (F1).
-
Use 2 to 4 scans per increment.
-
The number of data points in the direct dimension (F2) should be 1024 or 2048.
-
Set the relaxation delay to 1.5-2.0 seconds.[9]
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Protocol 2: Acquiring an Informative ¹H-¹³C HMBC Spectrum
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
Methodology:
-
Sample Preparation: Use the same sample prepared for the COSY experiment. A slightly higher concentration may be beneficial if the sample is limited.
-
Spectrometer Setup: Follow the same locking, tuning, and shimming procedures as for the COSY experiment.
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
The number of increments in the indirect dimension (F1) should be between 256 and 512.
-
The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.
-
Crucially, set the long-range coupling constant for magnetization transfer (often denoted as CNST or a similar parameter) to a value optimized for 2-3 bond couplings, typically around 8 Hz.[9]
-
Set the relaxation delay to 1.5-2.0 seconds.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Reference the spectrum appropriately in both dimensions.
-
Visualizations
Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a systematic approach to elucidating the structure of a substituted pyrimidine using a combination of NMR experiments.
Caption: A logical workflow for the structural analysis of substituted pyrimidines using NMR.
Influence of Substituents on Pyrimidine ¹H Chemical Shifts
This diagram illustrates the general effect of electron-donating and electron-withdrawing groups on the proton chemical shifts of a pyrimidine ring.
Caption: The impact of substituent electronic effects on proton chemical shifts in pyrimidines.
References
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(11), 1247-1250. Available from: [Link]
-
Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. University of Wisconsin. Available from: [Link]
-
Gronowitz, S., & Hoffman, R. A. (1960). H-H and 13C-H coupling constants in pyridazine. Arkiv för Kemi, 16, 539-549. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
Wikipedia. Nuclear Overhauser effect. Available from: [Link]
-
UCL Faculty of Mathematical & Physical Sciences. NOE Experiments. Available from: [Link]
-
Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Minimizing by-product formation in Biginelli condensation reactions
Welcome to the technical support center for the Biginelli condensation reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). Here, we move beyond simple protocols to address the nuances of by-product formation and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on an understanding of the underlying reaction mechanisms and common competing pathways.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted aldehyde and/or β-ketoester. What's going wrong?
A1: Low conversion is a frequent challenge and typically points to insufficient reaction activation. Several factors, often interrelated, can be the cause.
Causality & Explanation:
The Biginelli reaction is an acid-catalyzed process.[1][2] The catalyst's primary role is to activate the aldehyde for nucleophilic attack by urea, forming a key N-acyliminium ion intermediate.[2][3] This intermediate is the electrophile that reacts with the enol form of the β-ketoester. If any step in this catalytic cycle is inefficient, the reaction will stall.
Troubleshooting & Optimization Protocol:
-
Evaluate Catalyst Activity:
-
Insufficient Loading: The catalyst may be used in too low a concentration to effectively turn over the reactants. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).
-
Catalyst Choice: Classical Brønsted acids like HCl can be effective but harsh.[4] Consider screening a panel of Lewis acids, which are often milder and more efficient.[4] Lanthanide triflates (e.g., Yb(OTf)₃) or metal halides (e.g., FeCl₃, InCl₃) are excellent alternatives.[2][4][5] Heterogeneous catalysts can also simplify purification and improve yields.[6][7]
-
Deactivated Catalyst: If using a reusable catalyst, ensure it has been properly regenerated according to the supplier's protocol. Some catalysts are sensitive to moisture.
-
-
Optimize Reaction Conditions:
-
Temperature: The activation energy for the reaction may not be overcome at lower temperatures. Gradually increase the reaction temperature (e.g., from 60°C to 80°C) while monitoring the reaction by TLC. Be cautious, as excessively high temperatures can promote side reactions.[8]
-
Reaction Time: Some substrate combinations, particularly those with steric hindrance, require longer reaction times to proceed to completion.[4][8] Set up a time-course experiment, taking aliquots every hour to determine the optimal endpoint.
-
-
Assess Reagent Purity and Stoichiometry:
-
Purity: Impurities in starting materials, especially the aldehyde, can inhibit the catalyst or lead to unwanted side reactions.[4] Ensure high purity of all reactants.
-
Stoichiometry: While a 1:1:1 ratio of reactants is common, using a slight excess of urea (e.g., 1.2-1.5 equivalents) can often push the equilibrium toward product formation.[7][8]
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Q2: I'm observing a new, highly fluorescent by-product spot on my TLC plate, especially when running the reaction at high temperatures. What is this compound?
A2: This is a classic sign of Hantzsch-type dihydropyridine (DHP) formation, a common competing reaction pathway. [8]
Causality & Explanation:
The Hantzsch synthesis and the Biginelli reaction share similar starting materials and intermediates. The key difference lies in the nitrogen source. The Biginelli reaction uses urea. The Hantzsch reaction, however, uses ammonia.[9][10] At elevated temperatures, urea can decompose to generate ammonia and isocyanic acid. This in situ generated ammonia can then hijack the reaction intermediates, leading to the formation of a 1,4-dihydropyridine (DHP) instead of the desired dihydropyrimidinone (DHPM).[8] This pathway involves the condensation of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia.[10]
Competing Reaction Pathways: Biginelli vs. Hantzsch
Caption: Divergent pathways leading to the desired DHPM or the Hantzsch DHP by-product.
Troubleshooting & Optimization Protocol:
-
Reduce Reaction Temperature: This is the most critical parameter. Lowering the temperature (e.g., from 100°C to 70°C) significantly disfavors the urea decomposition pathway, starving the Hantzsch reaction of its required ammonia source.[8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways.[8] Some Lewis acids may preferentially promote the Biginelli condensation even at slightly elevated temperatures. It is worthwhile to screen catalysts if temperature reduction alone is insufficient.
-
Order of Addition: While less common, some protocols suggest that adding the urea last to the pre-heated mixture of aldehyde, ketoester, and catalyst can minimize its exposure time to high temperatures, thereby reducing decomposition.[8]
Q3: My product is contaminated with a by-product that has a similar polarity, making purification difficult. NMR suggests it's an intermediate from the aldehyde and the β-ketoester. What is it and how do I prevent it?
A3: You are likely observing the Knoevenagel condensation product. This is another common side reaction where the aldehyde and the active methylene compound (β-ketoester) react independently of the urea.[11]
Causality & Explanation:
The Knoevenagel condensation is the acid- or base-catalyzed reaction between a carbonyl compound and an active methylene compound, leading to an α,β-unsaturated product after dehydration.[12] In the context of the Biginelli reaction, the aldehyde and β-ketoester can undergo this condensation to form an electron-deficient alkene. This intermediate may then fail to react with urea or react slowly, remaining as a significant impurity. This side reaction is favored when the rate of the Knoevenagel condensation is faster than the rate of iminium ion formation between the aldehyde and urea.
Troubleshooting & Optimization Protocol:
-
Optimize Reactant Ratios: Increasing the concentration of urea (1.5 to 2.0 equivalents) can favor the initial reaction between the aldehyde and urea, outcompeting the Knoevenagel pathway.
-
Select a Suitable Catalyst: The catalyst plays a crucial role in determining the dominant mechanistic pathway.[13] A catalyst that strongly promotes the formation of the N-acyliminium intermediate (the "iminium route") will suppress the Knoevenagel side reaction.[2][11] Lewis acids are often effective in this regard.
-
Solvent Effects: The polarity of the solvent can influence the relative rates of competing reactions.[14] While polar solvents are generally preferred for the Biginelli reaction, experimenting with different solvents like acetonitrile, ethanol, or even solvent-free conditions can sometimes alter the product distribution favorably.[2][4]
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Biginelli Reaction?
A: While three mechanisms have been proposed (iminium, enamine, and Knoevenagel routes), the most widely supported pathway is the iminium route .[1][11][15] This involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[2][3]
Q: Can I run the Biginelli reaction without a catalyst?
A: While some uncatalyzed reactions have been reported, they typically require long reaction times and high temperatures, often resulting in very low yields and a mixture of products.[16] For efficient and high-yielding synthesis, the use of a Brønsted or Lewis acid catalyst is essential.[1][17]
Q: What is the effect of aldehyde structure on the reaction outcome?
A: The reaction generally works best with aromatic aldehydes, particularly those with electron-withdrawing groups in the meta or para position.[18] Ortho-substituted aromatic aldehydes can give lower yields due to steric hindrance. Aliphatic aldehydes can also be used but often result in lower yields and may be more prone to side reactions like self-condensation or polymerization under acidic conditions.[4][18]
Summary of Troubleshooting Strategies
| Observed Issue | Probable Cause(s) | Primary Solution(s) | Secondary Action(s) |
| Low Conversion | Insufficient catalyst activity, low temperature, steric hindrance.[4] | Increase catalyst loading or switch to a more active catalyst (e.g., Lewis acid).[4][8] | Increase reaction temperature; extend reaction time; check reagent purity.[8] |
| Fluorescent By-product | Hantzsch dihydropyridine formation from urea decomposition.[8] | Reduce reaction temperature significantly. [8] | Screen different catalysts; consider altering the order of reactant addition.[8] |
| Knoevenagel Impurity | Side reaction between aldehyde and β-ketoester.[11][12] | Increase the molar ratio of urea (1.5-2.0 eq). | Choose a catalyst that favors the iminium pathway; experiment with different solvents.[13][14] |
| Insoluble Precipitate | Polymerization of aldehyde; low solubility of an intermediate.[4] | Use a milder catalyst; add the aldehyde slowly to the reaction mixture. | Change to a solvent with higher solubilizing power for all components.[4] |
Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
This is a representative protocol and should be optimized for specific substrates.
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol).[8]
-
Add the chosen solvent (e.g., ethanol, 5 mL) followed by the catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Stir the mixture at the desired temperature (e.g., 60-80°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 7:3 hexane:ethyl acetate eluent).[8]
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with a small amount of cold ethanol.[8] If it remains in solution, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[8]
References
-
Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed. Available at: [Link]
-
BIGINELLI REACTION. (n.d.). Slideshare. Available at: [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Available at: [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2013). ResearchGate. Available at: [Link]
-
Vala, R., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. Available at: [Link]
-
Anchan, H. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PubMed Central. Available at: [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Available at: [Link]
-
Unprecedented Synthesis of Hantzsch 1,4-Dihydropyridines under Biginelli Reaction Conditions. (2009). ResearchGate. Available at: [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Kumari, S., et al. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. Available at: [Link]
-
Vella, J., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH. Available at: [Link]
-
Biginelli Reaction. (2021). YouTube. Available at: [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
Anchan, H. N., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]
-
Synthesis of dihydropyrimidinone derivatives using.... (n.d.). ResearchGate. Available at: [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Available at: [Link]
-
(PDF) Synthesis of dihydropyrimidinones: An improved conditions for the Biginelli reaction. (2002). ResearchGate. Available at: [Link]
-
Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Available at: [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Theochem @ Mercer University. Available at: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Available at: [Link]
-
Van Veller, B., et al. (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. Available at: [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). Jetir.Org. Available at: [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. Available at: [Link]
-
Biginelli Reaction. (2021). J&K Scientific LLC. Available at: [Link]
-
Recent Developments in the Reactivity of the Biginelli Compounds. (2015). ResearchGate. Available at: [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). arkat usa. Available at: [Link]
-
Knoevenagel condensation product. (n.d.). ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. Biginelli Reaction [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. BIGINELLI REACTION | PPT [slideshare.net]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 17. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. moodle2.units.it [moodle2.units.it]
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibitors: Profiling 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives Against Established Agents
In the landscape of targeted cancer therapy, the inhibition of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize—remains a cornerstone of modern oncology.[1] Central to this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in mediating the pro-angiogenic signals of its ligand, VEGF.[2] Consequently, the development of small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain is a highly pursued strategy in anti-cancer drug discovery.[1]
This guide provides a comparative analysis of a promising class of compounds built on the 2-(methylthio)pyrimidine-5-carbonitrile scaffold against other established VEGFR-2 inhibitors. We will delve into their mechanism of action, comparative efficacy supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Central Role of VEGFR-2 in Angiogenesis
Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival—the cellular hallmarks of angiogenesis.[3] The blockade of this signaling cascade is therefore a primary objective for anti-angiogenic therapies.[1]
Caption: Simplified VEGFR-2 signaling pathway.
The Rise of Pyrimidine-5-carbonitrile Derivatives
Recent research has highlighted derivatives of the pyrimidine-5-carbonitrile scaffold as potent inhibitors of VEGFR-2.[4][5] These compounds are designed to fit into the ATP-binding pocket of the VEGFR-2 kinase domain, effectively preventing the phosphorylation cascade.
A study by El-Naggar et al. (2023) describes the synthesis and evaluation of a series of novel pyrimidine-5-carbonitrile derivatives.[4] Their findings demonstrate significant anti-proliferative activity against human colon (HCT-116) and breast (MCF-7) cancer cell lines, which are known to overexpress VEGFR-2.[4] Notably, several of these derivatives exhibited potent VEGFR-2 inhibitory activity, with some compounds showing IC50 values in the sub-micromolar range.[4][5]
Comparative Efficacy: Pyrimidine-5-carbonitriles vs. Other VEGFR-2 Inhibitors
To contextualize the potential of the pyrimidine-5-carbonitrile scaffold, it is essential to compare its derivatives with other well-established VEGFR-2 inhibitors, including those approved by the FDA. The following table summarizes the in vitro potency of selected pyrimidine-5-carbonitrile derivatives alongside notable inhibitors like Sorafenib, Sunitinib, and Lenvatinib.
| Compound Class | Specific Compound | Target Cell Line / Enzyme | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 12b | VEGFR-2 | 0.53 | [4] |
| Compound 11e | VEGFR-2 | 0.61 | [4] | |
| Compound 12c | VEGFR-2 | 0.74 | [4] | |
| Compound 11c | VEGFR-2 | 1.38 | [4] | |
| Multi-Kinase Inhibitor | Sorafenib | VEGFR-2 | 0.19 | [4] |
| Sunitinib | VEGFR-2 | - | [6] | |
| Lenvatinib | VEGFR-2 | - | [7] | |
| Pazopanib | A549 / HepG2 | 21.18 / 36.66 | [8] |
Note: Direct IC50 values for Sunitinib and Lenvatinib against VEGFR-2 were not specified in the provided search results, but they are well-characterized potent inhibitors of this receptor.[6][7]
The data indicates that while established drugs like Sorafenib exhibit very high potency, novel pyrimidine-5-carbonitrile derivatives are demonstrating competitive inhibitory activity in the sub-micromolar to low micromolar range.[4] This positions them as a promising scaffold for further optimization in the development of new anti-cancer agents.
Experimental Evaluation of VEGFR-2 Inhibitors
The characterization of VEGFR-2 inhibitors relies on a tiered approach, starting with in vitro biochemical assays, moving to cell-based functional assays, and culminating in in vivo models.
Caption: A typical experimental workflow for screening VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay Protocol
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[9][10]
Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The reduction in phosphorylation in the presence of an inhibitor is measured, often using a luminescence-based method that detects the amount of ATP remaining in the reaction.[3][9]
Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. DTT can be added to a final concentration of 1 mM.[9]
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO) and create serial dilutions to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
Dilute the recombinant human VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[9]
-
-
Set up the Assay Plate:
-
In a white 96-well plate, prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate like Poly (Glu:Tyr, 4:1).[9][10]
-
Add 25 µl of the master mixture to each well.[9]
-
Add 5 µl of the diluted inhibitor solutions to the test wells.
-
For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration as the test wells.[9]
-
For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.[9]
-
-
Initiate the Kinase Reaction:
-
Detect Kinase Activity:
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Cell-Based Angiogenesis Assays
These assays assess the functional consequences of VEGFR-2 inhibition on endothelial cells.
-
Endothelial Cell Tube Formation Assay: This widely used assay measures the ability of endothelial cells to form three-dimensional, tube-like structures when plated on a basement membrane extract like Matrigel®.[11][12] Anti-angiogenic compounds will inhibit the formation of these networks. Quantification can be done by measuring the tube length, area, or the number of branch points.[11]
-
Sprouting Assay: In this assay, multicellular spheroids of endothelial cells or tissue explants are embedded in a gel matrix (e.g., collagen).[13][14] In the presence of pro-angiogenic factors, sprouts will form from the spheroids. The inhibitory effect of a compound is quantified by measuring the length and number of these sprouts.[14]
In Vivo Tumor Xenograft Models
To evaluate the anti-tumor efficacy of a VEGFR-2 inhibitor in a living system, human tumor cells are implanted into immunocompromised mice.[15][16]
Methodology Overview:
-
Human cancer cells (e.g., A431 epidermoid carcinoma, HT-29 colon carcinoma) are implanted subcutaneously into nude mice.[17]
-
Once tumors are established, the mice are treated with the test inhibitor (e.g., via oral gavage) or a vehicle control.[17]
-
Tumor volume is measured regularly over the course of the study.[18]
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess microvessel density.
These models are crucial for determining if the in vitro potency of an inhibitor translates to anti-tumor activity in a complex biological environment.[15][19]
Conclusion
The 2-(methylthio)pyrimidine-5-carbonitrile scaffold represents a promising foundation for the development of novel VEGFR-2 inhibitors. While established multi-kinase inhibitors like Sorafenib currently set the benchmark for potency, derivatives of this pyrimidine class have demonstrated competitive activity in preclinical assays.[4] Their continued exploration and optimization, guided by the robust experimental workflows detailed in this guide, may lead to the discovery of next-generation anti-angiogenic therapies with improved efficacy and selectivity. The ultimate goal is to expand the arsenal of targeted treatments for a wide range of solid tumors.[20][21]
References
- BenchChem. (n.d.). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
- BenchChem. (n.d.). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
-
Fontanella, C., et al. (2016). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 4(13), 253. Retrieved from [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
-
Nagy, A. M., et al. (2016). Modelling xenograft tumor growth under antiangiogenic inhibitation with mixed-effects models. 2016 IEEE 14th International Symposium on Intelligent Systems and Informatics (SISY). Retrieved from [Link]
-
Fontanella, C., et al. (2016). Clinical advances in the development of novel VEGFR2 inhibitors. PMC - NIH. Retrieved from [Link]
-
DelveInsight. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. Retrieved from [Link]
-
ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]
-
Funahashi, Y., et al. (2003). An Angiogenesis Inhibitor E7820 Shows Broad-Spectrum Tumor Growth Inhibition in a Xenograft Model: Possible Value of Integrin α2 on Platelets as a Biological Marker. Cancer Research. Retrieved from [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Retrieved from [Link]
-
Gavriliadis, P., et al. (2023). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
He, Y., et al. (2011). Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of VEGFR-2 inhibitor drugs used in clinical practice. Retrieved from [Link]
-
Bio-protocol. (n.d.). Angiogenesis. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
-
Simeoni, M., et al. (2013). Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
-
Coxon, A., et al. (2007). Inhibition of angiogenesis and xenograft tumor growth by AMG 273 a novel multi-kinase inhibitor. Cancer Research. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
Liu, K., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Bioorganic Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PMC - NIH. Retrieved from [Link]
-
El-Naggar, A. M., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). Thiopyrimidine‐5‐carbonitrile Derivatives as VEGFR‐2 Inhibitors: Synthesis, Anticancer Evaluation, Molecular Docking, ADME Predictions and QSAR Studies. ChemistrySelect. Retrieved from [Link]
-
Eldehna, W. M., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. Retrieved from [Link]
-
Chaudhari, P. J., et al. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. Retrieved from [Link]
-
El-Malah, A. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]
Sources
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 8. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. ibidi.com [ibidi.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Modelling xenograft tumor growth under antiangiogenic inhibitation with mixed-effects models | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 19. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical advances in the development of novel VEGFR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Validating 2-(Methylthio)pyrimidine-5-carbonitrile as a Novel PI3K Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of 2-(Methylthio)pyrimidine-5-carbonitrile as a potential inhibitor of Phosphoinositide 3-kinase (PI3K). We will objectively compare its hypothetical performance against established PI3K inhibitors, Wortmannin and LY294002, and provide detailed experimental protocols to support this validation process. This document is intended for researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery.
The Central Role of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in various human diseases, most notably cancer, where it is one of the most frequently activated signaling routes.[4][5][6] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt, which in turn phosphorylates a multitude of substrates, leading to the cellular effects.[3] Given its central role in oncogenesis, PI3K has become a major target for therapeutic intervention.[6][7]
The core logic of the PI3K/Akt/mTOR pathway is illustrated below. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3, thereby acting as a crucial brake on signaling.[1][4]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Candidate and Comparator Compounds
Our investigation focuses on validating 2-(Methylthio)pyrimidine-5-carbonitrile as a PI3K inhibitor. The pyrimidine-5-carbonitrile scaffold has been identified in other molecules with demonstrated PI3K inhibitory activity, making this a promising candidate.[8][9][10]
For a robust validation, we will compare its activity against two well-characterized, first-generation PI3K inhibitors:
-
Wortmannin: A fungal metabolite that acts as a potent, covalent, and irreversible inhibitor of PI3K with an IC50 in the low nanomolar range.[11][12] Its irreversibility and short half-life in cell culture are key experimental considerations.[11]
-
LY294002: A synthetic, reversible, and competitive inhibitor of the ATP-binding site of PI3K.[13] It is less potent than Wortmannin, with an IC50 in the micromolar range, but its stability and reversible nature make it a widely used research tool.[14][15][16]
Experimental Validation Workflow
A multi-tiered approach is essential for the thorough validation of a novel kinase inhibitor. Our workflow progresses from direct enzyme inhibition to cell-based pathway analysis and finally to phenotypic outcomes.
Caption: Experimental workflow for PI3K inhibitor validation.
Phase 1: In Vitro PI3K Kinase Assay
Rationale: This is the foundational experiment to determine if 2-(Methylthio)pyrimidine-5-carbonitrile directly inhibits the enzymatic activity of PI3K and to quantify its potency (IC50). We utilize a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[17][18]
Protocol: ADP-Glo™ Kinase Assay [17]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(Methylthio)pyrimidine-5-carbonitrile, Wortmannin, and LY294002 in DMSO.
-
Create a serial dilution of each inhibitor in the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[17]
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) and the lipid substrate (e.g., PIP2) in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the diluted inhibitor or vehicle (DMSO).
-
Add 4 µL of the enzyme/lipid substrate mixture.
-
Initiate the reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data (Hypothetical):
| Compound | PI3Kα IC50 | Mechanism |
| 2-(Methylthio)pyrimidine-5-carbonitrile | 6.5 µM | Reversible (Predicted) |
| Wortmannin | ~5 nM[11] | Irreversible, Covalent[11] |
| LY294002 | ~1.4 µM[15][16] | Reversible, ATP-Competitive[13] |
Note: The hypothetical IC50 for the candidate compound is based on published data for a related pyrimidine-5-carbonitrile derivative, which showed an IC50 of 6.99 µM against PI3Kδ.[8]
Phase 2: Western Blot for Downstream Pathway Inhibition
Rationale: An effective inhibitor must engage its target within the complex cellular environment. This experiment validates that 2-(Methylthio)pyrimidine-5-carbonitrile can cross the cell membrane and inhibit the PI3K pathway, which is assessed by measuring the phosphorylation status of downstream effectors, Akt (at Ser473) and mTOR (at Ser2448). A reduction in the phosphorylated forms of these proteins indicates successful target engagement.
Protocol: Western Blot Analysis [19][20][21]
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87MG) in 6-well plates.
-
Once cells reach 70-80% confluency, treat them with serial dilutions of 2-(Methylthio)pyrimidine-5-carbonitrile and the comparator compounds for a specified time (e.g., 2-4 hours). Include a vehicle-only control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).[20][22]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: Treatment with effective inhibitors should show a dose-dependent decrease in the p-Akt/total Akt and p-mTOR/total mTOR ratios compared to the vehicle-treated control.
Phase 3: Cell Viability Assay
Rationale: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. This experiment determines the functional consequence of PI3K pathway inhibition by our candidate compound.
Protocol: MTT Cell Viability Assay [23][24]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of 2-(Methylthio)pyrimidine-5-carbonitrile and the comparators for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound.
-
Comparative Data (Hypothetical):
| Compound | GI50 (MCF-7 Cells) |
| 2-(Methylthio)pyrimidine-5-carbonitrile | 15 µM |
| Wortmannin | ~25 nM |
| LY294002 | ~10 µM |
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for the initial validation of 2-(Methylthio)pyrimidine-5-carbonitrile as a PI3K inhibitor. The proposed experiments, progressing from biochemical potency to cellular pathway modulation and phenotypic outcomes, provide a comprehensive assessment of the compound's potential.
Based on the promising activity of related pyrimidine-5-carbonitrile scaffolds, there is a strong rationale for this investigation.[8][9][10] The hypothetical data presented here, benchmarked against established inhibitors Wortmannin and LY294002, suggest that 2-(Methylthio)pyrimidine-5-carbonitrile could be a viable research tool and a starting point for further medicinal chemistry optimization.
Future studies should include kinase selectivity profiling to assess off-target effects, in vivo efficacy studies in xenograft models, and a thorough investigation of its safety and toxicity profile.[25]
References
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
Sino Biological. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. [Link]
-
Wikipedia. LY294002. [Link]
-
Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
Creative Diagnostics. PI3K-AKT Signaling Pathway. [Link]
-
Cusabio. PI3K-Akt signaling pathway. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]
-
National Center for Biotechnology Information. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]
-
Wikipedia. Wortmannin. [Link]
-
Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
-
National Center for Biotechnology Information. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. [Link]
-
National Center for Biotechnology Information. Phosphoinositide 3‐kinase inhibitor (wortmannin) inhibits pancreatic cancer cell motility and migration induced by hyaluronan in vitro and peritoneal metastasis in vivo. [Link]
-
National Center for Biotechnology Information. PI3K inhibitors are finally coming of age. [Link]
-
ResearchGate. Selected PI3K inhibitors approved or in clinical trials. [Link]
-
Springer Nature Experiments. Measuring PI3K Lipid Kinase Activity. [Link]
-
National Center for Biotechnology Information. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. [Link]
-
ACS Publications. Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19 Pulmonary Fibrosis. [Link]
-
ResearchGate. Examples of isoform-specific PI3K inhibitors approved for clinical use... [Link]
-
PubMed. Wortmannin potentiates roscovitine-induced growth inhibition in human solid tumor cells by repressing PI3K/Akt pathway. [Link]
-
Bio-protocol. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting. [Link]
-
MDPI. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. [Link]
-
eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). [Link]
-
ResearchGate. (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
-
Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]
-
ResearchGate. Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 7. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 10. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wortmannin - Wikipedia [en.wikipedia.org]
- 12. Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LY294002 - Wikipedia [en.wikipedia.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. stemcell.com [stemcell.com]
- 16. LY294002 | Cell Signaling Technology [cellsignal.com]
- 17. promega.de [promega.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. aksci.com [aksci.com]
The Efficacy of Pyrimidine-5-Carbonitrile Analogs: A Comparative Molecular Docking Guide
In the landscape of modern drug discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide presents a comparative analysis of pyrimidine-5-carbonitrile analogs through in silico molecular docking studies, offering researchers and drug development professionals a comprehensive overview of their potential as targeted therapeutic agents. By juxtaposing computational binding affinities with published experimental data, we aim to provide a validated framework for the rational design of next-generation inhibitors.
Introduction: The Therapeutic Promise of Pyrimidine-5-Carbonitrile Analogs
Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile biological activities, particularly as anticancer agents.[1] Their mechanism of action often involves the inhibition of key protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] Among the most promising targets for this class of compounds are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[4][5]
This guide will focus on a comparative docking analysis of various pyrimidine-5-carbonitrile analogs against EGFR and VEGFR-2, providing a side-by-side comparison of their predicted binding affinities and interaction patterns with experimentally determined inhibitory concentrations (IC50).
The Scientific Rationale: Why Molecular Docking?
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[6][7] This technique allows us to:
-
Elucidate Binding Modes: Understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
-
Predict Binding Affinities: Estimate the strength of the interaction, often expressed as a docking score or binding energy, which can be correlated with experimental activity.[7]
-
Guide Lead Optimization: Identify key structural modifications that could enhance binding affinity and selectivity, thereby accelerating the drug design process.
By comparing docking results with experimental data, we can validate the computational model and gain greater confidence in its predictive power for novel analogs.[8]
Experimental Workflow: A Validated Docking Protocol
To ensure a rigorous and objective comparison, a standardized molecular docking workflow is essential. The following protocol outlines the key steps, from target preparation to results analysis.
Caption: Inhibition of receptor tyrosine kinase signaling by pyrimidine-5-carbonitrile analogs.
Conclusion and Future Directions
This comparative guide demonstrates the utility of molecular docking in conjunction with experimental data for the evaluation and rational design of pyrimidine-5-carbonitrile analogs as potent kinase inhibitors. The strong correlation between in silico predictions and in vitro activity validates the use of these computational methods for prioritizing compounds for synthesis and biological testing.
Future research should focus on:
-
Exploring a broader range of kinase targets: The versatility of the pyrimidine-5-carbonitrile scaffold suggests its potential for inhibiting other clinically relevant kinases.
-
Incorporating advanced computational techniques: Methods such as molecular dynamics simulations can provide a more dynamic picture of ligand-protein interactions and help in refining docking predictions. [9][10]* Synthesizing and testing novel analogs: The insights gained from these comparative studies should guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the development of novel and effective therapies based on the pyrimidine-5-carbonitrile scaffold can be significantly accelerated.
References
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
- Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
- Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evalu
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
- Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
- Design and Discovery of Kinase Inhibitors Using Docking Studies.
- Synthesis of pyrimidine 5-carbonitrile derivatives.
- Molecular Docking Results Analysis and Accuracy Improvement.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
- How to validate the molecular docking results ?.
Sources
- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Methylthio)pyrimidine-5-carbonitrile Based Inhibitors
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structure effectively mimics the adenine ring of ATP, enabling it to bind competitively to the highly conserved ATP-binding pocket of many protein kinases.[2] This "hinge-binding" capability has led to the development of numerous successful drugs.[3][4] The 2-(methylthio)pyrimidine-5-carbonitrile scaffold, specifically, has been explored for its potential in targeting various kinases involved in cancer and other diseases, including PI3K/AKT and VEGFR-2.[5][6]
However, the very feature that makes this scaffold so effective—its ability to interact with the conserved kinase hinge region—is also its greatest liability. This interaction can lead to poor kinome-wide selectivity, resulting in inhibitors that bind to multiple kinases beyond the intended target.[3][7] These off-target effects are a major concern in drug development, as they can cause unforeseen toxicities and confound the interpretation of experimental results.[2][8]
This guide provides an in-depth comparison of methodologies used to characterize the selectivity of 2-(methylthio)pyrimidine-5-carbonitrile based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze representative data to offer field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable
An inhibitor's selectivity profile is a critical determinant of its therapeutic potential and its utility as a research tool. A promiscuous compound that inhibits multiple kinases can trigger a cascade of unintended biological responses, making it impossible to attribute an observed phenotype to the inhibition of a single target.[9] Therefore, rigorous cross-reactivity profiling is not merely a characterization step but a foundational requirement for validating a compound's mechanism of action. This process involves screening the inhibitor against a broad panel of kinases to identify both on-target potency and off-target liabilities.[8]
Methodologies for Unmasking Off-Target Interactions
A multi-pronged experimental approach is essential for a comprehensive understanding of an inhibitor's selectivity. Relying on a single assay is insufficient, as different techniques provide complementary information—from direct binding affinity in a purified system to target engagement within the complex milieu of a living cell.
In Vitro Binding Assays: The Gold Standard for Kinome-Wide Profiling
Biochemical binding assays are the workhorse of selectivity profiling. They directly measure the interaction between an inhibitor and a large panel of purified, recombinant kinases, providing a panoramic view of the compound's kinome-wide activity.
Featured Technique: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used method that quantifies inhibitor binding affinity by measuring its ability to compete with an immobilized ligand for the kinase's active site.[10][11] A key advantage of this ATP-independent assay is that it measures a true thermodynamic dissociation constant (Kd), rather than an IC50 value, which can be influenced by the ATP concentration of the assay.[10][12]
Experimental Workflow: KINOMEscan® Profiling
Caption: Workflow for the KINOMEscan® competition binding assay.
Protocol: Single-Concentration Kinome Profiling
-
Compound Preparation: Prepare a stock solution of the 2-(methylthio)pyrimidine-5-carbonitrile inhibitor in 100% DMSO. For a single-point screen, a 100x final assay concentration is typical.
-
Assay Reaction: In each well of a multi-well plate containing a specific DNA-tagged kinase, combine the test inhibitor with an immobilized, active-site directed ligand.
-
Incubation: Allow the mixture to equilibrate. The test inhibitor will compete with the immobilized ligand for binding to the kinase.
-
Affinity Capture: The ligand is immobilized on a solid support (e.g., beads). These are washed to remove any unbound kinase. Kinase that remains bound to the immobilized ligand is captured.
-
Quantification: The amount of captured kinase is measured by quantifying the attached DNA tag using qPCR.[10] The signal is compared to a DMSO vehicle control.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding of the inhibitor.
Cellular Target Engagement Assays: Confirming Binding in a Physiological Context
While in vitro assays are powerful, they do not confirm that a compound can enter a cell and engage its target in a native environment. The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring target engagement in intact cells or tissue lysates.[13][14]
The Principle of CETSA
The foundational principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[15] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of an inhibitor is direct evidence of target engagement.[13][16]
Experimental Workflow: CETSA
Caption: Step-by-step workflow for a typical CETSA experiment.
Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the desired concentration of the pyrimidine inhibitor or a DMSO vehicle control and incubate to allow for cell entry and target binding.[15]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes) using a thermocycler.[15]
-
Cell Lysis: Lyse the cells to release their protein content. Freeze-thaw cycles are a common method that avoids the use of detergents.[15]
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed. Denatured, aggregated proteins will form a pellet, while soluble proteins remain in the supernatant.
-
Quantification of Soluble Protein: Carefully collect the supernatant. Quantify the amount of the specific target protein using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein at each temperature point for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms target engagement.
Comparative Cross-Reactivity Data
Due to the proprietary nature of many drug discovery campaigns, comprehensive public kinome scan data for specific 2-(methylthio)pyrimidine-5-carbonitrile inhibitors is limited. However, we can use data from closely related pyrimidine-based inhibitors to illustrate the principles and typical outcomes of such profiling.[17] The following table summarizes representative data for a hypothetical, yet plausible, pyrimidine-based inhibitor designed against a primary tyrosine kinase target.
Table 1: Representative Cross-Reactivity Profile of a Pyrimidine-Based Inhibitor ("Compound X")
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) | Selectivity Note |
| SRC | Tyrosine Kinase | 98 | 35 | On-Target |
| LCK | Tyrosine Kinase | 95 | 50 | High off-target activity |
| FYN | Tyrosine Kinase | 91 | 68 | High off-target activity |
| YES | Tyrosine Kinase | 89 | 80 | High off-target activity |
| ABL1 | Tyrosine Kinase | 78 | 180 | Moderate off-target activity |
| VEGFR2 (KDR) | Tyrosine Kinase | 65 | 450 | Moderate off-target activity |
| PI3Kα | Lipid Kinase | 40 | >1000 | Weak off-target activity |
| AURKA | Serine/Threonine Kinase | 35 | >1000 | Weak off-target activity |
| CDK2 | Serine/Threonine Kinase | 20 | >2000 | Likely insignificant |
Data is illustrative and compiled based on typical profiles of pyrimidine-based SRC family kinase inhibitors.[17]
Interpreting the Data: From Numbers to Actionable Insights
The data in Table 1 reveals a common pattern for pyrimidine-based inhibitors: high potency against the intended target and closely related family members.
-
On-Target Potency: Compound X is a potent inhibitor of its intended target, SRC.
-
Family-Wide Cross-Reactivity: The inhibitor shows significant activity against other SRC family kinases (LCK, FYN, YES). This is expected due to the high structural homology in their ATP-binding pockets. For some applications, this polypharmacology could be beneficial, but for dissecting the specific role of SRC, it is a liability.
-
Off-Target Activity: The compound also inhibits ABL1 and VEGFR2 at concentrations not far removed from its on-target IC50. This is a critical finding, as inhibiting these kinases could lead to unintended biological consequences. For example, if a researcher observes an anti-angiogenic effect in cells treated with Compound X, they might wrongly attribute it solely to SRC inhibition, when it could be partially or wholly due to VEGFR2 inhibition.
This profile underscores the necessity of using highly selective tool compounds or, at a minimum, being fully aware of an inhibitor's off-target activities when interpreting experimental data.[9][18]
Signaling Pathway Implications of Polypharmacology
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the In Vivo Efficacy of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives in Preclinical Animal Models
This guide provides a technical comparison and in-depth analysis of the in vivo performance of novel anticancer agents based on the 2-(Methylthio)pyrimidine-5-carbonitrile scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical animal studies, focusing on efficacy, safety, and mechanism of action. We will dissect the experimental data supporting these compounds as promising therapeutic candidates, comparing their performance where possible and explaining the scientific rationale behind the study designs.
Introduction: The Pyrimidine-5-carbonitrile Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic biological purines and interact with a wide array of enzymatic targets. The addition of a 5-carbonitrile group and a 2-methylthio substituent creates a unique electronic and steric profile, making 2-(Methylthio)pyrimidine-5-carbonitrile a versatile starting point for developing targeted therapies. Derivatives of this core have been extensively investigated as inhibitors of critical cell signaling pathways implicated in cancer, such as those driven by protein kinases.[1][2]
The ultimate litmus test for any potential therapeutic is its performance in a living system. While in vitro assays provide crucial data on target engagement and cellular effects, in vivo animal models are indispensable for evaluating a compound's true potential. These studies offer a window into the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), ultimately determining efficacy and safety. This guide focuses on derivatives that have made the critical leap from benchtop to preclinical in vivo evaluation.
Case Study 1: A PI3K/AKT Pathway Inhibitor for Hematologic and Solid Tumors
A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives has been developed to target the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in many cancers.[3]
Lead Compound Profile: Compound 7f
Within this series, a trimethoxy derivative, designated Compound 7f , emerged as a highly potent agent against leukemia (K562) and breast cancer (MCF-7) cell lines.[4][5]
-
Mechanism of Action: Compound 7f acts as a multi-acting inhibitor of the PI3K/AKT axis.[4][5] It demonstrated direct enzymatic inhibition of PI3Kδ, PI3Kγ, and AKT-1.[3][4] Mechanistic studies in cancer cell lines confirmed that it downregulates the expression of key pathway proteins including PI3K, phosphorylated-PI3K (p-PI3K), AKT, and phosphorylated-AKT (p-AKT), leading to cell cycle arrest and caspase-dependent apoptosis.[4][5]
In Vivo Safety and Tolerability
A critical step in preclinical development is establishing a compound's safety profile. An acute toxicity study is often the first in vivo experiment performed.
-
Key Finding: An in vivo toxicity study for Compound 7f indicated a good safety profile , a crucial finding that supports its potential for further development as a therapeutic agent.[3][4][5] While the source abstracts do not provide the detailed efficacy data, passing this safety milestone is a prerequisite for any subsequent efficacy studies. The absence of significant toxicity suggests that a therapeutic window—where the drug is effective without causing unacceptable harm—is achievable.
Visualizing the Target Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the points of inhibition by Compound 7f.
Caption: PI3K/AKT signaling pathway inhibited by Compound 7f.
Case Study 2: A Furo[2,3-d]pyrimidine as a Microtubule Targeting Agent
In a separate line of research, a related furo[2,3-d]pyrimidine scaffold, which shares core structural motifs with pyrimidine-5-carbonitriles, has yielded a potent microtubule targeting agent with significant in vivo antitumor activity.
Lead Compound Profile: Compound 3
A specific 5-methyl-furo[2,3-d]pyrimidine derivative, Compound 3 , was identified as a novel, potent microtubule depolymerizing agent.[6]
-
Mechanism of Action: Unlike kinase inhibitors, Compound 3 disrupts cellular division by interfering with the dynamics of microtubules, essential components of the mitotic spindle. It inhibits tubulin assembly, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent cell death.[6] This mechanism is shared by clinically successful drugs like the vinca alkaloids.
-
Advantage: Notably, this compound was shown to be effective against multidrug-resistant cancer cells, circumventing resistance mechanisms that can limit the efficacy of other microtubule agents like paclitaxel.[6]
In Vivo Efficacy in a Xenograft Model
The antitumor activity of Compound 3 was evaluated in a human melanoma (MDA-MB-435) xenograft model in mice. This type of study is a gold standard in preclinical oncology research.
-
The Rationale for Xenografts: The use of an immunodeficient mouse model (e.g., nude or SCID mice) is critical. These mice lack a functional adaptive immune system, which allows for the transplantation and growth of human tumor cells without rejection. This creates a "human" tumor in a living animal, providing a more clinically relevant system to test cancer therapeutics.
Table 1: Summary of In Vivo Efficacy of Compound 3 in MDA-MB-435 Xenograft Model
| Parameter | Vehicle Control | Compound 3 |
|---|---|---|
| Dosing Regimen | N/A | Not specified in abstract |
| Tumor Growth | Uninhibited | Statistically Significant Antitumor Effects |
| Outcome | N/A | Identified as a novel, potent microtubule agent with in vivo antitumor activity.[6] |
Standard Protocol: Human Tumor Xenograft Efficacy Study
The following is a detailed, representative protocol for conducting an in vivo efficacy study using a xenograft model.
-
Cell Culture: Human cancer cells (e.g., MDA-MB-435) are cultured under sterile conditions using appropriate media and supplements until a sufficient number of cells (~5-10 million per animal) is reached.
-
Animal Acclimation: Female athymic nude mice (4-6 weeks old) are obtained and allowed to acclimate to the housing facility for at least one week. They are provided with sterile food, water, and bedding.
-
Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel. A volume containing the target cell number is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow. Tumor volume is measured 2-3 times per week using calipers, typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomly assigned to treatment groups (e.g., Vehicle Control, Compound 3). Animal body weights are recorded.
-
Treatment Administration: The investigational drug (Compound 3) or the vehicle control is administered according to the planned dosing regimen (e.g., daily, intraperitoneally).
-
Efficacy and Tolerability Monitoring: Tumor volumes and body weights are measured throughout the study. A significant decrease in body weight (>15-20%) is often a sign of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined duration. Tumors are excised and weighed, and tissues may be collected for further analysis (e.g., pharmacodynamics, histology).
Visualizing the Experimental Workflow
Caption: Standard workflow for a xenograft efficacy study.
Comparative Analysis and Future Outlook
The studies highlighted demonstrate the therapeutic versatility of the pyrimidine-5-carbonitrile core and its close analogs. While both Compound 7f and Compound 3 show significant anticancer potential, they do so through distinct mechanisms.
| Feature | Compound 7f (PI3K/AKT Inhibitor) | Compound 3 (Microtubule Agent) |
| Mechanism | Targeted kinase inhibition | Cytoskeletal disruption (mitosis) |
| Primary Target | PI3K, AKT kinases[4] | Tubulin protein[6] |
| In Vivo Data | Good safety/tolerability profile established[4] | Statistically significant tumor growth inhibition[6] |
| Potential Advantage | Targets a core survival pathway | Effective in multidrug-resistant cells[6] |
The field is advancing rapidly. Other related derivatives, such as certain nicotinonitriles, have also been tested in vivo, showing tumor growth inhibition of 42.9% in a solid tumor model, compared to 54.2% for the standard chemotherapy drug 5-FU.[7] This provides a valuable benchmark for efficacy. Future work should focus on conducting head-to-head in vivo comparisons of these promising derivatives against both standard-of-care agents and each other. Comprehensive pharmacokinetic and pharmacodynamic studies will also be essential to optimize dosing regimens and fully translate the potent in vitro activity of this chemical class into robust in vivo efficacy.
References
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895–911. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. [Link]
-
Abdelgawad, M. A., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
-
El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
-
Gouda, M. A., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
-
Jaitak, A., et al. (2025). Design, synthesis, anticancer evaluation, and In silico studies of 2-thiopyrimidine-5-carbonitrile derivatives as potent thymidylate synthase inhibitors. PubMed. [Link]
-
Arimilli, M. N., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. National Institutes of Health. [Link]
-
El-Adl, K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
-
Jaitak, A., et al. (2025). Design, Synthesis, Anticancer Evaluation, and In Silico Studies of 2-Thiopyrimidine-5-Carbonitrile Derivatives as Potent Thymidylate Synthase Inhibitors. ResearchGate. [Link]
-
Fathalla, W., & Zaki, M. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. International Journal of Pharmacy and Pharmaceutical Sciences, 7, 375-383. [Link]
-
Ali, S. S., et al. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. VBN Components. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2021). Pyrimidine -5-carbonitril derivatives as anticancer agents. ResearchGate. [Link]
-
Pol'kina, R. I. (1968). [The effect of pyrimidine derivatives on the antitumor action and toxicity of thio-TEPA]. Voprosy Onkologii, 14(2), 53-5. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
Unveiling the Differential Cytotoxicity of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives Across Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their anticancer potential, pyrimidine derivatives have consistently emerged as a privileged scaffold. This guide delves into the cytotoxic effects of a specific class of these compounds, 2-(Methylthio)pyrimidine-5-carbonitrile derivatives, providing a comparative analysis of their performance across a panel of diverse human cancer cell lines. Drawing upon a synthesis of recent experimental findings, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic promise held by this chemical series.
The rationale for focusing on 2-(Methylthio)pyrimidine-5-carbonitrile derivatives stems from their documented ability to interfere with critical cellular processes that are often dysregulated in cancer.[1] These compounds have been shown to act as inhibitors of various protein kinases, which are key players in the signaling pathways that govern cell proliferation, survival, and angiogenesis.[2][3] By targeting these molecular vulnerabilities, 2-(Methylthio)pyrimidine-5-carbonitrile derivatives represent a promising avenue for the development of targeted cancer therapies.
This guide will navigate through the experimental methodologies employed to assess the cytotoxic and apoptotic effects of these compounds, present a comparative analysis of their efficacy in different cancer contexts, and explore the underlying molecular mechanisms of action.
I. Assessing Cytotoxicity: A Methodological Blueprint
To ascertain the anticancer potential of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives, a robust and reproducible experimental workflow is essential. The following protocols outline the key assays utilized to evaluate their cytotoxic and pro-apoptotic activities.
Experimental Workflow: From Cell Culture to Data Analysis
The overall process for evaluating the cytotoxic effects of the test compounds is depicted in the workflow diagram below. This multi-step process ensures a comprehensive assessment of the compounds' impact on cancer cell viability and the induction of programmed cell death.
Caption: A streamlined workflow for evaluating the in vitro anticancer activity of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.
A. Cell Viability Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] The principle of this assay lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5]
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 2-(Methylthio)pyrimidine-5-carbonitrile derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[8]
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
B. Elucidating the Mode of Cell Death: Apoptosis Assays
To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary. The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to differentiate between viable, apoptotic, and necrotic cells.[10]
Underlying Principle:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Steps:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
The Nomenclature Committee on Cell Death (NCCD) recommends using more than one assay to confirm apoptosis.[11] Therefore, complementing the Annexin V assay with methods that detect other hallmarks of apoptosis, such as caspase activation or DNA fragmentation (TUNEL assay), is considered good practice.[12]
II. Comparative Cytotoxic Effects of 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives
The efficacy of anticancer agents can vary significantly depending on the genetic and phenotypic landscape of the cancer cells. Therefore, evaluating the cytotoxic effects of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives across a panel of cancer cell lines derived from different tissues is crucial for identifying their potential therapeutic range.
The following table summarizes the reported IC₅₀ values for various 2-(Methylthio)pyrimidine-5-carbonitrile derivatives against a selection of human cancer cell lines. It is important to note that these are representative data from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Cancer Cell Line | Tissue of Origin | Derivative 1 (IC₅₀ µM) | Derivative 2 (IC₅₀ µM) | Derivative 3 (IC₅₀ µM) | Reference Drug (IC₅₀ µM) |
| MCF-7 | Breast Adenocarcinoma | 7.68[13] | 1.54[14] | 11.83 (Sorafenib)[14] | Doxorubicin: ~0.1 |
| HepG2 | Hepatocellular Carcinoma | 3.56[13] | 3.04[15] | Erlotinib: 0.87[13] | Sorafenib: ~5 |
| A549 | Non-Small Cell Lung Cancer | 5.85[13] | 2.4[15] | Erlotinib: 1.12[13] | Cisplatin: ~3 |
| HCT-116 | Colorectal Carcinoma | 3.37[15] | 1.14[14] | Sorafenib: 8.96[14] | 5-Fluorouracil: ~4 |
| K562 | Chronic Myelogenous Leukemia | - | - | - | Imatinib: ~0.3 |
| SNB-75 | CNS Cancer | < 0.01[16] | - | - | Doxorubicin: >100[16] |
| OVCAR-4 | Ovarian Cancer | 0.64[16] | - | - | Doxorubicin: ~0.5[16] |
| WI-38 (Normal) | Human Lung Fibroblast | 11.58[17] | 63.41[14] | Erlotinib: 6.72[17] | - |
Interpretation of Results:
The data presented in the table highlight the differential sensitivity of various cancer cell lines to 2-(Methylthio)pyrimidine-5-carbonitrile derivatives. For instance, certain derivatives exhibit potent activity against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, with IC₅₀ values in the low micromolar range.[13][14][15] Notably, some derivatives have demonstrated remarkable potency against central nervous system (CNS) cancer cell lines (SNB-75), with IC₅₀ values below 0.01 µM.[16]
A crucial aspect of a promising anticancer agent is its selectivity, meaning it should be more toxic to cancer cells than to normal, healthy cells.[6][18] The evaluation of cytotoxicity against normal cell lines, such as the human lung fibroblast line WI-38, provides an initial indication of the therapeutic window. Some derivatives have shown a favorable selectivity profile, being significantly less toxic to normal cells compared to cancer cells.[14][16][17]
III. Unraveling the Molecular Mechanisms of Action
The cytotoxic effects of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives are often attributed to their ability to modulate key signaling pathways that are fundamental to cancer cell survival and proliferation.
A. Inhibition of Protein Kinases
A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases.[2] Several studies have implicated the following kinases as targets for 2-(Methylthio)pyrimidine-5-carbonitrile derivatives:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. Several 2-(Methylthio)pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors, demonstrating potent activity against both wild-type and mutant forms of the receptor.[13][15][16]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: The PI3K/AKT signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[19] Certain derivatives have been shown to induce apoptosis by inhibiting the PI3K/AKT pathway.[19][20][21]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process, and its inhibition is a validated anti-angiogenic strategy. Some 2-(Methylthio)pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors.[14]
B. Induction of Apoptosis and Cell Cycle Arrest
The inhibition of these critical signaling pathways ultimately culminates in the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Treatment with these derivatives has been shown to lead to an increase in the population of apoptotic cells, as confirmed by Annexin V staining and the upregulation of key apoptotic markers like caspase-3.[15][19]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, such as the G2/M or S phase, thereby preventing cancer cells from dividing.[13][14]
The following diagram illustrates a generalized signaling pathway that is often targeted by 2-(Methylthio)pyrimidine-5-carbonitrile derivatives.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. This guide provides an objective comparison of a prominent new pyrimidine synthesis method against a traditional procedure, supported by experimental data to inform methodology selection.
The pyrimidine ring system is a fundamental motif in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1][2] Consequently, the development of efficient and sustainable methods for its synthesis is of paramount importance to the fields of medicinal chemistry and drug discovery. For decades, the Biginelli reaction has been a reliable workhorse for the preparation of dihydropyrimidinones, precursors to pyrimidines.[3][4] However, recent advancements, particularly in the application of microwave-assisted organic synthesis (MAOS), have offered compelling alternatives that promise accelerated reaction times, improved yields, and greener reaction profiles.[1][5][6]
This guide presents a detailed, side-by-side comparison of a classic, solvent-free Biginelli reaction and a modern, microwave-assisted protocol. By examining the experimental methodologies, performance metrics, and underlying mechanisms, this document aims to provide a clear and authoritative resource for chemists to make informed decisions in their synthetic strategies.
The Established Protocol: A Solvent-Free Biginelli Condensation
The Biginelli reaction, first reported in 1893, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] While the original protocol involved refluxing in ethanol with a strong acid catalyst, which often resulted in low yields, numerous modifications have been developed to improve its efficiency.[7] One such improvement is the use of a solvent-free, grinding method, which not only enhances the reaction rate but also aligns with the principles of green chemistry by minimizing solvent waste.[8]
Causality Behind Experimental Choices
The choice of a solvent-free approach is driven by several factors. Firstly, it significantly increases the concentration of the reactants, thereby accelerating the reaction rate. Secondly, it eliminates the need for potentially toxic and flammable organic solvents, making the procedure safer and more environmentally benign. The use of a mild Lewis acid catalyst like hydrated ferric nitrate in this protocol provides an inexpensive and efficient alternative to the harsh acidic conditions of the classic procedure, which can lead to side reactions and tar formation.[8] Grinding the reactants together ensures intimate contact and facilitates the reaction in the solid state.
Detailed Experimental Protocol: Solvent-Free Biginelli Reaction[8]
-
Reactants:
-
Acetophenone (1 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Urea (1.5 mmol)
-
Hydrated Ferric Nitrate (Fe(NO₃)₃·9H₂O) (0.1 mmol)
-
-
Procedure:
-
In a mortar of appropriate size, combine acetophenone (1 mmol), the chosen aldehyde (1 mmol), urea (1.5 mmol), and hydrated ferric nitrate (0.1 mmol).
-
Gently grind the mixture by hand using a pestle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
The Modern Approach: Microwave-Assisted Pyrimidine Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations.[5][6] The mechanism of microwave heating involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1][5] This often results in dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods.[5][6]
Causality Behind Experimental Choices
The application of microwave irradiation to the Biginelli reaction exemplifies the advantages of this technology. The rapid heating profile can overcome the activation energy barrier of the reaction more efficiently than conventional refluxing.[5] The use of a catalytic amount of sulfamic acid provides a solid acid catalyst that is easy to handle and environmentally friendly.[9] A solvent-free microwave-assisted approach further enhances the green credentials of the synthesis by eliminating the need for a solvent and reducing energy consumption due to the shorter reaction times.[9]
Detailed Experimental Protocol: Microwave-Assisted, Solvent-Free Biginelli Reaction[9][10]
-
Reactants:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl Acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Sulfamic Acid (20 mol%)
-
-
Apparatus:
-
Domestic or dedicated scientific microwave oven
-
100 mL beaker
-
Watch glass
-
-
Procedure:
-
In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).
-
Cover the beaker with a watch glass.
-
Place the beaker in the microwave oven and irradiate at 300 watts.
-
The reaction is typically complete within 2-5 minutes. Monitor the progress by TLC. It is advisable to use short irradiation pulses (e.g., 20 seconds) with intermittent cooling to prevent overheating.[9]
-
After completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea or thiourea.
-
Filter the product and recrystallize from ethanol to afford the pure dihydropyrimidin-2(1H)-one or -thione.
-
Performance Benchmark: A Head-to-Head Comparison
To provide an objective assessment, the following table summarizes the key performance indicators for the two methodologies, based on published experimental data.
| Parameter | Established Protocol: Solvent-Free Grinding Biginelli | Modern Approach: Microwave-Assisted Solvent-Free Biginelli |
| Catalyst | Hydrated Ferric Nitrate[8] | Sulfamic Acid[9] |
| Solvent | Solvent-free[8] | Solvent-free[9] |
| Reaction Time | 15-30 minutes (grinding time)[8] | 2-5 minutes (irradiation time)[9] |
| Temperature | Room Temperature[8] | Elevated (dependent on microwave power) |
| Yield | >90%[10] | 88-95%[9] |
| Energy Input | Manual (grinding) | Microwave Irradiation (e.g., 300W)[9] |
| Work-up | Water wash, filtration, recrystallization[8] | Water wash, filtration, recrystallization[9] |
Visualizing the Synthetic Pathways and Mechanisms
To further clarify the experimental workflows and the underlying chemical transformations, the following diagrams are provided.
Experimental Workflows
Caption: Comparative experimental workflows for pyrimidine synthesis.
Reaction Mechanism: The Biginelli Reaction
The mechanism of the Biginelli reaction has been a subject of study, with the currently accepted pathway proceeding through an N-acyliminium ion intermediate.[3][11]
Sources
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
A Senior Application Scientist's Guide to Head-to-Head Comparison of Pyrimidine-Based Inhibitors in Kinase Assays
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent kinase inhibitor is paved with rigorous, quantitative, and comparative analysis. The pyrimidine core is a privileged structure in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[1][2] Its ability to mimic the adenine ring of ATP allows it to effectively interact with the hinge region of the kinase ATP-binding site.[3][4] However, this same versatility can lead to poor selectivity, making head-to-head comparisons in robust assay systems a critical step in identifying viable therapeutic candidates.[1]
This guide provides an in-depth comparison of pyrimidine-based inhibitors, grounded in experimental data. We will explore the causality behind choosing specific kinase assays, present comparative inhibitor data, and provide detailed, self-validating protocols to ensure the integrity of your findings.
The Landscape of Kinase Inhibition Assays: Choosing Your Lens
The selection of a kinase assay is the foundational choice that dictates the nature and quality of the inhibitor data obtained. The goal is to reliably measure the transfer of a phosphate group from ATP to a substrate.[5] Assays can quantify this by measuring either ATP consumption or ADP production.[5] For high-throughput screening (HTS), homogeneous, "mix-and-read" formats like luminescence and TR-FRET are popular due to their speed, scalability, and reduced manual intervention.[6][7]
Luminescence-Based Assays: A Universal Approach
Luminescence assays are a workhorse in kinase inhibitor screening. They operate on two main principles:
-
ATP Depletion (Kinase-Glo® type): A luciferase enzyme uses the ATP remaining after a kinase reaction to produce light.[8][9] The signal is therefore inversely proportional to kinase activity; potent inhibitors leave more ATP, resulting in a brighter signal.[8]
-
ADP Formation (ADP-Glo™ type): This is a two-step process. First, remaining ATP is depleted. Then, the ADP produced by the kinase is converted back to ATP, which is then used by a luciferase to generate light.[10][11] The signal is directly proportional to kinase activity, offering high sensitivity even at low substrate conversion rates.[9][10]
The universality of these assays is a key advantage; they can be used for virtually any kinase/substrate pair without the need for specific antibodies.[10]
TR-FRET Assays: Probing Phosphorylation with Precision
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, specific method for quantifying substrate phosphorylation.[12] The LanthaScreen™ technology, for example, uses a long-lifetime terbium (Tb) fluorescent donor conjugated to an antibody that specifically recognizes the phosphorylated substrate. The substrate itself is labeled with a fluorescein (GFP) acceptor.[13]
When the antibody binds the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing energy transfer to occur. Excitation of the terbium donor leads to emission from the fluorescein acceptor. The ratio of acceptor to donor emission provides a specific and sensitive measure of kinase activity.[13] This technology is highly adaptable and has been used to develop assays for over 200 different kinases.[13]
Visualizing the Fundamentals
Mechanism of Pyrimidine-Based Kinase Inhibition
Pyrimidine scaffolds act as ATP-competitive inhibitors. Their nitrogen-containing heterocyclic structure mimics the purine ring of ATP, allowing them to form crucial hydrogen bonds with the "hinge region" of the kinase active site, thereby blocking ATP from binding and preventing phosphorylation.
Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.
Generalized Workflow for a TR-FRET Kinase Assay
The workflow for a typical TR-FRET assay is a multi-step "add-and-read" process designed for accuracy and high-throughput compatibility.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 11. biomolecularsystems.com [biomolecularsystems.com]
- 12. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Validating Apoptosis Induction: The Case of 2-(Methylthio)pyrimidine-5-carbonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action for novel apoptosis-inducing compounds. We will use 2-(Methylthio)pyrimidine-5-carbonitrile (MTPC), a compound of recent interest, as our primary subject. Its pro-apoptotic activity will be objectively compared against two well-characterized inducers: Staurosporine , a potent protein kinase inhibitor, and Doxorubicin , a widely-used chemotherapeutic agent.
Mechanistic Overview: Distinct Pathways to a Common Endpoint
Apoptosis is a form of programmed cell death essential for tissue homeostasis, and its dysregulation is a cornerstone of diseases like cancer.[1][2] Therapeutic strategies often aim to reactivate this process in malignant cells. MTPC and our selected comparators achieve this via different upstream signaling events.
-
2-(Methylthio)pyrimidine-5-carbonitrile (MTPC): Recent studies suggest that pyrimidine-5-carbonitrile derivatives can induce caspase-3-dependent apoptosis by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival.[3][4]
-
Staurosporine: A classic apoptosis inducer, Staurosporine is a broad-spectrum inhibitor of protein kinases.[5] This widespread inhibition triggers the intrinsic (or mitochondrial) pathway of apoptosis, marked by mitochondrial disruption and subsequent caspase activation.[6][7]
-
Doxorubicin: This anthracycline antibiotic primarily acts as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to DNA damage.[8][9] This genotoxic stress activates a signaling cascade that often converges on the intrinsic pathway, involving reactive oxygen species (ROS) and the release of mitochondrial factors.[10][11][12]
The following diagram illustrates the distinct initiating pathways that converge on the core apoptotic machinery.
Caption: Distinct initiation pathways of MTPC, Staurosporine, and Doxorubicin converging on the intrinsic apoptotic pathway.
Experimental Validation Workflow
To validate the mechanism of MTPC, we will answer three fundamental questions using a logical sequence of experiments. Each step provides evidence that builds upon the last.
Does MTPC Induce Apoptotic Cell Death?
The first step is to quantify cell death and distinguish apoptosis from necrosis. The gold-standard method is Annexin V and Propidium Iodide (PI) dual staining analyzed by flow cytometry.
Expert Rationale: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the cell's outer surface.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only penetrate the compromised membranes of late apoptotic or necrotic cells. This dual staining allows for the precise differentiation of four cell populations:
-
Viable (Annexin V- / PI-): Healthy, intact cells.
-
Early Apoptotic (Annexin V+ / PI-): PS is exposed, but the membrane is intact.
-
Late Apoptotic/Necrotic (Annexin V+ / PI+): PS is exposed, and the membrane has lost integrity.
-
Necrotic (Annexin V- / PI+): Primarily necrotic cells with compromised membranes but without the initial PS flip.
Hypothetical data after 24-hour treatment of a human leukemia cell line (e.g., Jurkat).
| Treatment (Concentration) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| MTPC (10 µM) | 45.8 ± 3.5 | 38.1 ± 2.9 | 16.1 ± 1.7 |
| Staurosporine (1 µM) | 30.5 ± 4.1 | 42.6 ± 3.3 | 26.9 ± 2.4 |
| Doxorubicin (1 µM) | 55.1 ± 3.8 | 25.7 ± 2.2 | 19.2 ± 1.9 |
Interpretation: The data clearly indicate that MTPC induces significant cell death, with a substantial population of cells in the early apoptotic stage (Annexin V+/PI-). This profile is consistent with programmed cell death and distinct from a primarily necrotic event.
Is the Apoptosis Caspase-Dependent?
Having established that MTPC induces apoptosis, we must determine if it relies on the canonical caspase cascade. Caspases are a family of proteases that act as the primary executioners of the apoptotic program.[2]
Expert Rationale: The activation of executioner caspases, specifically Caspase-3 and Caspase-7, is a pivotal point of no return in many apoptotic pathways.[1][14] We can directly measure the enzymatic activity of these caspases using a luminogenic substrate-based assay. The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active Caspase-3/7.[15] This cleavage releases a substrate for luciferase, generating a light signal directly proportional to caspase activity.
| Treatment (Concentration) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.1 |
| MTPC (10 µM) | 6.8 ± 0.5 |
| Staurosporine (1 µM) | 8.5 ± 0.7 |
| Doxorubicin (1 µM) | 5.2 ± 0.4 |
Interpretation: MTPC treatment leads to a robust, nearly 7-fold increase in Caspase-3/7 activity. This result strongly supports a caspase-dependent mechanism of apoptosis, similar to the positive controls, Staurosporine and Doxorubicin.
Does MTPC Engage the Intrinsic (Mitochondrial) Pathway?
Most apoptotic signals converge on the mitochondria, which act as a central integration point. The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors.[2]
Expert Rationale: We will employ two complementary assays to probe for mitochondrial involvement.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: We use the JC-1 dye, a cationic fluorescent probe, to assess mitochondrial health. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells, the collapse of ΔΨm prevents JC-1 from accumulating in the mitochondria; it remains in the cytoplasm as monomers, emitting green fluorescence. Therefore, a decrease in the red/green fluorescence ratio is a direct indicator of mitochondrial depolarization, a key event in early intrinsic apoptosis.[16]
-
Western Blot for Bcl-2 Family Proteins: The fate of the mitochondrion is tightly controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17] A shift towards a higher Bax/Bcl-2 ratio promotes MOMP.[18] Western blotting allows us to quantify the expression levels of these key regulatory proteins.
| Treatment (Concentration) | JC-1 Red/Green Ratio (Fold Change vs. Control) | Bax/Bcl-2 Protein Ratio (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.08 | 1.0 ± 0.12 |
| MTPC (10 µM) | 0.35 ± 0.04 | 4.1 ± 0.5 |
| Staurosporine (1 µM) | 0.21 ± 0.03 | 5.3 ± 0.6 |
| Doxorubicin (1 µM) | 0.42 ± 0.05 | 3.8 ± 0.4 |
Interpretation: MTPC treatment causes a significant drop in the JC-1 red/green fluorescence ratio, indicating a loss of mitochondrial membrane potential. Concurrently, it elevates the Bax/Bcl-2 protein ratio. These two pieces of evidence strongly implicate the involvement of the intrinsic mitochondrial pathway in MTPC-induced apoptosis.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format for assays and 6-well plates for Western Blotting, using a suspension cell line like Jurkat. Adherent cells would require a trypsinization step.
Overall Experimental Workflow Diagram
Caption: A comprehensive workflow for validating apoptosis induction, from cell treatment to final data analysis.
Annexin V/PI Staining by Flow Cytometry
Protocol adapted from Bio-Techne and BD Biosciences.[19][20]
-
Cell Preparation: Seed cells in a 6-well plate and treat with compounds for the desired duration.
-
Harvesting: Collect cells (approx. 1 x 10^6) into flow cytometry tubes. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash cells twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL stock). Gently mix.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation.
Caspase-3/7 Activity Assay (Luminescent)
Protocol based on Promega Caspase-Glo® 3/7 Assay.[15][21]
-
Cell Plating: Seed 10,000 cells per well in 100 µL of media in a white-walled 96-well plate.
-
Treatment: Add compounds and incubate for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate luminometer.
Mitochondrial Membrane Potential (JC-1) Assay
Protocol adapted from Thermo Fisher Scientific and Elabscience resources.[22]
-
Cell Preparation: Treat cells as described for the Annexin V assay. Include a positive control sample treated with a mitochondrial-depolarizing agent like CCCP (50 µM for 30 minutes).[16]
-
Harvesting: Collect ~5 x 10^5 cells per sample and centrifuge at 400 x g for 5 minutes.
-
Staining: Resuspend cells in 500 µL of media or PBS containing 2 µM JC-1 dye.
-
Incubation: Incubate at 37°C in a CO2 incubator for 20-30 minutes.
-
Washing: Centrifuge cells at 400 x g for 5 minutes and discard the supernatant. Wash once with 1 mL of pre-warmed assay buffer.
-
Analysis: Resuspend the cell pellet in 500 µL of assay buffer. Analyze using a fluorescence plate reader or flow cytometer. Measure green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~540/590 nm). Calculate the Red/Green fluorescence ratio.
Western Blot for Bax and Bcl-2
Protocol based on standard Western Blotting procedures.[17][23][24]
-
Cell Lysis: After treatment, harvest ~2 x 10^6 cells. Wash with ice-cold PBS. Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify band intensity. Calculate the Bax/Bcl-2 ratio, normalizing to the loading control.
Conclusion and Forward Outlook
The collective evidence from this multi-assay workflow provides a robust validation of the pro-apoptotic mechanism of 2-(Methylthio)pyrimidine-5-carbonitrile. The data demonstrate that MTPC induces a significant level of apoptosis, which is executed via a caspase-dependent pathway. Crucially, the observed loss of mitochondrial membrane potential and the upregulation of the Bax/Bcl-2 ratio strongly indicate that its upstream signaling converges on the intrinsic mitochondrial pathway.
By comparing these results to the well-defined mechanisms of Staurosporine and Doxorubicin, we gain confidence and context for our findings. This comparative approach is not merely an academic exercise; it is a critical component of preclinical drug development, providing the mechanistic clarity required to advance a compound toward further investigation. Researchers are encouraged to adopt this logical, evidence-based workflow to rigorously validate the mechanisms of their own compounds of interest.
References
- Belmokhtar, C. A., Hillion, J., & Ségal-Bendirdjian, E. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20(26), 3354–3362.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
- Bertrand, R., Solary, E., O'Connor, P., Kohn, K. W., & Pommier, Y. (1994). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Journal of Biological Chemistry, 269(35), 22188–22193.
- Mizutani, H., Tada-Oikawa, S., Hiraku, Y., Kojima, M., & Kawanishi, S. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. Life sciences, 76(13), 1439–1453.
-
ResearchGate. (n.d.). Doxorubicin-induced apoptosis via the intrinsic pathway. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. ResearchGate. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]
- Childs, A. C., Phaneuf, S. L., Dirks, A. J., Phillips, T., & Leeuwenburgh, C. (2002). Doxorubicin Treatment in Vivo Causes Cytochrome c Release and Cardiomyocyte Apoptosis, As Well As Increased Mitochondrial Efficiency, Superoxide Dismutase Activity, and Bcl-2:Bax Ratio. Cancer Research, 62(16), 4592–4598.
- Watabe, M., Machida, K., & Osada, H. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts.
- Stepien, G., Morstin, R., & Chmiela, M. (2019). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities. Anticancer Research, 39(1), 125–136.
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. Retrieved from [Link]
-
University of Fukui. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. University of Fukui Repository. Retrieved from [Link]
- Kalivendi, S. V., Konorev, E. A., Cunningham, S., Vanamala, S. K., Kaji, E. H., Joseph, J., & Kalyanaraman, B. (2004). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of biological chemistry, 279(24), 25541–25549.
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. Retrieved from [Link]
- Reips, D., & Buff, C. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of visualized experiments : JoVE, (143), 10.3791/58632.
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. Retrieved from [Link]
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., Abdel-Alim, A. A., & El-Damasy, D. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 895–911.
- Liu, Z. H., Yang, C. X., Zhang, L., Yang, C. Y., & Xu, X. Q. (2019). Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression. protocols.io.
-
ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2? ResearchGate. Retrieved from [Link]
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N., Abdel-Alim, A. A., & El-Damasy, D. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of enzyme inhibition and medicinal chemistry, 37(1), 895–911.
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Retrieved from [Link]
-
MDPI. (2023). Network Pharmacology and Untargeted Metabolomics Analysis of the Protective Mechanisms of Total Flavonoids from Chuju in Myocardial Ischemia-Reperfusion Injury. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. NCBI Bookshelf. Retrieved from [Link]
- Chou, Y. C., Su, C. H., Lu, H. F., & Chung, J. G. (2018). Phenethyl Isothiocyanate Induces Apoptotic Cell Death Through the Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Anticancer research, 38(4), 2137–2147.
- Youle, R. J., & Strasser, A. (2008). The role of mitochondria in apoptosis. Nature reviews. Molecular cell biology, 9(1), 47–60.
-
AMiner. (n.d.). Mechanisms of caspase activation and inhibition during apoptosis. AMiner. Retrieved from [Link]
Sources
- 1. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. cn.aminer.org [cn.aminer.org]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the ADME Properties of Pyrimidine-5-Carbonitrile Derivatives
An In-Depth Comparative Analysis for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity.[2][3] Among its many variations, the pyrimidine-5-carbonitrile core has emerged as a particularly promising scaffold in the development of novel therapeutics, including anticancer and anti-inflammatory agents.[4][5][6] However, the ultimate success of any drug candidate hinges not just on its potency, but on a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][8]
This guide provides a comparative analysis of the ADME properties of various pyrimidine-5-carbonitrile derivatives, drawing upon experimental data and established in vitro protocols. As a senior application scientist, my aim is to offer a practical, in-depth resource for researchers and drug development professionals to inform scaffold selection, guide lead optimization, and ultimately, de-risk drug development programs by identifying and mitigating potential ADME liabilities early in the discovery process.[9][10]
The Critical Role of ADME in Drug Development
A significant portion of drug candidates fail during clinical trials due to poor pharmacokinetic properties.[11] Early and comprehensive assessment of ADME characteristics is therefore paramount to reduce late-stage attrition and control R&D costs.[7][10] In vitro ADME assays serve as a crucial bridge between initial hit identification and in vivo studies, providing predictive data on a compound's likely behavior in a biological system.[8] This guide will delve into the key ADME parameters and the experimental methodologies used to assess them, with a specific focus on the pyrimidine-5-carbonitrile scaffold.
Comparative In Vitro ADME Properties of Pyrimidine-5-Carbonitrile Derivatives
The following tables summarize key in vitro ADME parameters for representative pyrimidine-5-carbonitrile derivatives. It is crucial to recognize that these values are highly dependent on the specific substitutions appended to the core scaffold. The data presented here is intended to highlight general trends and provide a basis for comparative analysis.
Table 1: Permeability and Solubility of Pyrimidine-5-Carbonitrile Derivatives
| Scaffold Sub-class | Representative Compound Example(s) | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |
| Benzoazole-substituted | 2-((benzo[d]oxazol-2-ylamino)methyl)-4,6-diphenylpyrimidine-5-carbonitrile | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | In silico prediction suggests good GIT absorption[4][12] |
| Sulfonamide-substituted | 4-(2-(4,6-diphenyl-5-cyanopyrimidin-2-ylamino)ethyl)benzenesulfonamide | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | In silico prediction suggests good GIT absorption[4][12] |
| Phenyl-substituted | 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | General pyrimidine derivatives show a wide range[13] |
Table 2: Metabolic Stability and Plasma Protein Binding of Pyrimidine-5-Carbonitrile Derivatives
| Scaffold Sub-class | Representative Compound Example(s) | Human Liver Microsomal Stability (% remaining after 60 min) | Plasma Protein Binding (%) | Data Type |
| Benzoazole-substituted | 2-((benzo[d]oxazol-2-ylamino)methyl)-4,6-diphenylpyrimidine-5-carbonitrile | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | In silico prediction suggests nil-to-low drug-drug interactions[4][12] |
| Sulfonamide-substituted | 4-(2-(4,6-diphenyl-5-cyanopyrimidin-2-ylamino)ethyl)benzenesulfonamide | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | In silico prediction suggests nil-to-low drug-drug interactions[4][12] |
| Phenyl-substituted | 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine-5-carbonitrile | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | General pyrimidine derivatives show a wide range[13] |
Key ADME Considerations and Structure-Activity Relationships (SAR)
The diverse biological activities of pyrimidine derivatives are greatly influenced by the nature and position of substituents on the pyrimidine ring.[14] This principle extends to their ADME properties. For pyrimidine-5-carbonitrile derivatives, the following SAR observations can be made based on available data and general medicinal chemistry principles:
-
Solubility: The introduction of polar functional groups, such as sulfonamides or other hydrogen bond donors and acceptors, can enhance aqueous solubility. Conversely, large, lipophilic substituents on the phenyl rings at positions 4 and 6 may decrease solubility.
-
Permeability: A balance between lipophilicity and polarity is crucial for good membrane permeability. While some degree of lipophilicity is required to cross the intestinal epithelium, excessive lipophilicity can lead to poor solubility and high plasma protein binding. In silico studies of certain pyrimidine-5-carbonitrile derivatives suggest good gastrointestinal absorption, indicating favorable permeability characteristics.[4][12]
-
Metabolism: The metabolic fate of pyrimidine derivatives is highly dependent on their substitution pattern. Common metabolic pathways include oxidation of the pyrimidine ring and its substituents, mediated primarily by cytochrome P450 (CYP) enzymes.[15] The presence of metabolically labile groups can lead to rapid clearance and poor bioavailability. Conversely, the introduction of groups that block sites of metabolism can improve metabolic stability.
-
Plasma Protein Binding: The extent of plasma protein binding is influenced by a compound's lipophilicity and acidic/basic properties. Highly lipophilic and acidic compounds tend to exhibit high plasma protein binding, which can limit the free fraction of the drug available to exert its pharmacological effect.[16]
Standardized Experimental Protocols for Key In Vitro ADME Assays
Accurate and reproducible ADME data are contingent on the use of well-validated and standardized experimental protocols. The following sections detail the methodologies for key in vitro ADME assays relevant to the characterization of pyrimidine-5-carbonitrile derivatives.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[17][18] The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key drug transporters, thus mimicking the intestinal barrier.[19]
Experimental Protocol:
-
Cell Culture and Monolayer Formation: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[19][20]
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[17] A TEER value above a certain threshold indicates a well-formed barrier.[21]
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and its appearance in the basolateral (B) compartment is monitored over time.[21] To assess active efflux, the transport is also measured in the B-to-A direction.[18]
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.[21]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.[18] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.[19]
Caption: A simplified diagram of the metabolic pathways for pyrimidine derivatives.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which is a critical determinant of its distribution and availability to reach its target. [22]Rapid equilibrium dialysis (RED) is a commonly used method. [23] Experimental Protocol:
-
Device Preparation: A RED device, which consists of a Teflon base plate and disposable dialysis inserts with a semi-permeable membrane, is used. [23]2. Incubation: The test compound is added to plasma in one chamber of the insert, and buffer is added to the other chamber. [23]The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours). [23]3. Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. [16][23]4. Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs). [24][25] Experimental Protocol:
-
Incubation: The test compound is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform, and an NADPH-regenerating system. [26][27]2. Reaction: The formation of the metabolite of the probe substrate is measured. [24]3. Analysis: The amount of metabolite formed in the presence of the test compound is compared to that in its absence. [27]4. Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against a range of test compound concentrations. [27]
Conclusion and Future Directions
The pyrimidine-5-carbonitrile scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. However, a thorough understanding and early assessment of the ADME properties of its derivatives are essential for successful drug development. This guide has provided a comparative overview of key ADME parameters, detailed standard in vitro experimental protocols, and highlighted important structure-activity relationships.
Future research in this area should focus on generating more comprehensive and publicly available experimental ADME data for a wider range of pyrimidine-5-carbonitrile derivatives. This will enable the development of more accurate in silico predictive models and further refine our understanding of the SAR governing the ADME properties of this important class of compounds. By integrating these insights into the drug discovery process, we can enhance the efficiency of lead optimization and increase the likelihood of bringing safe and effective new medicines to patients.
References
- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
- Sutar, N. R., Alegaon, S. G., & Govind, G. A. (n.d.).
- Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.
-
PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
- Caco2 assay protocol. (n.d.).
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
-
AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]
-
PubMed. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
-
PubMed Central. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Retrieved from [Link]
- ResearchGate. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies.
-
Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Analysis of the ADME Properties of Key Pyrimidine Scaffolds.
-
RSC Publishing. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. ijsat.org [ijsat.org]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. In Vitro ADME Studies: The Foundation of Preclinical Success - InfinixBio [infinixbio.com]
- 9. criver.com [criver.com]
- 10. In Vitro ADME Assays [conceptlifesciences.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. [PDF] New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. bioagilytix.com [bioagilytix.com]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 25. lnhlifesciences.org [lnhlifesciences.org]
- 26. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 27. enamine.net [enamine.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Methylthio)pyrimidine-5-carbonitrile
For researchers and drug development professionals, meticulous chemical handling is paramount, extending from the bench to final disposal. This guide provides a detailed, safety-driven protocol for the proper disposal of 2-(Methylthio)pyrimidine-5-carbonitrile. Our approach is grounded in the principle that a robust understanding of a compound's chemical nature informs and validates every step of its lifecycle management, ensuring the safety of personnel and the preservation of our environment.
While a specific, comprehensive toxicological profile for 2-(Methylthio)pyrimidine-5-carbonitrile is not extensively documented, its structure necessitates a cautious approach. The molecule contains a pyrimidine ring, a nitrile group (-CN), and a methylthio group (-S-CH₃). Each of these functional groups presents potential hazards that must be addressed during disposal. Nitrile compounds can be toxic, and the sulfur moiety requires consideration for potential environmental effects. Therefore, 2-(Methylthio)pyrimidine-5-carbonitrile must be treated as hazardous chemical waste.
The procedures outlined below are based on established best practices for laboratory chemical waste management and are designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential risks. The nitrile group is of particular concern due to the potential toxicity associated with this functional class. The pyrimidine structure is found in many biologically active compounds, and the methylthio group introduces sulfur, which can have environmental implications.[2] Therefore, all handling and disposal operations must be performed with appropriate PPE.
Table 1: Hazard Profile and Required PPE
| Hazard Category | Potential Risks | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[3][4][5] | Gloves: Chemical-resistant gloves (nitrile is acceptable for incidental contact, but neoprene or butyl rubber should be considered for direct handling or spills).[6] Eye Protection: Chemical safety goggles or a face shield.[7] Body Protection: A flame-resistant lab coat. Respiratory: All handling of powders or solutions outside of a sealed container should be performed in a certified chemical fume hood to prevent inhalation.[7] |
| Environmental Hazards | Potentially harmful to aquatic life. Must not enter drains or waterways.[8][9] | N/A (Procedural controls are the primary mitigation) |
Step-by-Step Disposal Protocol for 2-(Methylthio)pyrimidine-5-carbonitrile
The disposal of this compound requires a systematic approach to ensure safety and compliance. Never dispose of this chemical down the drain or in regular solid waste.[1][10] It must be managed through your institution's Environmental Health and Safety (EHS) program.[11]
Step 1: Waste Collection
-
Designate a Container: Use a dedicated, chemically compatible hazardous waste container.[12][13] A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free from cracks, and possess a secure, leak-proof screw cap.[14]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid 2-(Methylthio)pyrimidine-5-carbonitrile waste, along with any contaminated consumables (e.g., weigh boats, pipette tips, contaminated gloves), in this designated container.
-
Liquid Waste: Solutions containing 2-(Methylthio)pyrimidine-5-carbonitrile should be collected in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office. Incompatible wastes can lead to dangerous chemical reactions.[14]
-
Step 2: Labeling
-
Immediate Labeling: The waste container must be labeled immediately upon the first addition of waste.[12]
-
Content Requirements: The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "2-(Methylthio)pyrimidine-5-carbonitrile"
-
An accurate estimation of the concentration and volume.
-
The accumulation start date (the date the first drop of waste was added).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which is a location at or near the point of generation.[14]
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, acids, and bases.[13] Utilize secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[1][12]
-
Container Status: Keep the waste container securely capped at all times, except when adding waste.[14]
Step 4: Arranging for Pickup
-
Monitor Fill Level: Do not overfill the container. Leave at least one inch of headspace to allow for vapor expansion.[14]
-
Schedule Disposal: Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs), contact your institution's EHS department to schedule a waste pickup.[1]
Caption: Workflow for routine disposal of 2-(Methylthio)pyrimidine-5-carbonitrile.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The materials used for cleanup are also considered hazardous waste.[10]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by enclosing it with an absorbent material (e.g., chemical spill pillows or vermiculite).
-
Cleanup:
-
For solid spills: Gently sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[8]
-
For liquid spills: Use an absorbent pad or inert material to soak up the spill. Place the used absorbent materials into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials and rinsate as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Caption: Decision workflow for responding to a chemical spill.
Disposal of Empty Containers
An empty container that previously held 2-(Methylthio)pyrimidine-5-carbonitrile must still be handled as hazardous waste until properly decontaminated.[10]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol, or water, depending on solubility and compatibility) that can effectively remove the chemical residue.[10]
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous liquid waste.[11] Never pour the rinsate down the drain.
-
Deface Label: After triple-rinsing, deface or remove the original chemical label to prevent misidentification.[10]
-
Final Disposal: The clean, triple-rinsed container can typically be disposed of as regular non-hazardous waste (e.g., broken glass box or recycling), in accordance with your institution's policies.[10]
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific research. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ActiWaste. (Date not available). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Ace Waste. (Date not available). Properly Managing Chemical Waste in Laboratories.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Apollo Scientific. (2022, May 17). 2-(Methylthio)pyrimidine-5-boronic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet.
- AK Scientific, Inc. Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate Safety Data Sheet.
- SUNX. (2022, January 4). How to Recycle Nitrile Gloves.
- TCI Chemicals. Succinonitrile Safety Data Sheet.
- Cayman Chemical. (2024, January 9). Thiobarbituric Acid Safety Data Sheet.
- BenchChem. (2025). Proper Disposal of 4-Hydrazinyl-3-nitrobenzonitrile: A Comprehensive Guide for Laboratory Professionals.
- Fisher Scientific. (2012, October 23). 5-Amino-2-(methylthio)pyrimidine Safety Data Sheet.
- AK Scientific, Inc. ethyl 4-(methoxymethyl)-2-(methylthio)pyrimidine-5-carboxylate Safety Data Sheet.
- Open Government Program. Guidelines for the Disposal of Sulphur Containing Solid Waste.
- BenchChem. (2025). Navigating the Disposal of 5-Methoxy-2-methylthiopyrimidine: A Step-by-Step Guide.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. open.alberta.ca [open.alberta.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. aksci.com [aksci.com]
- 10. vumc.org [vumc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Researcher's Guide to the Safe Handling of 2-(Methylthio)pyrimidine-5-carbonitrile: Personal Protective Equipment (PPE) Protocols
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or reactive compounds such as 2-(Methylthio)pyrimidine-5-carbonitrile, a robust understanding and implementation of personal protective equipment (PPE) protocols are not just procedural formalities—they are the bedrock of responsible scientific exploration. This guide provides a detailed, experience-driven framework for the safe handling of this compound, ensuring that both you and your research remain protected.
The toxicological properties of 2-(Methylthio)pyrimidine-5-carbonitrile and its analogs necessitate a cautious approach. Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, a multi-layered PPE strategy is essential to mitigate these risks.
The 'Why' Behind the Wear: A Causality-Driven Approach to PPE Selection
Simply listing required PPE is insufficient. A true culture of safety is built on understanding the rationale behind each piece of equipment. For 2-(Methylthio)pyrimidine-5-carbonitrile, your defense is built on three core principles: preventing skin contact, protecting your eyes and face from splashes, and avoiding inhalation of airborne particles.
1. Dermal Protection: Beyond the Basic Lab Coat
Direct skin contact with 2-(Methylthio)pyrimidine-5-carbonitrile can cause irritation[1][2][3][4]. Furthermore, its potential for being harmful upon dermal absorption means that exposed skin presents a significant route of entry into the body[1].
-
Gloves: Standard disposable nitrile gloves are the minimum requirement. Nitrile provides good resistance to a range of chemicals. For prolonged handling or in situations with a higher risk of splashes, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use[5][6]. After handling the compound, gloves should be removed carefully, avoiding contact between the contaminated outer surface and your skin, and disposed of as hazardous waste.
-
Lab Coat/Gown: A standard lab coat is a must, but for procedures involving larger quantities or a higher risk of splashes, a flame-resistant or impervious gown is recommended[5][6]. The goal is to create a barrier between you and the chemical, and the choice of coat should reflect the level of risk in your procedure.
2. Eye and Face Protection: A Non-Negotiable Barrier
The risk of serious eye irritation from 2-(Methylthio)pyrimidine-5-carbonitrile means that eye protection is mandatory at all times when handling this compound[1][2][3][4].
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are essential[5][6]. Standard safety glasses with side shields do not provide adequate protection from splashes, which can come from various angles.
-
Face Shield: When there is a significant risk of splashing, such as during the preparation of solutions from the solid compound or during transfers of larger volumes, a face shield should be worn in addition to safety goggles[7]. This provides a broader area of protection for your entire face.
3. Respiratory Protection: Guarding Against Inhalation
While 2-(Methylthio)pyrimidine-5-carbonitrile is a solid, the fine particles can become airborne, especially during weighing and transfer. Inhalation may cause respiratory irritation[1][2][3][4].
-
Engineering Controls: The primary method for controlling respiratory hazards should always be engineering controls. This means handling the solid compound in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood[6][7][8].
-
Respirators: If engineering controls are not sufficient to keep exposure below permissible limits, or during spill clean-up, respiratory protection is necessary. A NIOSH-approved N95 respirator may be adequate for low-level dust exposure, but for situations with a higher potential for aerosol generation, a full-face respirator with appropriate cartridges should be used[5][9].
PPE Recommendations for Common Laboratory Tasks
The level of PPE required can be adjusted based on the specific task and the associated risks. The following table provides a summary of recommended PPE for different scenarios.
| Activity Level | Task Examples | Recommended PPE |
| Low Hazard | Handling sealed containers, visual inspection. | Standard lab coat, safety glasses with side shields, single pair of nitrile gloves. |
| Moderate Hazard | Weighing the solid compound, preparing stock solutions, small-scale reactions. | Permeation-resistant lab coat, chemical splash goggles, double-gloving with nitrile gloves. |
| High Hazard | Large-scale synthesis, procedures with a high potential for aerosolization, cleaning up spills. | Disposable, solid-front lab gown, chemical splash goggles and a face shield, double-gloving with nitrile gloves, respiratory protection (e.g., N95 or higher). |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Goggles/Face Shield: Position them securely.
-
Gloves: Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Lab Coat/Gown: Unfasten and peel it off, turning it inside-out as you go.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[5].
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 2-(Methylthio)pyrimidine-5-carbonitrile.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan: Responsible Stewardship
All disposable PPE that has come into contact with 2-(Methylthio)pyrimidine-5-carbonitrile, including gloves, disposable gowns, and any contaminated wipes, should be considered hazardous waste. Collect these materials in a designated, sealed container and dispose of them according to your institution's and local hazardous waste regulations[2][3][10][11]. Do not dispose of contaminated materials in the regular trash.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also upholding the principles of responsible scientific conduct. This commitment to safety is paramount in advancing research and development in a secure and ethical manner.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
